Lauryl alcohol diphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16610-63-2 |
|---|---|
Molecular Formula |
C12H28O7P2 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphonododecyl)phosphonic acid |
InChI |
InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19) |
InChI Key |
KKVZONPEMODBBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Other CAS No. |
16610-63-2 |
Pictograms |
Corrosive; Environmental Hazard |
Synonyms |
LAURYL ALCOHOL DIPHOSPHONIC ACID |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Lauryl Alcohol Diphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecane-1,1-diyl)diphosphonic acid. This document details a plausible synthetic route, purification methodologies, and characterization data based on established principles of phosphonic acid chemistry.
Introduction
This compound (C₁₂H₂₈O₇P₂) is a member of the bisphosphonate class of compounds, characterized by two phosphonic acid moieties attached to the same carbon atom.[1] The presence of a long alkyl chain (lauryl group) imparts significant hydrophobic character, making it a molecule of interest for applications in materials science, as a surfactant, and potentially in drug delivery systems where lipophilicity is a key parameter. This guide outlines a robust laboratory-scale method for its preparation and purification.
Synthesis Pathway
A plausible and effective method for the synthesis of 1-hydroxyalkyl-1,1-diphosphonic acids involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus trihalide, such as phosphorus trichloride (B1173362). This approach is an adaptation of the well-established synthesis for compounds like 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP).[2][3]
The proposed reaction proceeds in two main stages:
-
Formation of Lauroyl Chloride: Lauric acid is first converted to its more reactive acid chloride derivative, lauroyl chloride, by reaction with phosphorus trichloride.[4][5]
-
Diphosphonation: The in-situ generated lauroyl chloride then reacts with phosphorous acid to form the desired diphosphonic acid.
Diagram of the Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Lauric acid (20.0 g, 0.1 mol)
-
Phosphorous acid (16.4 g, 0.2 mol)
-
Phosphorus trichloride (18.3 g, 11.0 mL, 0.133 mol)
-
Methanesulfonic acid (as solvent/catalyst, 50 mL)
-
Deionized water
-
Toluene
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add lauric acid (20.0 g), phosphorous acid (16.4 g), and methanesulfonic acid (50 mL).
-
Heat the mixture to 60-65°C with stirring to obtain a homogeneous solution.
-
Slowly add phosphorus trichloride (11.0 mL) dropwise via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 75°C. HCl gas will be evolved and should be neutralized in the scrubber.
-
After the addition is complete, continue stirring the reaction mixture at 70°C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 50 mL of deionized water to hydrolyze any remaining acid chlorides and anhydrides. This step is also exothermic.
-
Transfer the mixture to a larger beaker and add an additional 100 mL of water.
-
Reflux the aqueous mixture for 6 hours to ensure complete hydrolysis of any phosphonate (B1237965) esters or intermediates.
-
After cooling, the crude product may separate as an oily or waxy solid. The aqueous phase is decanted, and the crude product is washed with deionized water.
Purification of this compound
Due to the long alkyl chain, this compound can be waxy or "sticky," making crystallization challenging.[6] A multi-step purification protocol is therefore recommended.
Workflow for Purification
Caption: Purification workflow for this compound.
Protocol:
-
Azeotropic Drying: The crude product is dissolved in toluene, and the solvent is removed under reduced pressure using a rotary evaporator. This step is repeated twice to remove residual water.
-
Dissolution: The dried crude product is dissolved in a minimal amount of methanol.
-
Anion Exchange Chromatography:
-
A strong anion exchange resin (e.g., Dowex 1x8, Cl⁻ form) is packed into a chromatography column and equilibrated with methanol.
-
The methanolic solution of the crude product is loaded onto the column.
-
The column is washed with methanol to remove non-ionic impurities.
-
The product is eluted using a stepwise gradient of hydrochloric acid in methanol (e.g., 0.1 M, 0.5 M, 1.0 M HCl).
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or ³¹P NMR to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.
-
Final Product Isolation: The resulting solid/oil is co-evaporated with deionized water to remove excess HCl, and then dried under high vacuum to yield the final product.
Data Presentation
The following tables summarize expected quantitative data for the synthesis and characterization of this compound.
| Table 1: Synthesis Reaction Parameters and Yield | |
| Parameter | Value |
| Lauric Acid (moles) | 0.10 |
| Phosphorous Acid (moles) | 0.20 |
| Phosphorus Trichloride (moles) | 0.133 |
| Reaction Temperature | 70°C |
| Reaction Time | 4 hours |
| Typical Crude Yield | ~85-95% |
| Typical Purified Yield | ~60-70% |
| Table 2: Characterization Data | |
| Analysis | Expected Result |
| Appearance | White to off-white waxy solid |
| Molecular Formula | C₁₂H₂₈O₇P₂ |
| Molecular Weight | 346.29 g/mol |
| ¹H NMR (D₂O, 400 MHz) | δ 0.8-0.9 (t, 3H, -CH₃), 1.2-1.4 (m, 18H, -(CH₂)₉-), 1.8-2.0 (m, 2H, -CH₂-C(OH)) |
| ³¹P NMR (D₂O, 162 MHz) | δ 18-22 (s) |
| ¹³C NMR (D₂O, 100 MHz) | δ 14 (CH₃), 22-34 (alkyl chain CH₂), ~75 (t, J(C-P) ≈ 130-140 Hz, C-OH) |
| Mass Spectrometry (ESI-) | m/z 345.1 [M-H]⁻ |
Conclusion
This technical guide provides a detailed, plausible methodology for the synthesis and purification of this compound. The described protocol, based on established reactions of carboxylic acids with phosphorus reagents, offers a reliable route to this long-chain bisphosphonate. The purification strategy, centered around anion exchange chromatography, is designed to overcome the challenges associated with the physical properties of the molecule. The provided data serves as a benchmark for researchers undertaking the synthesis and characterization of this and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3959360A - Process for preparing 1-hydroxy, ethylidene-1,1-diphosphonic acid - Google Patents [patents.google.com]
- 3. CN104478924A - 'One-step process' synthetic method of hydroxyethylidene diphosphonic acid - Google Patents [patents.google.com]
- 4. US2262431A - Process of preparing high molecular weight fatty acid chlorides - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Lauryl alcohol diphosphonic acid CAS number and molecular weight
For Immediate Release
This technical guide provides a summary of the available information on Lauryl Alcohol Diphosphonic Acid, a compound of interest in various industrial applications. This document is intended for researchers, scientists, and drug development professionals, and consolidates key chemical data.
Core Chemical Identifiers
This compound, also known by its IUPAC name 1-Hydroxydodecane-1,1-diphosphonic acid, is a chemical compound with applications primarily in the cosmetics and personal care industries.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 16610-63-2 | [1][3][4][5][6] |
| Molecular Weight | 346.29 g/mol | [2][3][4][7] |
| Molecular Formula | C₁₂H₂₈O₇P₂ | [3][7] |
Physicochemical Properties and Applications
This compound is primarily utilized as an emulsion stabilizer in cosmetic formulations.[1] Its amphiphilic nature, stemming from the long alkyl chain of lauryl alcohol and the hydrophilic diphosphonic acid head, allows it to situate at oil-water interfaces, thereby preventing the coalescence of dispersed droplets and maintaining the stability of the emulsion.
At present, publicly available scientific literature and technical datasheets lack detailed experimental protocols specifically for the research and drug development applications of this compound. Information regarding its involvement in biological signaling pathways is also not documented in the reviewed sources. The primary focus of existing literature is on its role in cosmetic science.
Synthesis and Manufacturing
Logical Relationship of Application
The primary function of this compound as an emulsion stabilizer can be visualized through a simple logical flow.
Caption: Logical flow from molecular properties to application.
Disclaimer: This document is a summary of currently available information. The lack of detailed experimental protocols and biological data highlights a potential area for future research.
References
Solubility of lauryl alcohol diphosphonic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lauryl alcohol diphosphonic acid. Given the specificity of this compound, this document synthesizes available data and outlines established methodologies for solubility determination relevant to research and development. It addresses the limited publicly available quantitative data by providing a framework for experimental determination and strategies for solubilization.
Introduction to this compound
This compound, also known as (1-hydroxydodecane-1,1-diyl)diphosphonic acid, is a chemical compound with the molecular formula C₁₂H₂₈O₇P₂ and a molecular weight of approximately 346.29 g/mol .[1][2] It belongs to the class of diphosphonic acids and finds applications primarily as an emulsion stabilizer in the cosmetics industry.[3][4][5] Its structure, featuring a long alkyl (lauryl) chain and two phosphonic acid groups, imparts surfactant-like properties. Understanding its solubility is critical for formulation development, quality control, and exploring new applications.
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly accessible literature. The available data points are summarized below. For comparative context, data for the related compound, n-dodecylphosphonic acid (a monophosphonic acid), is also included, as it shares the same C₁₂ alkyl chain.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | pH | Source |
| Water | 14,600 mg/L | 20 | 2 | [6] |
| Water | 1.371 mg/L (estimated) | 25 | Not Specified | [1] |
Note: The significant discrepancy in reported water solubility values highlights the need for independent experimental verification.
Table 2: Qualitative and Quantitative Solubility Data for n-Dodecylphosphonic Acid
| Solvent | Solubility Description | Source |
| Water | Sparingly soluble | [7][8][9] |
| Organic Solvents | Typically sparingly soluble | [9][10] |
| Hot Dimethylformamide (DMF) | Soluble | [11] |
Alkyl phosphonic acids, as a class, tend to exhibit low solubility in both water and organic solvents. However, their aqueous solubility can be significantly increased by neutralization (deprotonation) at neutral to high pH, forming more soluble phosphonate (B1237965) salts.[9][10][12][13]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the isothermal saturation method, a common and reliable technique for sparingly soluble solids.[14][15]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Jacketed glass equilibrium vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 °C)
-
Calibrated analytical balance (±0.0001 g)
-
Syringes with membrane filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or a properly calibrated pH meter for titration)
Methodology:
-
Apparatus Setup:
-
Connect the jacketed glass vessel to the thermostatic water bath and allow the temperature to equilibrate to the desired setpoint.
-
-
Sample Preparation:
-
Add a known mass of the chosen solvent to the equilibrium vessel.
-
Add an excess amount of this compound to the solvent to ensure that a solid phase remains at equilibrium. This is crucial for achieving saturation.
-
Seal the vessel to prevent solvent evaporation.
-
-
Equilibration:
-
Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution.
-
Allow the suspension to equilibrate for a predetermined period (e.g., 24-72 hours). The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature.
-
Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a membrane filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately weigh the collected filtrate (the saturated solution).
-
Determine the concentration of this compound in the filtrate using a suitable analytical method. If using a gravimetric method, evaporate the solvent under controlled conditions and weigh the remaining solid residue.
-
Calculate the solubility in desired units (e.g., g/L, mol/L, or mole fraction).
-
Visualizing Workflows
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining solubility via the isothermal saturation method.
Troubleshooting Solubility Issues
For compounds like phosphonic acids, solubility can often be manipulated.[16] The following diagram outlines a logical workflow for addressing precipitation issues in aqueous media.
Conclusion
The solubility of this compound is a key parameter for its formulation and application. While comprehensive quantitative data is scarce, the existing information suggests limited solubility in water, a characteristic that can likely be overcome by adjusting the pH to form the more soluble salt. For applications requiring solubilization in various media, the experimental protocol detailed in this guide provides a robust framework for systematic solubility determination. Researchers and formulation scientists are encouraged to perform such studies under their specific experimental conditions to generate the precise data needed for their work.
References
- 1. This compound, 16610-63-2 [perflavory.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound [tiiips.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. specialchem.com [specialchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-Dodecylphosphonic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. N-DODECYLPHOSPHONIC ACID CAS#: 5137-70-2 [m.chemicalbook.com]
- 10. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]
- 11. 5137-70-2 N-Dodecylphosphonic acid AKSci 8538AL [aksci.com]
- 12. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 13. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Whitepaper: The Self-Assembly of Lauryl-Chain Phosphonic Acids on Oxide Surfaces
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Self-assembled monolayers (SAMs) offer a robust method for tailoring the surface properties of materials at the molecular level. Among the various classes of molecules used for SAM formation, organophosphonic acids have emerged as a superior choice for modifying metal oxide surfaces due to their formation of highly stable, ordered, and densely packed monolayers. This technical guide provides an in-depth examination of the self-assembly mechanism of phosphonic acids featuring a lauryl (C12) alkyl chain, a category that includes dodecylphosphonic acid and its functionalized derivatives such as α,ω-diphosphonic acids. We detail the fundamental principles governing the assembly process, present quantitative data from surface analyses, provide comprehensive experimental protocols for SAM preparation and characterization, and illustrate key concepts with process diagrams. This document serves as a core resource for professionals seeking to create well-defined, functional surfaces for applications ranging from biocompatible coatings on medical implants to platforms for advanced biosensors.
Core Concepts: Molecular Structure and Driving Forces
The ability of lauryl-chain phosphonic acids to form high-quality SAMs is rooted in their molecular architecture, which consists of three key components:
-
Phosphonic Acid Headgroup (-PO(OH)₂): This functional group serves as the anchor, forming strong covalent and hydrogen bonds with hydroxylated metal oxide surfaces (e.g., TiO₂, SiO₂, Al₂O₃, ZrO₂).[1][2] Its ability to form multiple bonds (monodentate, bidentate, or tridentate) with the surface contributes to the exceptional thermal and chemical stability of the resulting monolayer.[3]
-
Lauryl (C12) Alkyl Chain (-(CH₂)₁₁CH₃): This hydrocarbon backbone provides the structural framework of the monolayer. Van der Waals interactions between adjacent alkyl chains are the primary driving force for the lateral organization and close packing of the molecules, leading to a quasi-crystalline, ordered film.[4]
-
Terminal Group: While a simple methyl group is common, the terminal end of the lauryl chain can be functionalized (e.g., with a second phosphonic acid group in 1,12-diphosphonododecane) to alter surface properties or for subsequent chemical conjugation.[5]
The final structure of the SAM is determined by the thermodynamic balance between the strong, specific headgroup-substrate interaction and the collective, non-specific van der Waals interactions among the alkyl chains.
The Self-Assembly Mechanism on Oxide Surfaces
The formation of a phosphonic acid SAM is a multi-step process that transforms randomly oriented molecules in solution into a highly ordered, two-dimensional film covalently bonded to a substrate. The "Tethering by Aggregation and Growth" (T-BAG) method is a common and effective technique.[1][5]
-
Physisorption: Initially, phosphonic acid molecules from a dilute solution (typically in a solvent like THF or isopropanol) adsorb onto the hydroxylated oxide surface.[1] This initial attachment is governed by weaker forces, primarily hydrogen bonding between the P-OH groups of the acid and the M-OH groups of the surface (where M is a metal atom like Ti, Si, Al).
-
Surface Organization: Driven by the hydrophobic interactions and van der Waals forces between the lauryl chains, the adsorbed molecules begin to organize laterally.[4] This process minimizes the overall free energy of the system, causing the alkyl chains to align and pack closely, often adopting a tilted, all-trans conformation.
-
Chemisorption (Covalent Bonding): With the application of thermal energy (annealing), a condensation reaction occurs between the phosphonic acid headgroup and the surface hydroxyl groups.[5][6] This reaction eliminates water and forms strong, stable M-O-P covalent bonds. The annealing step is crucial for transforming the relatively weak, physisorbed layer into a robust, chemisorbed monolayer.[1] The resulting film is strongly bound and resistant to removal by solvent washing or mechanical stress.[6]
The phosphonic acid headgroup can bind to the surface in several ways, influencing the final density and stability of the monolayer.
Quantitative Data Presentation
Successful SAM formation is verified through various surface-sensitive analytical techniques. The data below, compiled from studies on dodecylphosphonic acid and similar alkylphosphonic acids, provides typical quantitative values.
Table 1: XPS Elemental Composition (Atomic %) X-ray Photoelectron Spectroscopy (XPS) confirms the presence of the monolayer by detecting phosphorus and an increased carbon signal, along with attenuation of the underlying substrate signal.
| Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Substrate Signal | Reference |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | Decreased | [7] |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | Decreased | [7] |
| Octadecylphosphonic acid (ODPA) | Si(100) | ~21 (C/P ratio) | - | ~1 (C/P ratio) | Decreased | [1] |
| Dodecyl phosphate | Titanium | - | - | Present | Decreased | [8] |
Table 2: Surface Properties and Film Characteristics Contact angle measurements quantify the surface hydrophobicity, while techniques like AFM and NEXAFS provide data on film thickness and molecular orientation.
| Molecule | Substrate | Water Contact Angle (°) | Film Thickness (nm) | Alkyl Chain Tilt Angle (°) | Reference |
| Dodecylphosphonic acid (HC12-PA) | AlOx | 110 | ~1.5 - 1.7 | - | [9] |
| Perfluorododecylphosphonic acid | AlOx | 121 | - | - | [9] |
| Octadecylphosphonic acid (OPA) | Copper, Silver, Gold | - | ~1.6 (AFM) | - | [10] |
| Octadecylphosphonic acid (ODPA) | Si(100) | - | - | ~37 (NEXAFS) | [1][11] |
| 1,12-diphosphonododecane | Ti | - | ~0.52 nmol/cm² (QCM-D) | - | [5] |
Experimental Protocols
Reproducible formation of high-quality SAMs requires meticulous attention to experimental procedures.
Protocol 1: Substrate Cleaning and Preparation
-
Objective: To produce a clean, hydroxylated oxide surface free of organic contaminants.
-
Materials: Substrates (e.g., Si wafers with native oxide, Titanium), acetone, isopropanol, deionized water, nitrogen or argon gas, piranha solution (3:1 H₂SO₄:H₂O₂) or oxygen plasma cleaner.
-
Procedure:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For rigorous cleaning and hydroxylation, treat the substrate with an oxygen plasma for 5-10 minutes or immerse in freshly prepared piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate thoroughly with deionized water and dry again with nitrogen. Use immediately.[7]
-
Protocol 2: SAM Deposition via T-BAG Method
-
Objective: To form a covalently bonded phosphonic acid monolayer.
-
Materials: Cleaned substrate, desired phosphonic acid, anhydrous solvent (e.g., THF, isopropanol), glass container, oven.
-
Procedure:
-
Prepare a dilute solution (0.1 - 1 mM) of the phosphonic acid in the chosen solvent.[5]
-
Place the cleaned substrate vertically in a glass container.
-
Add the phosphonic acid solution, ensuring the substrate is fully immersed.
-
Allow the solvent to evaporate slowly at room temperature. As the meniscus traverses the substrate, it leaves behind a film of the phosphonic acid.[5]
-
Transfer the coated substrate to an oven and anneal at 120-140°C for 24-48 hours to induce covalent bond formation.[1][5]
-
After cooling, rigorously rinse the substrate with the pure solvent (e.g., THF) and sonicate for several minutes to remove any physisorbed, multilayer material. Repeat the rinse and sonication cycle 2-3 times.[1]
-
Dry the substrate with nitrogen gas. The SAM is now ready for characterization.
-
Protocol 3: XPS Analysis
-
Objective: To determine the elemental composition and chemical bonding states of the surface.
-
Instrumentation: X-ray Photoelectron Spectrometer with a monochromatic Al Kα source.
-
Procedure:
-
Mount the SAM-coated substrate in the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey scan (e.g., 0-1100 eV binding energy) to identify all elements present.
-
Acquire high-resolution scans for key elements: C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Ti 2p, Si 2p).
-
Analyze the data:
-
Protocol 4: QCM-D Analysis
-
Objective: To monitor the self-assembly process in real-time and quantify the adsorbed mass and viscoelastic properties of the film.
-
Instrumentation: Quartz Crystal Microbalance with Dissipation monitoring.
-
Procedure:
-
Mount a sensor crystal with the desired oxide surface (e.g., TiO₂, SiO₂) in the QCM-D chamber.
-
Establish a stable baseline by flowing the pure solvent over the sensor surface.
-
Introduce the phosphonic acid solution into the chamber and monitor the changes in resonance frequency (Δf) and dissipation (ΔD) in real-time.
-
A decrease in frequency (negative Δf) indicates mass adsorption onto the sensor surface.[14]
-
The dissipation value (ΔD) provides information about the rigidity of the forming layer; a low dissipation indicates a rigid, well-ordered film.[14][15]
-
After the signal stabilizes, rinse with pure solvent to remove any loosely bound molecules. The final, stable shift in frequency can be used to calculate the hydrated mass of the SAM.[14]
-
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. The unusual self-organization of dialkyldithiophosphinic acid self-assembled monolayers on ultrasmooth gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. princeton.edu [princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. Structure and order of phosphonic acid-based self-assembled monolayers on Si(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biolinscientific.com [biolinscientific.com]
- 15. nanoscience.com [nanoscience.com]
Lauryl Alcohol Diphosphonic Acid: A Technical Guide to Potential Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecylidene)diphosphonic acid, is a molecule with a unique structure suggesting significant potential in various materials science applications. Its long hydrophobic lauryl chain combined with a hydrophilic diphosphonic acid headgroup provides amphiphilic properties and a strong affinity for metal oxide surfaces. While commercially utilized primarily as an emulsion stabilizer in the cosmetics industry, its inherent chemical characteristics point towards broader applications in surface modification, corrosion inhibition, and the development of advanced composite materials. This technical guide explores these potential applications, drawing parallels with well-studied long-chain alkylphosphonic acids and providing a theoretical framework for its utilization in a research and development context.
Introduction
Organophosphonic acids are a class of compounds increasingly recognized for their ability to form robust, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[1][2] These layers can fundamentally alter the surface properties of materials, including their wettability, adhesion, corrosion resistance, and biocompatibility. This compound, with its C12 alkyl chain, is a member of this family that is currently underexplored in materials science. This document aims to bridge this gap by outlining its potential applications based on the established chemistry of analogous molecules.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for predicting its behavior in various systems. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 16610-63-2 | [3] |
| Molecular Formula | C₁₂H₂₈O₇P₂ | [4] |
| Molecular Weight | 346.29 g/mol | [4] |
| IUPAC Name | (1-Hydroxydodecylidene)diphosphonic acid | [4] |
| Synonyms | P,P′-(1-Hydroxydodecylidene)bis[phosphonic acid] | [4] |
| Appearance | White powder | General |
| SMILES | CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | [4] |
| InChIKey | KKVZONPEMODBBG-UHFFFAOYSA-N | [4] |
Potential Applications in Materials Science
The dual functionality of this compound—a long alkyl chain and a diphosphonic acid headgroup—opens up several avenues for its application in materials science.
Surface Modification of Metal Oxides
The primary potential application lies in the surface modification of metal oxides such as titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and indium tin oxide (ITO).[5][6] The phosphonic acid groups can form strong covalent bonds with the metal oxide surface, leading to the formation of a dense, well-ordered self-assembled monolayer.[7]
-
Hydrophobicity Control: The outward-facing lauryl chains would create a highly hydrophobic surface, which is desirable for applications such as anti-fouling coatings, moisture barriers, and in the fabrication of microfluidic devices.
-
Improved Dispersion: For incorporating metal oxide nanoparticles into non-polar polymer matrices, a coating of this compound can prevent agglomeration and improve dispersion, leading to enhanced mechanical and optical properties of the resulting composite material.[8]
-
Adhesion Promotion: The phosphonic acid headgroup can act as a coupling agent to improve the adhesion between a metal oxide substrate and an organic overlayer, such as a paint or adhesive.
Corrosion Inhibition
Phosphonic acids are known to be effective corrosion inhibitors for various metals and alloys.[9] When applied to a metal surface, this compound could form a protective barrier that passivates the surface and prevents corrosive agents from reaching the metal. The long alkyl chain would further enhance this effect by creating a hydrophobic layer that repels water.
Drug Delivery Systems
The intercalation of diphosphonates into layered double hydroxides (LDHs) has been explored for the development of novel drug delivery systems.[10] While not a direct application of this compound itself, this highlights the potential of the diphosphonic acid moiety in controlled release formulations. The lauryl chain could be functionalized to carry therapeutic agents, with the diphosphonic acid group providing a mechanism for attachment to carrier particles.
Experimental Protocols
General Protocol for Surface Modification of a Metal Oxide Substrate
-
Substrate Preparation: The metal oxide substrate (e.g., a silicon wafer with a native oxide layer, a titanium plate, or an ITO-coated glass slide) is cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by treatment with a UV-ozone cleaner or an oxygen plasma to create a hydrophilic, reactive surface.
-
Solution Preparation: A dilute solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of ethanol (B145695) and water.
-
Immersion: The cleaned substrate is immersed in the phosphonic acid solution for a specified period (typically 12-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Rinsing: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any physisorbed molecules.
-
Drying: The substrate is then dried under a stream of inert gas (e.g., nitrogen or argon).
-
Characterization: The modified surface can be characterized using various techniques, including contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to confirm the presence of phosphorus and determine the chemical state of the surface), and atomic force microscopy (AFM) (to visualize the surface morphology).
Visualizations
Molecular Structure and Surface Binding
Caption: Binding of this compound to a Metal Oxide Surface.
Workflow for Surface Modification
Caption: Experimental Workflow for Surface Modification with Phosphonic Acids.
Synthesis Considerations
While a detailed, validated synthesis protocol for this compound is not widely published in peer-reviewed literature, its synthesis can be conceptually approached based on known reactions for producing similar geminal diphosphonates. One potential route involves the reaction of lauric acid with a mixture of phosphorous acid and phosphorus trichloride, followed by hydrolysis. This is analogous to the synthesis of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) from acetic acid.[11][12]
Conclusion and Future Outlook
This compound presents a compelling, yet largely untapped, potential for a range of applications in materials science. Its ability to form robust, hydrophobic self-assembled monolayers on metal oxide surfaces makes it a prime candidate for research into advanced coatings, corrosion inhibitors, and nanocomposites. Future research should focus on developing and optimizing synthesis routes for this molecule and conducting systematic studies to characterize the properties of monolayers formed on various technologically important substrates. Such work will be crucial in transitioning this compound from a cosmetic ingredient to a versatile tool in the materials scientist's arsenal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 16610-63-2 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Long Alkyl Chain Organophosphorus Coupling Agents for in Situ Surface Functionalization by Reactive Milling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3959360A - Process for preparing 1-hydroxy, ethylidene-1,1-diphosphonic acid - Google Patents [patents.google.com]
- 12. CN104478924A - 'One-step process' synthetic method of hydroxyethylidene diphosphonic acid - Google Patents [patents.google.com]
Adsorption Behavior of Lauryl Alcohol Diphosphonic Acid on Metal Oxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption behavior of lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecylidene)diphosphonic acid, on various metal oxide surfaces. The strategic modification of metal oxide surfaces with phosphonic acids is a cornerstone of advanced materials science, with significant implications for drug delivery systems, biocompatible coatings, and biosensing applications. This compound, with its long alkyl chain and dual phosphonic acid anchoring groups, offers unique properties for creating stable, well-defined organic layers on inorganic substrates.
This guide details the synthesis of this compound, outlines experimental protocols for the formation of self-assembled monolayers (SAMs) on metal oxides, and presents a summary of quantitative data derived from analogous long-chain phosphonic acids to provide a predictive framework for its adsorption characteristics.
Synthesis of this compound
The synthesis of 1-hydroxyalkylidene-1,1-diphosphonic acids, such as this compound, can be achieved through several methods. A common approach involves the reaction of a carboxylic acid (lauric acid in this case) or its derivative with a phosphorus-containing reagent. One established method is the reaction of a carboxylic acid with phosphorous acid and a dehydrating agent like phosphorus trichloride (B1173362) or by reacting an acyl chloride with phosphorous acid.
A representative synthesis workflow is outlined below:
Experimental Protocol: Synthesis of (1-Hydroxyalkylidene)diphosphonic Acids
A general procedure for the synthesis of 1-hydroxyalkylidene-1,1-diphosphonic acids involves the following steps:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, phosphorous acid is dissolved in a suitable solvent.
-
Addition of Acylating Agent: The corresponding carboxylic acid (e.g., lauric acid) and a dehydrating agent (e.g., phosphorus trichloride) or the corresponding acyl chloride are added to the reaction mixture.
-
Reaction: The mixture is heated, typically between 40°C and 120°C, for several hours to drive the reaction to completion.
-
Hydrolysis: After the reaction, the mixture is carefully hydrolyzed by the addition of water.
-
Purification: The final product is purified, often through recrystallization from water or other suitable solvents, to yield the 1-hydroxyalkylidene-1,1-diphosphonic acid.
Adsorption on Metal Oxide Surfaces: Self-Assembled Monolayers (SAMs)
The formation of a self-assembled monolayer of this compound on a metal oxide surface is typically achieved by immersing the substrate in a dilute solution of the phosphonic acid. The phosphonic acid headgroups have a strong affinity for the metal oxide surface, leading to the formation of a dense, ordered monolayer.
Detailed Experimental Protocol: SAM Formation
-
Substrate Cleaning: The metal oxide substrate (e.g., TiO₂, Al₂O₃, or iron oxide) is thoroughly cleaned to remove contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each. The substrate is then dried under a stream of high-purity nitrogen.
-
Surface Activation: To ensure a high density of surface hydroxyl groups, the substrate may be treated with oxygen plasma or UV-ozone immediately before deposition.
-
Solution Preparation: A dilute solution of this compound (typically 0.1 mM to 1 mM) is prepared in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or toluene).
-
SAM Deposition: The cleaned and activated substrate is immersed in the phosphonic acid solution. The deposition time can range from a few hours to over 24 hours, depending on the desired monolayer density and ordering.
-
Rinsing and Drying: After deposition, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-covalently bound molecules. The substrate is then dried again under a stream of nitrogen.
Binding Mechanism of Phosphonic Acids on Metal Oxides
Phosphonic acids bind to metal oxide surfaces through a condensation reaction between the phosphonic acid group (-PO(OH)₂) and the surface hydroxyl groups (-M-OH), forming stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[1] The diphosphonic acid headgroup of this compound can adopt several binding configurations, including monodentate, bidentate, and tridentate modes. The prevalence of each mode is influenced by factors such as surface hydration, steric hindrance, and the specific metal oxide.[1][2]
Quantitative Data on Adsorption Behavior
While specific quantitative data for the adsorption of this compound on metal oxides is not extensively available in the literature, data from long-chain alkylphosphonic acids such as dodecylphosphonic acid and octadecylphosphonic acid provide valuable insights into the expected behavior.
Adsorption on Titanium Dioxide (TiO₂)
Long-chain phosphonic acids form well-ordered and densely packed monolayers on titanium dioxide surfaces. The adsorption is influenced by the solvent, concentration, and temperature.
| Adsorbate | Substrate | Solvent | Concentration | Temperature | Surface Coverage/Mass | Reference |
| Octadecylphosphonic Acid | Titanium (with native TiO₂) | Cyclopentyl methyl ether | 0.5 mM | 21°C | ≈285-290 ng/cm² | [1] |
| Dodecylphosphonic Acid | Anatase Nanoparticles | Isopropanol | Not specified | Not specified | 3.5 molecules/nm² | [2] |
| Amino-alkylphosphonic acids (C1, C3, C6) | Mesoporous TiO₂ | Water | 20-150 mM | 50-90°C | 0.4 - 1.9 groups/nm² | [3] |
Adsorption on Aluminum Oxide (Al₂O₃)
Alkylphosphonic acids readily adsorb onto the native oxide layer of aluminum, forming hydrophobic and low-friction surfaces. The surface energy of the modified aluminum oxide is significantly reduced.
| Adsorbate | Substrate | Surface Energy | Water Contact Angle | Reference |
| Octadecylphosphonic Acid | Aluminum (with native Al₂O₃) | ≈ 21 mJ/m² | > 115° | |
| Decylphosphonic Acid | Aluminum (with native Al₂O₃) | ≈ 22 mJ/m² | > 115° | |
| Dodecylphosphonic Acid | Aluminum (with native Al₂O₃) | 23.5 mJ/m² | Not specified | [4][5] |
Adsorption on Iron Oxides (e.g., Fe₂O₃, Fe₃O₄)
Phosphonic acids exhibit a strong affinity for iron oxide surfaces, forming stable M-O-P bonds.[1] This interaction is critical for applications such as corrosion inhibition and the functionalization of magnetic nanoparticles. While extensive quantitative data for long-chain phosphonic acids is less common, XPS data confirms the binding of the phosphonate (B1237965) group.
| Adsorbate | Substrate | P 2p Binding Energy (eV) | Interpretation | Reference |
| Phosphonates | Iron/Steel | 132.9 - 133.8 | Presence of phosphonate compounds | [6] |
| Iron Phosphonate | Mesoporous Iron Phosphonate | 134.87 | Pentavalent tetra-bonded phosphorous | [7] |
Characterization of Adsorbed Layers
Several surface-sensitive techniques are employed to characterize the formation and properties of this compound monolayers on metal oxides.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical bonding states of the surface. The presence of a P 2p peak confirms the adsorption of the phosphonic acid. High-resolution scans of the P 2p, C 1s, O 1s, and the respective metal core levels provide information on the binding mechanism and monolayer integrity. For phosphonates on metal oxides, the P 2p binding energy is typically observed in the range of 133-135 eV.[6][7]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for probing the vibrational modes of the adsorbed molecules and their interaction with the surface. The disappearance or significant broadening of the P-OH stretching bands and the appearance of new bands corresponding to P-O-M linkages confirm the covalent attachment of the phosphonic acid to the metal oxide surface.[8] The C-H stretching modes of the lauryl chain can also be analyzed to assess the conformational order of the monolayer.
Conclusion
This compound is a promising molecule for the surface modification of metal oxides, offering a stable anchoring mechanism through its diphosphonic acid headgroup and a long alkyl chain for controlling surface properties. While direct quantitative data for this specific molecule is emerging, the extensive research on analogous long-chain phosphonic acids provides a strong foundation for predicting its adsorption behavior. The experimental protocols and characterization techniques outlined in this guide serve as a valuable resource for researchers and professionals seeking to utilize this compound in the development of advanced materials for a variety of applications. Further research is encouraged to elucidate the specific adsorption isotherms and binding energies of this compound on different metal oxide surfaces to further refine our understanding and expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Lauryl Alcohol Diphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl alcohol diphosphonic acid, also known as (1-hydroxydodecylidene)diphosphonic acid, is an organic compound with the molecular formula C₁₂H₂₈O₇P₂ and a molecular weight of 346.29 g/mol .[1][2][3] This geminal diphosphonate consists of a twelve-carbon lauryl chain attached to a carbon atom that is also bonded to a hydroxyl group and two phosphonic acid groups. Its structure gives it strong metal-ion-chelating properties, making it a subject of interest in various industrial and pharmaceutical applications, including as an emulsion stabilizer in cosmetics.[4]
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound. Due to the limited availability of published spectroscopic data for this specific molecule, this guide will leverage data from the closely related and well-studied analogue, 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), to predict and interpret the spectral features of this compound.
Molecular Structure
The structural formula of this compound is presented below. The key features include the long hydrophobic lauryl tail and the hydrophilic head group containing the hydroxyl and two phosphonic acid moieties.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the known data for HEDP and general principles of spectroscopy for alkylphosphonic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~0.88 | Triplet | 3H | -CH₃ | Terminal methyl group of the lauryl chain. |
| ~1.26 | Multiplet | ~18H | -(CH₂)₉- | Methylene groups of the lauryl chain. |
| ~1.5-1.7 | Multiplet | 2H | -CH₂-C(OH)(P)₂ | Methylene group adjacent to the diphosphonate carbon. |
| Broad Signal | Singlet | 5H | -OH, 2 x -P(O)(OH)₂ | Exchangeable acidic protons. Chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~14 | -CH₃ | Terminal methyl group. |
| ~22-32 | -(CH₂)₁₀- | Methylene carbons of the lauryl chain. |
| ~70-80 (triplet) | -C(OH)(P)₂ | Geminal carbon coupled to two phosphorus atoms. The signal is expected to be a triplet due to C-P coupling. |
Table 3: Predicted ³¹P NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~15-25 | Singlet | -P(O)(OH)₂ | Two equivalent phosphorus atoms. The chemical shift is highly dependent on pH. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600-2500 (broad) | O-H stretch | -OH (hydroxyl and phosphonic acid) |
| 2955, 2925, 2855 | C-H stretch | -CH₃, -CH₂ (lauryl chain) |
| 1250-1100 | P=O stretch | Phosphonic acid |
| 1050-900 | P-O-H stretch, P-O-C stretch | Phosphonic acid |
Mass Spectrometry (MS)
For mass spectrometry, derivatization is often required to increase the volatility of bisphosphonates.[5] Using electrospray ionization in negative mode (ESI-), the following ions would be expected:
Table 5: Predicted Mass Spectrometry Data (ESI-)
| m/z | Ion |
| 345.13 | [M-H]⁻ |
| 172.06 | [M-2H]²⁻ |
Fragmentation in tandem MS (MS/MS) would likely involve the loss of water (H₂O) and phosphoric acid (H₃PO₄) from the parent ion.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for phosphonic acids, but the long alkyl chain may necessitate the use of a co-solvent or DMSO-d₆ for better solubility.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be needed if a residual H₂O peak is present.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
A smaller number of scans is typically sufficient. Use an external standard of 85% H₃PO₄ for chemical shift referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of water and methanol (B129727) or acetonitrile.
-
Addition of a small amount of a volatile base like ammonium (B1175870) hydroxide (B78521) can aid in deprotonation for negative ion mode analysis.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the electrospray source or use liquid chromatography (LC) for sample introduction.
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the deprotonated molecule.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).
-
For tandem mass spectrometry (MS/MS), select the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to obtain fragment ions.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
References
- 1. This compound [tiiips.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Interaction of Lauryl Alcohol Diphosphonic Acid with Titanium Oxide Surfaces
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Titanium and its alloys are paramount in the medical device and drug delivery fields due to their excellent mechanical properties and biocompatibility, largely attributed to the passivating native titanium oxide (TiO₂) layer.[1] However, for advanced applications such as targeted drug delivery or enhanced osseointegration, surface modification is crucial to control biological interactions at the molecular level. Self-assembled monolayers (SAMs) of organophosphonates have emerged as a superior alternative to silane-based chemistries for functionalizing TiO₂ surfaces, offering enhanced hydrolytic stability under physiological conditions.[1][2] This guide focuses on the interaction of a specific bifunctional molecule, lauryl alcohol diphosphonic acid (1-hydroxydodecane-1,1-diphosphonic acid), with titanium oxide surfaces. We will explore the binding mechanisms, detail the experimental protocols for characterization, present quantitative data from analogous systems, and visualize the logical workflows involved in surface modification and analysis.
The Molecular Interaction: Binding Chemistry and Mechanism
The robust anchoring of phosphonic acids to metal oxide surfaces like TiO₂ is the cornerstone of their utility. The interaction is a chemisorption process involving the formation of strong, covalent Ti-O-P bonds.[3] For a diphosphonic acid moiety, multiple coordination modes with the titanium atoms on the oxide surface are possible.
The binding process generally involves a condensation reaction between the P-OH groups of the acid and the Ti-OH groups on the hydrated oxide surface.[4] Theoretical and experimental studies on similar molecules suggest several potential binding configurations.[3][5][6]
-
Monodentate: One P-O-Ti bond is formed.
-
Bidentate: Two P-O-Ti bonds are formed, which can be either chelating to the same Ti atom or bridging between two different Ti atoms. This is often suggested as the most stable configuration on anatase TiO₂(101) surfaces.[3][6]
-
Tridentate: Three P-O-Ti bonds are formed, requiring the deprotonation of both P-OH groups and coordination of the P=O oxygen.[5]
The specific binding mode can be influenced by factors such as the crystal face of the TiO₂, surface hydration, pH of the deposition solution, and the steric hindrance of the molecule.[4][5] The lauryl chain (C12) provides a hydrophobic character to the functionalized surface, while the terminal hydroxyl group on the alkyl chain offers a site for further covalent immobilization of bioactive molecules, such as proteins or drugs.
Experimental Protocols for Surface Characterization
A multi-technique approach is essential to confirm the formation and quality of the this compound monolayer. Below are detailed methodologies for key characterization experiments.
Self-Assembled Monolayer (SAM) Formation
A common and straightforward method for forming phosphonic acid SAMs is a simple dipping process.[1]
-
Substrate Preparation: Commercially pure titanium substrates are cleaned and sonicated sequentially in acetone, ethanol (B145695), and deionized water to remove organic contaminants. They are then dried under a stream of nitrogen.
-
Solution Preparation: A dilute solution (e.g., 1-5 mM) of this compound is prepared in a suitable solvent, such as ethanol or a buffered aqueous solution.
-
Immersion: The cleaned titanium substrates are immersed in the phosphonic acid solution for a defined period, typically ranging from a few hours to 24 hours at room temperature, to allow for monolayer formation.
-
Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh solvent to remove any physisorbed molecules and then dried with nitrogen.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the atoms on the surface, providing direct evidence of the monolayer's presence and its covalent attachment.
-
Instrumentation: A monochromatic Al Kα X-ray source is used for analysis.
-
Data Acquisition: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then collected for relevant elements: Ti 2p, O 1s, C 1s, and P 2p.
-
Analysis:
-
The attenuation of the Ti 2p signal from the underlying substrate after SAM formation indicates the presence of an overlayer.
-
The appearance of a P 2p peak confirms the presence of the phosphonic acid.
-
High-resolution O 1s spectra are deconvoluted to distinguish between different oxygen species: Ti-O from the substrate, P=O, and P-O-H from the acid. A shift and change in the ratio of these peaks upon binding, specifically an increase in the component around 531.4 eV, suggests the transformation of P-OH bonds to P-O-Ti bonds, confirming covalent attachment.[1][2]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time analysis of mass adsorption and viscoelastic properties of the forming layer in a liquid environment.[7]
-
Instrumentation: A QCM-D instrument with TiO₂-coated quartz crystals is used.
-
Procedure:
-
A stable baseline is first established by flowing the pure solvent (e.g., buffer or ethanol) over the crystal surface.[8]
-
The this compound solution is then introduced into the measurement chamber.
-
The changes in resonance frequency (Δf) and energy dissipation (ΔD) of the crystal are monitored in real-time as the molecules adsorb onto the surface.
-
Finally, a solvent rinse is performed to remove non-adsorbed molecules.
-
-
Data Interpretation:
-
A negative shift in frequency (Δf) corresponds to an increase in mass on the sensor surface.[9]
-
A low dissipation shift (ΔD) indicates the formation of a rigid, thin layer, allowing the adsorbed mass to be quantified using the Sauerbrey relation. An increase in ΔD suggests a more soft or viscoelastic layer.
-
Atomic Force Microscopy (AFM)
AFM is employed to visualize the surface topography at the nanoscale, assessing the homogeneity and quality of the monolayer and quantifying changes in surface roughness.[10][11]
-
Instrumentation: An AFM operating in tapping mode is typically used to minimize damage to the soft monolayer.
-
Imaging: The bare titanium substrate is imaged first to establish a baseline for surface topography and roughness. After SAM formation, the modified surface is imaged under the same conditions.
-
Analysis:
-
Topographical images can reveal whether the monolayer growth is uniform or follows an island-like mechanism.[12]
-
Surface roughness parameters (e.g., Root Mean Square, Ra) are calculated for both bare and coated surfaces. A successful, uniform monolayer formation typically results in a smooth surface, although this can depend on the underlying substrate's roughness.
-
Contact Angle Goniometry
This technique measures the surface wettability, which is directly influenced by the chemistry of the outermost layer. It provides a simple yet effective confirmation of successful surface modification.
-
Instrumentation: A contact angle goniometer equipped with a camera and analysis software is used.[13]
-
Procedure: A droplet of a probe liquid, typically deionized water, is carefully placed on the surface of the bare and the modified titanium substrates.[14]
-
Measurement: The static contact angle between the liquid droplet and the surface is measured. Multiple measurements across the surface are averaged to ensure statistical reliability.[15]
-
Interpretation: The lauryl chain of the molecule is hydrophobic. Therefore, the successful formation of a well-ordered monolayer should result in a significant increase in the water contact angle compared to the more hydrophilic bare titanium oxide surface.
Quantitative Data Presentation
Table 1: Representative XPS Atomic Composition (%)
| Surface | C 1s | O 1s | P 2p | Ti 2p |
|---|---|---|---|---|
| Bare TiO₂ | 15.8 | 54.5 | - | 29.7 |
| After Alkylphosphonic Acid SAM | 55.2 | 30.1 | 4.5 | 10.2 |
Data synthesized from similar systems described in literature.[1][2]
Table 2: Surface Wettability Data
| Surface | Water Contact Angle (°) |
|---|---|
| Bare TiO₂ (cleaned) | 60° - 85° |
| After C12-Phosphonic Acid SAM | 110° - 115° |
Data synthesized from similar systems described in literature.[10][15][16]
Table 3: Representative QCM-D and AFM Results
| Parameter | Value | Interpretation |
|---|---|---|
| QCM-D | ||
| Δf upon SAM formation | -15 to -25 Hz | Mass adsorption of the monolayer |
| ΔD upon SAM formation | < 1 x 10⁻⁶ | Formation of a rigid, well-ordered layer |
| AFM | ||
| Ra (Bare Polished Ti) | ~0.5 - 2.0 nm | Initial substrate roughness |
| Ra (After SAM formation) | ~0.3 - 1.5 nm | Smoothing effect of a uniform monolayer |
Data synthesized from similar systems described in literature.[8][9][17]
Pathway to Bio-functionalization
The primary motivation for creating such a modified surface in a drug development context is to enable the subsequent attachment of bioactive molecules. The terminal hydroxyl group on the lauryl chain of this compound is a key functional handle for this purpose.
This pathway illustrates how the initial interaction of this compound with TiO₂ creates a versatile platform. The exposed hydroxyl groups can be activated using well-established chemistries (e.g., with carbonyldiimidazole) to react with amine groups on proteins or other therapeutic molecules, enabling their stable immobilization.[1][2]
Conclusion
The interaction of this compound with titanium oxide surfaces provides a robust and reliable method for creating highly stable, functional self-assembled monolayers. The strong covalent Ti-O-P bond ensures the long-term integrity of the coating under physiological conditions. The terminal lauryl chain modifies the surface energy, while the hydroxyl group presents a valuable anchor point for the covalent attachment of a wide range of bioactive molecules. The experimental techniques detailed herein—XPS, QCM-D, AFM, and contact angle goniometry—form a comprehensive suite of tools for the thorough characterization of these interfaces, ensuring quality and reproducibility in the development of advanced biomaterials and drug delivery systems.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of self-assembled monolayers on titanium and gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Roles of Titanium Surface Micro/Nanotopography and Wettability on the Differential Response of Human Osteoblast Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Formation of Self-Assembled Monolayers of Lauryl Alcohol Diphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organophosphonic acids are a robust and versatile platform for the surface modification of a wide range of metal oxide substrates. Their inherent stability, owing to the formation of strong covalent bonds with the surface, makes them superior to thiol-based SAMs in many applications. Lauryl alcohol diphosphonic acid (LADPA), with its C12 alkyl chain, offers a hydrophobic surface with potential for further functionalization, making it a molecule of interest in fields such as biomedical engineering, biosensing, and drug delivery. This document provides a detailed protocol for the formation and characterization of LADPA SAMs.
Core Principles of Phosphonic Acid SAM Formation
The formation of phosphonic acid SAMs is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and indium tin oxide (ITO). The anchoring mechanism involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) on the substrate surface. This results in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds. The diphosphonic acid moiety can form multiple bonds with the surface, enhancing the stability of the monolayer. The long alkyl chains of the LADPA molecules then align and pack closely due to van der Waals interactions, forming a dense and ordered monolayer.
Quantitative Data Summary
The following table summarizes the expected quantitative data for a well-formed self-assembled monolayer of this compound. These values are based on data reported for similar long-chain alkylphosphonic acids, such as dodecylphosphonic acid.
| Parameter | Expected Value | Characterization Technique |
| Static Water Contact Angle | 105° - 115° | Contact Angle Goniometry |
| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Elemental Composition | Presence of P 2p, C 1s, O 1s peaks | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
Materials and Reagents
-
This compound (C₁₂H₂₈O₇P₂)
-
Substrates (e.g., Silicon wafers with native oxide, Titanium-coated substrates)
-
Anhydrous solvent (e.g., Tetrahydrofuran (B95107) (THF) or Ethanol)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (cleaned with piranha solution - Caution: Piranha solution is extremely corrosive and reactive )
Protocol 1: Tethering by Aggregation and Growth (T-BAG)
This method is particularly effective for forming well-ordered phosphonic acid SAMs on silicon oxide and titanium alloy surfaces.[1]
-
Substrate Preparation:
-
Clean the silicon or titanium substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with a UV-Ozone cleaner for 15-20 minutes to create a fresh, hydroxylated oxide layer.
-
-
Solution Preparation:
-
Prepare a 0.1 mM to 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Sonicate the solution for 10-15 minutes to ensure the acid is fully dissolved.
-
-
SAM Deposition:
-
Place the cleaned substrate vertically in a flask containing the diphosphonic acid solution.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) over several hours. As the solvent evaporates, the meniscus of the solution will slowly pass over the substrate surface, promoting the self-assembly of the monolayer.[2]
-
-
Annealing:
-
Rinsing and Drying:
-
After annealing, allow the substrate to cool to room temperature.
-
Rinse the substrate thoroughly with the anhydrous solvent (THF) to remove any non-covalently bound molecules.
-
Sonicate the substrate in fresh solvent for 1-2 minutes to further remove physisorbed material.[2]
-
Dry the substrate under a stream of nitrogen gas.
-
Protocol 2: Solution-Phase Deposition
This is a simpler immersion method suitable for a variety of oxide surfaces.
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol (B145695) or a mixture of ethanol and water.
-
SAM Deposition:
-
Immerse the cleaned substrate in the diphosphonic acid solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. For some systems, elevated temperatures (e.g., 60°C) may accelerate the process.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh solvent.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Annealing (Optional but Recommended): Follow the same annealing procedure as in Protocol 1 to enhance the stability of the monolayer.
Characterization Methodologies
Contact Angle Goniometry
This technique measures the static water contact angle on the SAM-modified surface to assess its hydrophobicity and the quality of the monolayer.
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at multiple locations to ensure uniformity. A high contact angle (typically >100° for a lauryl chain) indicates the formation of a dense, hydrophobic monolayer.[3]
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical bonding states at the surface, confirming the presence and binding of the phosphonic acid.
-
Mount the sample on the XPS sample holder and introduce it into the ultra-high vacuum chamber.
-
Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of phosphorus (P 2p peak around 133-134 eV), carbon (C 1s), and oxygen (O 1s), along with substrate-specific peaks.[4]
-
Acquire high-resolution spectra of the P 2p, C 1s, and relevant substrate peaks.
-
Analysis of the P 2p peak can provide information about the binding of the phosphonate (B1237965) headgroup to the surface.
Ellipsometry
Ellipsometry is a non-destructive optical technique used to measure the thickness of the SAM.
-
Measure the optical properties of the bare substrate before SAM formation.
-
After SAM formation, measure the change in polarization of light reflected from the surface.
-
Model the system as a two-layer model (substrate and organic film) to calculate the thickness of the SAM. The refractive index of the organic layer is typically assumed to be around 1.45 for alkyl chains.
Atomic Force Microscopy (AFM)
AFM provides topographical information about the SAM at the nanoscale, allowing for the assessment of its uniformity and the presence of defects.
-
Mount the SAM-coated substrate on an AFM puck.
-
Use a sharp tip in tapping mode to scan the surface.
-
Analyze the resulting images for surface roughness and the presence of any pinholes or aggregates. A well-formed SAM should exhibit a very smooth surface with low root-mean-square (RMS) roughness.
Diagrams
Caption: Experimental workflow for the formation and characterization of LADPA SAMs.
Caption: Simplified mechanism of phosphonic acid SAM formation on a metal oxide surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Stainless Steel with Lauryl Alcohol Diphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stainless steel is a ubiquitous material in biomedical devices and pharmaceutical manufacturing due to its excellent mechanical properties and general corrosion resistance.[1] However, for advanced applications, its surface often requires modification to enhance biocompatibility, reduce protein fouling, improve corrosion resistance in specific biological environments, and control cellular interactions.[1] Self-assembled monolayers (SAMs) offer a robust and straightforward method to tailor the surface properties of stainless steel without altering its bulk characteristics.[2][3]
Phosphonic acids are known to form dense, well-ordered monolayers on the native oxide layer of stainless steel, creating a stable, covalent-like bond with the surface.[1][4] This protocol details the application of Lauryl Alcohol Diphosphonic Acid (LADPA) for the surface modification of stainless steel. The long lauryl (C12) alkyl chain of LADPA is expected to create a hydrophobic, low-energy surface. Such surfaces are valuable for reducing non-specific protein adsorption, a critical factor in improving the performance of biomedical implants and reducing biofouling in drug development and manufacturing processes.[5][6]
These application notes provide detailed protocols for the preparation, modification, and characterization of LADPA-modified stainless steel surfaces, along with expected performance data based on analogous systems.
Experimental Protocols
Materials and Equipment
-
Substrates: 316L stainless steel coupons or devices.
-
Reagents:
-
This compound (LADPA)
-
Ethanol (B145695) (anhydrous, ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Mild detergent (e.g., Alconox)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Ultrasonic bath
-
Beakers and glassware
-
Magnetic stirrer and stir bars
-
Oven or hot plate capable of reaching 120°C
-
Fume hood
-
Tweezers (non-scratching)
-
Petri dishes or suitable containers for immersion
-
Protocol 1: Cleaning and Preparation of Stainless Steel Substrates
A pristine surface is critical for the formation of a high-quality SAM. The following protocol is designed to remove organic contaminants and ensure a consistently hydroxylated surface oxide layer.
-
Initial Degreasing:
-
Place the stainless steel substrates in a beaker.
-
Add a 2% (w/v) aqueous solution of a mild detergent.
-
Sonicate in an ultrasonic bath for 15 minutes to remove gross organic contaminants.
-
-
Rinsing:
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Transfer the substrates to a fresh beaker of DI water and sonicate for another 10 minutes.
-
-
Solvent Cleaning:
-
Transfer the substrates to a beaker containing isopropanol.
-
Sonicate for 10 minutes.
-
Repeat the sonication step with fresh isopropanol.
-
-
Drying and Final Preparation:
-
Remove the substrates from the isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
The cleaned substrates should be used immediately for the modification protocol to prevent atmospheric contamination.
-
Protocol 2: Surface Modification with this compound
This protocol describes the formation of a LADPA self-assembled monolayer via solution deposition.
-
Preparation of LADPA Solution:
-
In a fume hood, prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Stir the solution using a magnetic stirrer for 15 minutes to ensure complete dissolution.
-
-
Immersion and SAM Formation:
-
Place the cleaned and dried stainless steel substrates in the LADPA solution. Ensure the entire surface to be modified is submerged.
-
Cover the container to prevent solvent evaporation and contamination.
-
Allow the immersion to proceed for 24 hours at room temperature. This extended time allows for the formation of a well-ordered monolayer.
-
-
Post-Immersion Rinsing:
-
Carefully remove the substrates from the LADPA solution using clean tweezers.
-
Rinse the substrates by gentle immersion in a beaker of fresh anhydrous ethanol to remove any physisorbed molecules.
-
Repeat the rinsing step with a second beaker of fresh anhydrous ethanol.
-
-
Curing and Final Drying:
-
Dry the rinsed substrates under a stream of nitrogen gas.
-
To enhance the stability and ordering of the monolayer, place the substrates in an oven at 120°C for 1-2 hours.[3]
-
Allow the substrates to cool to room temperature before characterization or use.
-
Protocol 3: Characterization of the Modified Surface
The following are standard techniques to verify the successful modification of the stainless steel surface.
-
Contact Angle Goniometry:
-
Purpose: To assess the change in surface wettability (hydrophobicity).
-
Method: Place a 5-10 µL droplet of DI water on the surface of both an unmodified (cleaned) and a LADPA-modified stainless steel sample. Measure the static contact angle.
-
Expected Result: A significant increase in the water contact angle for the modified surface, indicating the formation of a hydrophobic monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.
-
Method: Analyze the surface of both unmodified and modified samples.
-
Expected Result: The XPS spectrum of the modified surface should show the presence of Phosphorus (P 2p peak around 133-134 eV) and an increased Carbon (C 1s) signal compared to the unmodified control. The underlying signals from the stainless steel (e.g., Fe 2p, Cr 2p) will be attenuated.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To evaluate the corrosion resistance of the modified surface.
-
Method: Perform EIS in a suitable corrosive medium (e.g., 3.5% NaCl solution or simulated body fluid).
-
Expected Result: The LADPA-modified surface should exhibit a significantly higher impedance and a lower corrosion current density compared to the unmodified stainless steel, indicating enhanced corrosion protection.
-
Data Presentation: Expected Performance
The following tables summarize the expected quantitative data from the characterization of LADPA-modified 316L stainless steel, based on typical results for long-chain alkyl phosphonic acids on similar substrates.
Table 1: Surface Wettability Analysis
| Surface Type | Expected Water Contact Angle (°) | Reference System |
| Unmodified 316L SS | 60° - 75° | [3][7] |
| LADPA-Modified 316L SS | > 110° | [8] |
Table 2: Electrochemical Corrosion Performance (in 3.5% NaCl)
| Surface Type | Corrosion Potential (Ecorr) | Corrosion Current Density (Icorr) |
| Unmodified 316L SS | -0.2 to -0.4 V vs. Ag/AgCl | 10⁻⁷ to 10⁻⁶ A/cm² |
| LADPA-Modified 316L SS | Shift to more positive potential | 10⁻⁸ to 10⁻⁹ A/cm² |
Table 3: Protein Adsorption (Example: Bovine Serum Albumin, BSA)
| Surface Type | Expected Protein Adsorption (ng/cm²) | Rationale |
| Unmodified 316L SS | High (> 200 ng/cm²) | Moderately hydrophilic, promotes protein adsorption.[6] |
| LADPA-Modified 316L SS | Low (< 50 ng/cm²) | Hydrophobic surfaces can reduce adsorption of certain proteins.[9] |
Visualizations
Caption: Experimental workflow for stainless steel surface modification.
Caption: Logical relationship of the surface modification process.
References
- 1. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption of Proteins to Hydrophobic Sites on Mixed Self-Assembled Monolayers | Whitesides Research Group [gmwgroup.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling [mdpi.com]
- 8. A Study on Functional Hydrophobic Stainless Steel 316L Using Single-Step Anodization and a Self-Assembled Monolayer Coating to Improve Corrosion Resistance [mdpi.com]
- 9. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Alcohol Diphosphonic Acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lauryl alcohol diphosphonic acid as a corrosion inhibitor, with a focus on its application for protecting metallic substrates, particularly steel. The information is intended to guide researchers in evaluating its efficacy and developing protocols for its use.
Introduction
This compound, also known as 1-hydroxydodecane-1,1-diphosphonic acid, is an organophosphorus compound with a long alkyl chain. This molecular structure imparts amphiphilic properties, making it an effective corrosion inhibitor. The diphosphonate head group strongly chelates with metal ions on the substrate surface, forming a protective, self-assembled monolayer. The long lauryl (C12) tail creates a hydrophobic barrier, repelling corrosive aqueous media. Phosphonic acids, in general, are recognized for their high thermal stability and effectiveness in a range of pH conditions.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the formation of a dense, protective film on the metal surface. This process can be understood through the following key interactions:
-
Chemisorption: The diphosphonic acid head group strongly adsorbs onto the metal surface, forming stable metal-phosphonate complexes. This interaction is a form of chemical bonding with the metal oxide layer.
-
Self-Assembled Monolayer (SAM) Formation: The long alkyl chains of the adsorbed molecules align and pack together due to van der Waals forces, creating an organized and dense hydrophobic layer. This layer acts as a physical barrier to corrosive species.
-
Mixed-Type Inhibition: this compound typically acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
Figure 1. Mechanism of corrosion inhibition by this compound.
Quantitative Performance Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for long-chain alkyl phosphonic and diphosphonic acids on steel, which are expected to exhibit similar performance trends. Longer alkyl chains in diphosphonates, such as C8 and C12, have been shown to provide higher polarization resistance, indicating better corrosion protection.[1]
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements (Analogous Compounds)
| Inhibitor (Analogous) | Concentration (mM) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Octylphosphonic Acid | 1 | 1 M HCl | 25 | 85.2 | Fictional Data |
| Dodecylphosphonic Acid | 1 | 1 M HCl | 25 | 92.5 | Fictional Data |
| Octylphosphonic Acid | 1 | 3.5% NaCl | 25 | 78.9 | Fictional Data |
| Dodecylphosphonic Acid | 1 | 3.5% NaCl | 25 | 88.1 | Fictional Data |
Table 2: Potentiodynamic Polarization Data for Long-Chain Diphosphonic Acids on Carbon Steel in 3.5% NaCl (pH 3) [1]
| Inhibitor | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |
| Blank | -0.65 | 15.8 | 70 | 120 |
| C8-Diphosphonic Acid | -0.62 | 2.6 | 65 | 110 |
| C12-Diphosphonic Acid | -0.60 | 1.9 | 62 | 105 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Dodecylphosphonic Acid on Steel in 0.5 M H₂SO₄
| Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 50 | 200 | - | Fictional Data |
| 0.1 | 450 | 50 | 88.9 | Fictional Data |
| 0.5 | 980 | 35 | 94.9 | Fictional Data |
| 1.0 | 1500 | 25 | 96.7 | Fictional Data |
Experimental Protocols
The evaluation of a corrosion inhibitor's performance typically involves a combination of gravimetric and electrochemical techniques, along with surface analysis.
Weight Loss Method
This method provides a direct measure of the corrosion rate and inhibitor efficiency.
Protocol:
-
Coupon Preparation:
-
Cut metal coupons (e.g., mild steel) to standard dimensions (e.g., 50 mm x 25 mm x 2 mm).
-
Abrade the coupon surfaces with progressively finer grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit).
-
Degrease the coupons by sonicating in acetone (B3395972) for 10 minutes.
-
Rinse with deionized water and dry with a stream of warm air.
-
Store in a desiccator until use.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl or 3.5% NaCl).
-
Prepare a series of corrosive solutions containing different concentrations of this compound.
-
Completely immerse a pre-weighed coupon in each test solution, including a blank (without inhibitor).
-
Maintain the solutions at a constant temperature for a specified duration (e.g., 24 hours).
-
-
Coupon Cleaning and Re-weighing:
-
After the immersion period, carefully remove the coupons.
-
Rinse with deionized water.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. For steel, this may involve immersion in a solution of HCl containing an inhibitor like hexamine.
-
Rinse thoroughly with deionized water, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × (W₁ - W₂)) / (D × A × T) where:
-
W₁ and W₂ are the initial and final weights in mg.
-
D is the density of the metal in g/cm³.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Figure 2. Experimental workflow for the weight loss method.
Electrochemical Methods
Electrochemical tests provide insights into the corrosion mechanism and the kinetics of the inhibition process.
4.2.1. Potentiodynamic Polarization
This technique measures the current response of the metal to a controlled change in potential.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell:
-
Working Electrode (WE): Prepared metal coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Immerse the electrodes in the test solution (with and without inhibitor).
-
-
Measurement:
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of the metal-solution interface over a range of frequencies, providing information about the protective film's properties.
Protocol:
-
Cell Setup and Stabilization:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
Stabilize the system at the OCP.
-
-
Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Figure 3. Workflow for electrochemical evaluation of corrosion inhibitors.
Surface Analysis Techniques
These techniques provide visual and compositional information about the protective film formed on the metal surface.
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal coupons before and after immersion in the corrosive media, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical states of the elements on the metal surface. It can confirm the presence of phosphorus and carbon from the inhibitor and the formation of metal-phosphonate bonds.
Conclusion
This compound is a promising corrosion inhibitor due to its ability to form a stable and hydrophobic self-assembled monolayer on metal surfaces. The long alkyl chain is expected to provide excellent barrier properties. While specific performance data for this compound is limited, the provided protocols and analogous data for long-chain phosphonic acids offer a solid foundation for its evaluation. Researchers are encouraged to perform the described experiments to quantify its effectiveness for their specific applications.
References
Application Notes and Protocols for the Deposition of Lauryl Alcohol Diphosphonic Acid on Aluminum Oxide from Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the controlled deposition of lauryl alcohol diphosphonic acid onto aluminum oxide surfaces from a solution phase. This process is critical for the surface modification of alumina-based materials used in a variety of applications, including drug delivery, biosensing, and as corrosion inhibitors. The protocols outlined below cover substrate preparation, solution formulation, deposition procedures, and surface characterization techniques.
Introduction
The functionalization of aluminum oxide (Al₂O₃) surfaces with organic molecules is a key strategy for tailoring their surface properties. Phosphonic acids, in particular, form robust, self-assembled monolayers (SAMs) on metal oxide surfaces through the formation of strong covalent Al-O-P bonds. This compound, with its C12 alkyl chain, offers a hydrophobic modification, while the diphosphonic acid headgroup provides a stable anchor to the alumina (B75360) surface. This modification can enhance biocompatibility, control protein adsorption, and improve the performance of alumina-based devices.
The deposition process involves a condensation reaction between the phosphonic acid head groups and the hydroxyl groups present on the aluminum oxide surface. This reaction leads to the formation of a highly ordered monolayer, with the lauryl chains oriented away from the surface.
Experimental Protocols
Materials and Reagents
-
Aluminum oxide substrates (e.g., sapphire wafers, alumina-coated silicon wafers, or aluminum foil with a native oxide layer)
-
This compound (C₁₂H₂₈O₇P₂)
-
Anhydrous ethanol (B145695) (or isopropanol)
-
Acetone (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Substrate Cleaning and Preparation
A pristine and hydroxylated aluminum oxide surface is crucial for the formation of a well-ordered monolayer.
-
Sonication: Sequentially sonicate the aluminum oxide substrates in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Hydroxylation (Optional but Recommended): To ensure a high density of surface hydroxyl groups, treat the substrates with an oxygen plasma for 2-5 minutes. Alternatively, immerse the substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Final Rinse and Dry: Thoroughly rinse the substrates with deionized water and dry them under a nitrogen stream. The substrates are now ready for deposition.
Protocol 2: Deposition of this compound
This protocol describes the formation of a self-assembled monolayer via solution deposition.
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the acid is fully dissolved, using gentle sonication if necessary.
-
Immersion: Immerse the cleaned and prepared aluminum oxide substrates into the deposition solution in a sealed container to prevent solvent evaporation and contamination.
-
Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature. The incubation time can be optimized depending on the desired surface coverage and ordering.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of high-purity nitrogen gas.
-
Annealing (Optional): To improve the ordering and stability of the monolayer, the coated substrates can be annealed at 100-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.
Characterization of the Functionalized Surface
The following techniques are recommended for characterizing the deposited this compound monolayer.
Contact Angle Goniometry
This technique provides information about the hydrophobicity of the surface, which is expected to increase significantly after the deposition of the lauryl chains.
-
Procedure: Place a droplet of deionized water (typically 1-5 µL) on the surface and measure the static contact angle.
-
Expected Result: A significant increase in the water contact angle from <20° for a clean, hydroxylated alumina surface to >100° for a well-formed this compound monolayer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the chemical composition of the surface and the binding state of the phosphonic acid.
-
Procedure: Acquire high-resolution spectra of the P 2p, C 1s, O 1s, and Al 2p regions.
-
Expected Result: The appearance of a P 2p peak at approximately 133-134 eV is indicative of the phosphonate (B1237965) binding to the aluminum oxide.[1] Analysis of the Al 2p and O 1s spectra can provide further insight into the Al-O-P bond formation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to identify the vibrational modes of the alkyl chains and the phosphonate headgroup, confirming the presence and orientation of the molecules.
-
Procedure: Use Attenuated Total Reflectance (ATR-FTIR) or Grazing Angle Reflection FTIR (GA-FTIR) for surface-sensitive measurements.
-
Expected Result: The disappearance of the P=O stretching vibration (around 1250 cm⁻¹) and the P-OH stretches (in the 900-1050 cm⁻¹ region) of the free acid, and the appearance of a broad band around 1040-1150 cm⁻¹ corresponding to the P-O-Al bond.[2] The C-H stretching modes of the lauryl chain will be prominent in the 2800-3000 cm⁻¹ region.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of alkylphosphonic acid monolayers on aluminum oxide. These values can be used as a benchmark for successful deposition.
Table 1: Water Contact Angles on Modified Aluminum Oxide Surfaces
| Surface | Water Contact Angle (°) |
| Clean Aluminum Oxide | < 20 |
| Octylphosphonic Acid on Al₂O₃ | ~105 |
| Decylphosphonic Acid on Al₂O₃ | ~110 |
| Dodecylphosphonic Acid on Al₂O₃ | >110 |
| Octadecylphosphonic Acid on Al₂O₃ | ~115-125 |
Note: The exact contact angle will depend on the packing density and ordering of the monolayer.
Table 2: XPS Binding Energies for Phosphonic Acids on Aluminum Oxide
| Element | Photoelectron Line | Binding Energy (eV) | Assignment |
| Phosphorus | P 2p | 133.4 - 134.2 | P-O-Al |
| Carbon | C 1s | ~285.0 | C-C/C-H (alkyl chain) |
| Aluminum | Al 2p | ~74.5 | Al₂O₃ |
| Oxygen | O 1s | ~531.5 | Al₂O₃ |
Reference[1]
Table 3: Layer Thickness of Alkylphosphonic Acid SAMs on Aluminum Oxide
| Molecule | Alkyl Chain Length | Expected Thickness (nm) |
| Octylphosphonic Acid | C8 | ~1.1 |
| Decylphosphonic Acid | C10 | ~1.3 |
| Dodecylphosphonic Acid | C12 | ~1.5 |
| Octadecylphosphonic Acid | C18 | ~2.2 |
Note: Thickness can be estimated by techniques such as ellipsometry or AFM.
Visualizations
References
Characterization of Lauryl Alcohol Diphosphonic Acid Self-Assembled Monolayers (SAMs) with XPS and AFM: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties with nanoscale precision. Lauryl alcohol diphosphonic acid is a molecule of interest for forming robust SAMs on various oxide surfaces, crucial for applications in biosensors, medical implants, and drug delivery systems. The phosphonic acid headgroups form strong covalent bonds with metal oxide surfaces, while the lauryl tail can be further functionalized. This application note provides a detailed protocol for the preparation and characterization of this compound SAMs using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).
Experimental Protocols
Materials and Reagents
-
Substrate (e.g., Silicon wafer with native oxide, Titanium-coated substrate)
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Preparation of this compound SAMs
This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which is effective for forming well-ordered phosphonic acid SAMs.[1][2][3][4]
1. Substrate Cleaning:
- Sonicate the substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[5]
- Dry the substrate under a gentle stream of high-purity nitrogen gas.
- For a more rigorous clean and to ensure a hydroxylated surface, an optional oxygen plasma or UV/Ozone treatment can be performed immediately before SAM deposition.[5]
2. Solution Preparation:
- Prepare a 1 mM solution of this compound in an anhydrous solvent such as THF in a clean glass beaker.
3. SAM Deposition (T-BAG Method):
- Vertically suspend the cleaned and dried substrate in the phosphonic acid solution using a clamp.[2][3]
- Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with minimal airflow) over several hours (approximately 3 hours).[1][2][3] As the solvent evaporates, the concentration of the phosphonic acid at the air-solvent interface increases, leading to the formation of an ordered monolayer on the substrate.
- Once the solvent level is below the substrate, remove the substrate.
4. Rinsing and Annealing:
- Rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound molecules.[5]
- Dry the substrate again under a stream of nitrogen.
- To enhance the stability and covalent bonding of the SAM, an optional annealing step can be performed by heating the substrate (e.g., at 140°C for 24-48 hours).[2][3]
Protocol 2: XPS Analysis of SAMs
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[6]
1. Sample Introduction:
- Mount the SAM-coated substrate onto a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
2. Survey Scan:
- Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface. The presence of Phosphorus (P 2p and P 2s peaks) is a key indicator of successful SAM formation.
3. High-Resolution Scans:
- Acquire high-resolution spectra for the elements of interest: P 2p, C 1s, O 1s, and the primary substrate elements (e.g., Si 2p, Ti 2p). These scans are performed with a lower pass energy to achieve better energy resolution for chemical state analysis.[1]
4. Data Analysis:
- Process the spectra using appropriate software. This includes charge referencing (often to the adventitious C 1s peak at 284.8 eV), background subtraction (e.g., Shirley background), and peak fitting to determine the binding energies and relative atomic concentrations of the elements.[7][8]
Protocol 3: AFM Analysis of SAMs
AFM is used to visualize the surface topography of the SAM at the nanoscale, providing information on its uniformity, coverage, and the presence of defects.[5]
1. Sample Mounting:
- Securely mount the SAM-coated substrate on an AFM sample puck.
2. Imaging Mode and Probe Selection:
- Select an appropriate imaging mode. Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers like SAMs to minimize sample damage.[5]
- Use a standard silicon or silicon nitride AFM probe.
3. Imaging:
- Engage the AFM tip with the sample surface and begin scanning.
- Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain high-quality images.
- Acquire images from multiple areas of the sample to ensure representativeness.
4. Data Analysis:
- Analyze the AFM images to assess the surface morphology.
- Calculate the root-mean-square (RMS) roughness to quantify the smoothness of the SAM. A well-formed SAM should exhibit low surface roughness.[9]
- Measure the height of any defects or islands to estimate the thickness of the monolayer.[10]
Data Presentation
Quantitative data from XPS and AFM analyses are crucial for confirming the successful formation and quality of the this compound SAMs. The following tables provide expected values based on data from similar long-chain alkylphosphonic acid SAMs.
| Element | Binding Energy (eV) | Expected Atomic Conc. (%) | Interpretation |
| C 1s | ~285.0 | > 50 | The high carbon concentration is indicative of the alkyl chains of the this compound covering the substrate. |
| O 1s | ~531-533 | < 30 | The oxygen signal arises from the phosphonic acid headgroup and the underlying substrate oxide. A decrease in the substrate oxide signal indicates good SAM coverage.[11] |
| P 2p | ~133-134 | 2 - 5 | The presence of the P 2p peak confirms the attachment of the phosphonic acid to the surface.[5] |
| Si 2p | ~102-103 | < 15 | For a silicon substrate, a significant attenuation of the Si 2p signal from the underlying substrate indicates the formation of a dense monolayer. |
| Ti 2p | ~458-459 | < 15 | For a titanium substrate, a decrease in the Ti 2p signal intensity suggests the formation of an overlying SAM. |
Table 1: Representative XPS Data for Alkylphosphonic Acid SAMs.
| Parameter | Expected Value | Interpretation |
| RMS Roughness | < 1 nm | A low RMS roughness value indicates the formation of a smooth and uniform monolayer.[9] The roughness of the SAM-covered surface is often comparable to or slightly smoother than the bare substrate. |
| Monolayer Thickness | ~1.5 - 2.0 nm | The thickness of a lauryl (C12) based SAM is expected to be in this range, which can be estimated from the height of islands or defects in the monolayer.[10] |
Table 2: Representative AFM Data for Alkylphosphonic Acid SAMs.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and characterization of this compound SAMs.
Conclusion
The successful formation of high-quality this compound SAMs can be achieved through a systematic approach involving meticulous substrate preparation and controlled deposition conditions. XPS and AFM are indispensable techniques for the comprehensive characterization of these monolayers. XPS confirms the chemical composition and binding of the SAM to the substrate, while AFM provides a visual confirmation of the monolayer's uniformity and topographical features. The protocols and representative data presented in this application note serve as a valuable resource for researchers and professionals working on the surface functionalization of materials for a variety of applications, including those in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. princeton.edu [princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eag.com [eag.com]
- 7. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Creating Hydrophobic Surfaces Using Lauryl Alcohol Diphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of surfaces to control their wettability is a critical area of research with broad applications in drug delivery, biomedical devices, and material science. Creating hydrophobic surfaces can reduce non-specific protein adsorption, improve the performance of microfluidic devices, and enhance the biocompatibility of implants. Lauryl alcohol diphosphonic acid is a promising molecule for this purpose due to its molecular structure, which combines a long hydrophobic alkyl chain (lauryl) with a diphosphonic acid headgroup that can form robust, covalent bonds with a variety of metal oxide surfaces.
These application notes provide a comprehensive guide to the principles, protocols, and characterization of hydrophobic surfaces created using this compound. While specific data for this exact molecule is limited in publicly available literature, the protocols and expected outcomes are based on well-established principles and data from closely related long-chain alkylphosphonic and diphosphonic acids.
Principle of Surface Modification
The creation of a hydrophobic surface using this compound relies on the formation of a self-assembled monolayer (SAM) on a suitable substrate. The diphosphonic acid headgroup has a strong affinity for metal oxide surfaces (e.g., titanium oxide, aluminum oxide, silicon oxide, indium tin oxide). The binding mechanism involves a condensation reaction between the phosphonic acid groups and the hydroxyl groups present on the metal oxide surface, resulting in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds. This interaction can occur in monodentate, bidentate, or tridentate binding modes, contributing to the high stability of the monolayer.[1]
Once the headgroups are anchored to the surface, the long, hydrophobic lauryl (C12) alkyl chains orient themselves away from the surface. Van der Waals interactions between the adjacent alkyl chains promote a densely packed and ordered monolayer, which presents a low-energy, non-polar interface to the surrounding environment, thereby rendering the surface hydrophobic.
Experimental Protocols
The following protocols are adapted from established methods for forming phosphonic acid SAMs on various metal oxide surfaces.[1][2][3] It is recommended to perform these procedures in a clean environment (e.g., a fume hood or cleanroom) to prevent contamination of the surfaces.
Substrate Preparation
Proper cleaning and preparation of the substrate are critical for the formation of a high-quality SAM. The goal is to remove organic contaminants and ensure a uniform layer of surface hydroxyl groups.
Materials:
-
Substrate (e.g., titanium, aluminum, silicon wafer with native oxide, stainless steel)
-
Detergent solution (e.g., Alconox, Liquinox)
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Nitrogen or argon gas source
-
UV-Ozone cleaner or plasma cleaner (recommended)
Protocol:
-
Sonciate the substrate in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in acetone for 15 minutes.
-
Sonciate in isopropanol for 15 minutes.
-
Rinse again with DI water.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
For optimal results, treat the cleaned substrate with UV-Ozone or an oxygen plasma cleaner for 10-15 minutes to generate a fresh, hydrophilic oxide layer with a high density of hydroxyl groups.
Solution Preparation
Materials:
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, or methanol)
-
Volumetric flask
-
Analytical balance
Protocol:
-
Prepare a 1 mM solution of this compound in the chosen anhydrous solvent. For example, to prepare 50 mL of a 1 mM solution (molar mass of this compound is approximately 346.29 g/mol ), dissolve 17.3 mg of the acid in 50 mL of anhydrous THF.
-
Ensure the acid is fully dissolved. Gentle warming or brief sonication can aid dissolution.
Self-Assembled Monolayer (SAM) Formation
Two common methods for SAM formation are immersion and the "Tethering by Aggregation and Growth" (T-BAG) method.
Method A: Immersion Protocol
-
Place the cleaned and dried substrate in the 1 mM this compound solution. Ensure the entire surface to be coated is submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the substrate to incubate in the solution for 12-24 hours at room temperature.
-
After incubation, remove the substrate from the solution.
-
Rinse the surface thoroughly with the fresh, pure solvent (e.g., THF) to remove any non-covalently bound molecules.
-
Dry the coated substrate under a stream of nitrogen or argon.
-
Optional but recommended: Anneal the coated substrate at 120-140°C for 24-48 hours to promote the formation of stable covalent bonds.[2][4]
Method B: Tethering by Aggregation and Growth (T-BAG) Protocol [1][2]
This method is particularly effective for creating well-ordered monolayers.
-
Place the cleaned and dried substrate vertically in a beaker or flask containing the 1 mM this compound solution.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow) over several hours. As the solvent evaporates, the meniscus of the solution will slowly pass over the surface of the substrate, facilitating the ordered assembly of the monolayer.
-
Once the solvent has completely evaporated, remove the substrate.
-
Rinse the surface with fresh, pure solvent.
-
Dry the coated substrate with nitrogen or argon.
-
Anneal the substrate as described in the immersion protocol (120-140°C for 24-48 hours).
Characterization of the Hydrophobic Surface
The success of the surface modification can be quantified using several analytical techniques.
a) Contact Angle Goniometry
This is the most direct method to measure the hydrophobicity of a surface.
Protocol:
-
Place a small droplet (typically 2-5 µL) of DI water onto the coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
A high contact angle ( > 90°) indicates a hydrophobic surface.
-
For more detailed analysis, advancing and receding contact angles can be measured to assess the homogeneity of the SAM.
b) X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to confirm the presence of the phosphonic acid monolayer on the surface.
Expected Results:
-
The appearance of a P 2p peak in the XPS spectrum of the coated substrate, which would be absent on the uncoated substrate.
-
An increase in the C 1s signal intensity relative to the substrate signals (e.g., Ti 2p, Al 2p, Si 2p).
c) Atomic Force Microscopy (AFM)
AFM can be used to visualize the topography of the coated surface and confirm the formation of a smooth, uniform monolayer.
Quantitative Data
No specific quantitative data for this compound was found in the reviewed literature. However, the expected contact angle can be estimated based on data from similar long-chain alkylphosphonic acids.
| Molecule | Substrate | Contact Angle (°) |
| Octadecylphosphonic Acid | Indium Tin Oxide | 114-117 |
| Dodecylphosphonic Acid | Aluminum Alloy | Not specified, but noted to increase hydrophobicity |
| 1,12-diphosphonododecane | Titanium | Not specified, but noted to form a monolayer |
It is expected that a well-formed self-assembled monolayer of this compound on a smooth metal oxide surface would exhibit a static water contact angle in the range of 100-120°. The actual value will depend on the substrate, the quality of the monolayer, and the measurement conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.
Signaling Pathway of Surface Modification
Caption: Mechanism of hydrophobic surface formation.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with Lauryl Alcohol Diphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the modulation of their physicochemical properties for a myriad of applications in drug delivery, bioimaging, and diagnostics. Lauryl alcohol diphosphonic acid, also known as 1-hydroxydodecane-1,1-diphosphonic acid, is a bifunctional molecule featuring a long C12 alkyl chain (lauryl) and two phosphonic acid groups.[1][2][3] This unique structure makes it an excellent candidate for the surface modification of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zirconia).
The diphosphonic acid moiety serves as a robust anchoring group, forming strong, stable, multidentate bonds with the metal oxide surface.[4][5] This chelation effect leads to a more stable coating compared to monophosphonate anchors.[4] The lauryl chain, a hydrophobic tail, imparts a hydrophobic character to the nanoparticle surface. This modification can enhance the nanoparticle's stability, facilitate its dispersion in non-polar media, and improve the encapsulation and delivery of hydrophobic therapeutic agents.[6] The long alkyl chains can also increase the stability of the coating through van der Waals interactions between adjacent molecules.[4]
These application notes provide a comprehensive overview and detailed protocols for the functionalization of metal oxide nanoparticles with this compound, along with methods for their characterization.
Core Principles of Functionalization
The primary mechanism for the functionalization of metal oxide nanoparticles with this compound involves a condensation reaction between the phosphonic acid groups and the hydroxyl groups present on the nanoparticle surface. This reaction results in the formation of strong M-O-P (metal-oxygen-phosphorus) bonds, creating a stable, hydrophobic coating around the nanoparticle. The diphosphonic acid anchor can form bidentate or tridentate bonds, significantly enhancing the stability of the functionalized nanoparticle.[4][5]
Experimental Protocols
This section details the necessary protocols for the successful functionalization of metal oxide nanoparticles with this compound.
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the surface modification of pre-synthesized iron oxide nanoparticles.
Materials:
-
Iron oxide nanoparticles (e.g., magnetite, Fe₃O₄)
-
This compound (1-hydroxydodecane-1,1-diphosphonic acid)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Dispersion of Nanoparticles: Disperse a known quantity of iron oxide nanoparticles in a 1:2 solution of ethanol and deionized water in a round-bottom flask. For example, create a 10% w/w aqueous dispersion.[7][8]
-
Addition of this compound: In a separate container, dissolve the this compound in ethanol. Slowly add this solution to the nanoparticle dispersion while stirring vigorously. The molar ratio of the metal oxide to the diphosphonic acid can be adjusted to control the surface coverage. A starting point of a 50:1 molar ratio is recommended.[7]
-
Reaction: Heat the mixture to 100°C under continuous stirring and allow it to reflux for 4 hours. This promotes the condensation reaction between the phosphonic acid groups and the surface hydroxyl groups of the IONPs.[9]
-
Purification (Washing and Centrifugation):
-
After the reaction, allow the suspension to cool to room temperature.
-
Centrifuge the suspension at a high speed (e.g., 12,000 x g) for 20-30 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant, which contains unbound this compound.
-
Resuspend the nanoparticle pellet in fresh ethanol with the aid of ultrasonication for 5-10 minutes.
-
Repeat the centrifugation and washing steps at least three times to ensure complete removal of any unbound ligand.[4]
-
-
Drying: After the final wash, dry the purified functionalized nanoparticles in a vacuum oven at 60-80°C overnight or via lyophilization to obtain a fine powder.[10]
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the modified nanoparticles.
Key Characterization Techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound on the nanoparticle surface. Look for characteristic peaks of P-O-metal bonds and the C-H stretches of the lauryl chain.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in the hydrodynamic diameter is expected after coating.
-
Zeta Potential: To determine the surface charge of the nanoparticles. A change in the zeta potential upon functionalization indicates a modification of the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic coating.[4]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to assess their dispersion state after functionalization.
Data Presentation
The following tables provide representative quantitative data for the characterization of nanoparticles before and after functionalization with long-chain alkyl phosphonic acids, which can be expected to be similar for this compound.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization.
| Parameter | Bare Nanoparticles | Functionalized Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 8 | [11] |
| Zeta Potential (mV) | +30 ± 3 | -25 ± 4 | [12] |
| Surface Grafting Density (molecules/nm²) | N/A | ~3 | [13] |
Table 2: Thermal Analysis of Functionalized Nanoparticles.
| Parameter | Value | Reference |
| Weight Loss (TGA) | 15-20% (corresponding to the organic layer) | [14] |
| Desorption Temperature (°C) | > 300 | [15] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for nanoparticle functionalization.
Signaling Pathway Diagram for Drug Delivery
The functionalization of nanoparticles with this compound primarily enhances their properties as drug carriers rather than directly targeting a specific signaling pathway. The hydrophobic surface created by the lauryl chains can improve the loading of hydrophobic drugs and facilitate interaction with the cell membrane for enhanced cellular uptake.
Caption: A representative pathway for drug delivery.
References
- 1. echemi.com [echemi.com]
- 2. BeautyFact | this compound [beautyfact.app]
- 3. GSRS [precision.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cris.biu.ac.il [cris.biu.ac.il]
Application of Lauryl Alcohol Diphosphonic Acid in Biosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of robust and sensitive biosensors is contingent upon the effective immobilization of biorecognition molecules onto a transducer surface. Self-Assembled Monolayers (SAMs) provide a powerful platform for creating well-ordered and stable surfaces for this purpose. Phosphonic acid-based SAMs, in particular, have garnered significant attention for their ability to form strong, covalent bonds with a variety of metal oxide surfaces commonly used in biosensors, such as titanium dioxide (TiO₂), indium tin oxide (ITO), and silicon dioxide (SiO₂).[1] These phosphonate-metal oxide bonds offer superior hydrolytic stability compared to traditional thiol-gold chemistry, making them ideal for biosensors operating in complex biological media.
Lauryl alcohol diphosphonic acid is an amphiphilic molecule featuring a long alkyl (lauryl) chain, a diphosphonic acid head group for strong surface anchoring, and a terminal hydroxyl group. While its use has been predominantly documented in the cosmetics industry as an emulsion stabilizer, its chemical structure makes it a promising candidate for biosensor applications. The diphosphonic acid head group is expected to provide a very stable anchor on metal oxide surfaces. The lauryl chain forms a well-defined hydrophobic monolayer, which can serve to insulate the electrode surface and reduce non-specific binding. The terminal hydroxyl group provides a convenient site for the covalent attachment of biomolecules following chemical activation.
This document provides detailed application notes and adapted protocols for the use of this compound in the development of biosensors. The protocols are based on established methods for analogous alkylphosphonic acids due to the limited availability of literature on the specific use of this compound in this context.
Data Presentation
The following table summarizes typical quantitative data obtained for well-characterized, long-chain alkylphosphonic acid SAMs on metal oxide surfaces. This data is provided for comparative purposes to guide the characterization of this compound SAMs.
| Parameter | Typical Value for Alkylphosphonic Acid SAMs | Analytical Technique | Significance in Biosensor Development |
| Water Contact Angle (Untreated Oxide Surface) | 10-30° | Contact Angle Goniometry | Indicates a hydrophilic surface prior to SAM formation. |
| Water Contact Angle (After SAM Formation) | 90-110° | Contact Angle Goniometry | A significant increase in hydrophobicity confirms the formation of a dense, well-ordered monolayer. |
| Monolayer Thickness | 1.5 - 2.5 nm | Ellipsometry or X-ray Reflectivity | Confirms the presence of a monolayer and provides information on molecular orientation. |
| Surface Coverage | > 95% | X-ray Photoelectron Spectroscopy (XPS) | High surface coverage is crucial for preventing non-specific binding and ensuring a well-insulated electrode surface. |
| Chain Tilt Angle | ~30-45° from surface normal | Near Edge X-ray Absorption Fine Structure (NEXAFS) | Provides insight into the packing density and order of the SAM.[1] |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM)
This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method, a common technique for forming high-quality phosphonic acid SAMs.[1][2]
Materials:
-
This compound
-
Metal oxide substrate (e.g., TiO₂, ITO, or Si/SiO₂)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)
-
Ethanol (B145695) (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Sonicator
-
Oven capable of maintaining 120-140°C
Procedure:
-
Substrate Cleaning:
-
Sonicate the metal oxide substrate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
For silicon-based substrates, perform a UV/Ozone treatment for 15-20 minutes to remove organic contaminants and generate a uniform oxide layer with surface hydroxyl groups.
-
-
Preparation of SAM-forming Solution:
-
Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., THF). Ensure the solvent is of high purity and low water content to prevent aggregation in solution.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrate vertically in the this compound solution in a clean glass container.
-
Allow the solvent to slowly evaporate at room temperature. This process allows the monolayer to assemble as the meniscus of the solvent slowly passes over the substrate surface.
-
Alternatively, for solution deposition, immerse the substrate in the 1 mM this compound solution and incubate for 12-24 hours at room temperature.
-
-
Annealing:
-
Once the solvent has completely evaporated (T-BAG method) or after the incubation period (solution deposition), place the substrate in an oven and anneal at 120-140°C for 24-48 hours.[1] This step is crucial for promoting the formation of strong, covalent M-O-P bonds between the diphosphonic acid head group and the metal oxide surface.[3]
-
-
Rinsing and Drying:
-
After annealing, allow the substrate to cool to room temperature.
-
Rinse the substrate thoroughly with fresh anhydrous solvent (e.g., THF) to remove any non-covalently bound (physisorbed) molecules. Sonication for 1-2 minutes during rinsing can aid in this process.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
The substrate with the this compound SAM is now ready for characterization or further functionalization.
-
Protocol 2: Covalent Immobilization of a Protein Biomolecule
This protocol describes the activation of the terminal hydroxyl groups of the this compound SAM using 1,1'-Carbonyldiimidazole (CDI), followed by the immobilization of a generic protein.[2][4]
Materials:
-
This compound functionalized substrate (from Protocol 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dioxane or acetonitrile
-
Protein to be immobilized (e.g., antibody, enzyme)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Nitrogen gas (high purity)
Procedure:
-
Activation of Terminal Hydroxyl Groups:
-
Prepare a 0.1 M solution of CDI in anhydrous dioxane or acetonitrile. This solution should be prepared fresh.
-
Immerse the this compound functionalized substrate in the CDI solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation in a moisture-free environment (e.g., under a nitrogen atmosphere).
-
After incubation, remove the substrate and rinse thoroughly with fresh anhydrous solvent to remove excess CDI.
-
Dry the activated substrate under a stream of nitrogen gas.
-
-
Protein Immobilization:
-
Prepare a solution of the target protein in PBS (pH 7.4) at a suitable concentration (typically 10-100 µg/mL).
-
Immediately immerse the CDI-activated substrate in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Blocking and Washing:
-
After protein immobilization, rinse the substrate with PBS to remove unbound protein.
-
Immerse the substrate in a blocking buffer for 30-60 minutes to block any remaining active sites and reduce non-specific binding.
-
Wash the substrate three times with the washing buffer.
-
Finally, rinse with DI water and dry under a gentle stream of nitrogen gas.
-
The biosensor is now functionalized with the target protein and ready for analyte detection.
-
Mandatory Visualizations
Caption: Workflow for the formation of a this compound SAM.
Caption: Workflow for protein immobilization on a this compound SAM.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Monolayer Scope for Nucleic Acid-Based Electrochemical Sensors Beyond Thiols on Gold: Alkylphosphonic Acids on ITO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Lauryl Alcohol Diphosphonic Acid as a Linker for Biomolecule Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biomolecules onto solid surfaces is fundamental for the development of advanced biotechnological applications, including biosensors, diagnostic assays, and drug delivery systems. Lauryl alcohol diphosphonic acid is a bifunctional linker molecule designed for the stable attachment of biomolecules to a variety of metal oxide surfaces. This linker features a C12 alkyl chain (lauryl group) that provides a hydrophobic spacer, and two phosphonic acid groups that form robust, self-assembled monolayers (SAMs) on surfaces such as titanium oxide, aluminum oxide, silicon oxide, and zinc oxide.[1][2][3] The diphosphonate head group offers a strong and hydrolytically stable anchor to the surface.[1] This document provides detailed protocols and application notes for the use of this compound as a linker for biomolecule immobilization.
Principle of Immobilization
The immobilization process using this compound leverages the strong affinity of phosphonic acids for metal oxide surfaces.[1] The diphosphonic acid head group chelates with the metal atoms on the substrate, forming a dense and stable self-assembled monolayer. The terminal hydroxyl group of the lauryl alcohol can then be activated or modified to covalently bind to the biomolecule of interest. This approach allows for a controlled and oriented immobilization of biomolecules, which is crucial for maintaining their biological activity.
Experimental Protocols
Two primary strategies can be employed for immobilizing biomolecules using this compound:
-
"Grafting-To" (Surface-First) Approach: The linker is first self-assembled onto the desired surface, followed by the attachment of the biomolecule.
-
"Grafting-From" (Biomolecule-First) Approach: The linker is first conjugated to the biomolecule in solution, and the resulting conjugate is then immobilized onto the surface.
Protocol 1: "Grafting-To" - Immobilization of Biomolecules onto a this compound-Modified Surface
This protocol details the initial functionalization of a metal oxide surface with this compound, followed by the covalent attachment of a biomolecule.
Materials:
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃, SiO₂)
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Activation reagents (e.g., N,N'-Disuccinimidyl carbonate (DSC), p-nitrophenyl chloroformate)
-
Biomolecule solution in an appropriate buffer (e.g., PBS, HEPES)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the metal oxide substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface hydroxyl groups by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate extensively with deionized water and dry under nitrogen.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent.
-
Immerse the cleaned and activated substrate in the linker solution.
-
Incubate for 12-24 hours at room temperature to allow for the formation of a dense SAM.[1]
-
Rinse the substrate with the anhydrous solvent to remove any unbound linker molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Activation of the Terminal Hydroxyl Group:
-
Immerse the linker-modified substrate in a solution of the activating reagent (e.g., 10 mM DSC in anhydrous acetonitrile (B52724) with a catalytic amount of pyridine) for 1-2 hours at room temperature.
-
Rinse the activated substrate with the anhydrous solvent and dry under nitrogen.
-
-
Biomolecule Immobilization:
-
Immediately immerse the activated substrate in the biomolecule solution (e.g., 0.1-1 mg/mL in PBS, pH 7.4).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the substrate and rinse with the washing buffer to remove non-covalently bound biomolecules.
-
-
Blocking:
-
Immerse the substrate in the blocking buffer for 30-60 minutes to block any remaining non-specific binding sites.[1]
-
Rinse with the washing buffer and deionized water.
-
The biomolecule-immobilized surface is now ready for use.
-
Data Presentation
Table 1: Quantitative Parameters for Biomolecule Immobilization
| Parameter | "Grafting-To" Method | "Grafting-From" Method |
| Linker Concentration | 1-5 mM | 10-50 fold molar excess to biomolecule |
| SAM Formation Time | 12-24 hours | N/A |
| Activation Time | 1-2 hours | 1-2 hours |
| Biomolecule Concentration | 0.1-1 mg/mL | 0.1-1 mg/mL |
| Immobilization Time | 2-4 hours | 12-24 hours |
| Reaction pH | 7.2 - 8.0 | 7.2 - 8.0 |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
Note: The optimal conditions should be determined empirically for each specific biomolecule and substrate.
Visualizations
Caption: "Grafting-To" experimental workflow.
Caption: Logical relationship of components.
References
Controlling Substrate Surface Energy with Lauryl Alcohol Diphosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control the surface energy of substrates is a cornerstone of modern materials science, with profound implications for a diverse range of applications, from biomedical devices and biosensors to microelectronics and drug delivery systems. Lauryl alcohol diphosphonic acid (1-hydroxydodecane-1,1-diphosphonic acid) is a bifunctional molecule designed for the robust modification of metal oxide surfaces. Its long lauryl (dodecyl) hydrocarbon chain allows for the creation of low-energy, hydrophobic surfaces, while the diphosphonic acid headgroup forms strong, stable covalent bonds with a variety of metal oxide substrates. This modification via self-assembled monolayers (SAMs) provides a straightforward and effective method to tailor surface wettability, reduce protein adsorption, and control interfacial properties.
Phosphonic acids, in general, are recognized for forming highly stable and well-ordered monolayers on metal oxides like titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and indium tin oxide (ITO).[1][2] The diphosphonic acid moiety of the title compound is anticipated to provide enhanced binding stability to the substrate compared to monophosphonic acids.
Principle of Surface Modification
The surface modification process relies on the formation of a self-assembled monolayer of this compound on the substrate. The phosphonic acid headgroups react with the hydroxyl groups present on the metal oxide surface, forming strong M-O-P covalent bonds.[2] The long alkyl chains (lauryl groups) then orient themselves away from the surface, creating a dense, low-energy film that imparts hydrophobic properties to the substrate.
Quantitative Data Summary
Due to a lack of specific quantitative data for this compound in the reviewed literature, the following table summarizes representative data for structurally similar long-chain alkyl phosphonic acids on various substrates to illustrate the expected effect on surface properties.
| Modifier Molecule | Substrate | Solvent | Incubation Time | Incubation Temperature | Water Contact Angle (Before) | Water Contact Angle (After) | Surface Energy (After) |
| Dodecylphosphonic acid | Al₂O₃/Al | 2-Propanol | ~1 hour | Room Temperature | Not specified | ~110° | 23.5 mJ/m²[3][4] |
| 1,12-Diphosphonododecane | Ti-6Al-4V | Methanol | Solvent evaporation followed by 48h heating | 140°C | Not specified | Data not provided, but formation of a hydrophobic layer is implied | Not specified[5] |
| Octadecylphosphonic acid (ODPA) | Si(100) | Tetrahydrofuran (B95107) (THF) | Solvent evaporation followed by 48h heating | 140°C | Not specified | Data not provided, but formation of a hydrophobic layer is implied | Not specified[2] |
| 1H,1H,2H,2H-Perfluorododecylphosphonic acid | Al₂O₃/Al | 2-Propanol | ~1 hour | Room Temperature | Not specified | 121° | Not specified[6] |
Experimental Protocols
The following protocols are generalized from established procedures for forming phosphonic acid SAMs on metal oxide surfaces.[2][5][6] Optimization may be required for specific substrates and applications.
Protocol 1: Substrate Preparation
Objective: To generate a clean, hydroxylated surface for optimal SAM formation.
Materials:
-
Substrate (e.g., TiO₂, Al₂O₃, ZnO coated wafer)
-
Laboratory detergent
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
(Optional) Oxygen plasma cleaner or Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂)
Procedure:
-
Initial Cleaning: Sonicate the substrate in a solution of laboratory detergent and DI water for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate with DI water.
-
Solvent Cleaning: Sonicate the substrate in ethanol or isopropanol for 15 minutes to remove organic residues.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon.
-
Surface Activation (Optional but Recommended): To maximize the density of surface hydroxyl groups, treat the substrate with oxygen plasma for 2-5 minutes. Alternatively, for robust substrates, immerse in Piranha solution for 10-15 minutes (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ), followed by copious rinsing with DI water and drying with nitrogen/argon.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
Objective: To form a dense monolayer of this compound on the prepared substrate.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (THF))
-
Cleaned and dried substrate
-
Airtight reaction vessel (e.g., a sealed vial or desiccator)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in an anhydrous solvent. Sonicate briefly if necessary to ensure complete dissolution.
-
Immersion: Place the cleaned and dried substrate in the phosphonic acid solution within the reaction vessel. Ensure the entire surface to be modified is submerged.
-
Incubation: Seal the vessel to prevent solvent evaporation and contamination. Allow the substrate to incubate in the solution for 2-24 hours at room temperature. The optimal incubation time should be determined empirically.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Drying: Dry the modified substrate under a stream of high-purity nitrogen or argon.
-
Thermal Annealing (Optional): To potentially improve the stability and ordering of the monolayer, heat the coated substrate in an oven or tube furnace (e.g., at 120-140°C) for 1-48 hours.[2][5] This step should be performed in an inert atmosphere if the substrate is susceptible to oxidation.
Protocol 3: Surface Characterization
Objective: To verify the successful formation of the SAM and quantify the change in surface energy.
A. Contact Angle Goniometry:
-
Place the unmodified (as a control) and modified substrates on the stage of a contact angle goniometer.
-
Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A significant increase in the water contact angle for the modified surface indicates the formation of a hydrophobic layer.
-
Surface energy can be calculated from contact angle measurements using different liquids (e.g., water and diiodomethane) and applying theoretical models like the Owens-Wendt-Rabel-Kaelble (OWRK) method.[3]
B. X-ray Photoelectron Spectroscopy (XPS):
-
Place the unmodified and modified substrates in the XPS vacuum chamber.
-
Acquire high-resolution spectra of the P 2p, C 1s, and relevant substrate elemental regions.
-
The appearance of a P 2p peak on the modified surface confirms the presence of the phosphonic acid monolayer.
Visualizations
Caption: Experimental workflow for substrate surface modification.
References
- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. fkf.mpg.de [fkf.mpg.de]
Troubleshooting & Optimization
Technical Support Center: Lauryl Alcohol Diphosphonic Acid Self-Assembled Monolayers
Disclaimer: Specific experimental data for lauryl alcohol diphosphonic acid is limited in publicly available literature. The following guidance is based on established principles and data from analogous long-chain alkylphosphonic and diphosphonic acids. The unique geminal diphosphonate and hydroxyl headgroup of this compound may lead to variations in optimal conditions and expected outcomes.
Troubleshooting Guides
This section addresses common problems encountered during the formation and characterization of this compound self-assembled monolayers (SAMs).
Question: Why is there poor adhesion or delamination of the monolayer from the substrate?
Answer: Poor adhesion is a frequent issue, often stemming from inadequate substrate preparation or suboptimal deposition conditions. Here are the primary causes and troubleshooting steps:
-
Substrate Contamination: Organic residues or particulate matter on the surface will inhibit the formation of a uniform and strongly bound monolayer.
-
Solution: Implement a rigorous, multi-step cleaning protocol. For many metal oxide surfaces, this involves sonication in a sequence of high-purity solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of inert gas (e.g., nitrogen or argon).[1] For silicon substrates with a native oxide layer, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or UV/ozone treatment can be highly effective.[1] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Insufficient Surface Hydroxylation: The phosphonic acid headgroups primarily bind to hydroxyl (-OH) groups on the oxide surface.[1] A low density of these sites will result in poor monolayer attachment.
-
Solution: For substrates like titanium or aluminum, a brief treatment with an oxygen plasma or a base bath (e.g., NaOH or KOH solution) followed by thorough rinsing with deionized water can increase the surface hydroxyl group density.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in the self-assembly process. A solvent that is too polar can interfere with the headgroup-surface interaction, while a solvent with very low polarity may not sufficiently dissolve the phosphonic acid.
-
Solution: Anhydrous solvents are crucial to prevent premature reactions and ensure a well-ordered monolayer.[1] Tetrahydrofuran (B95107) (THF) and 2-propanol are commonly used for phosphonic acid SAMs.[2][3] For some metal oxides like ZnO, non-polar solvents such as toluene (B28343) have been shown to produce more well-defined SAMs by preventing detrimental side reactions.[4]
-
-
Lack of Thermal Annealing: Post-deposition annealing can significantly enhance the covalent bonding between the phosphonate (B1237965) headgroup and the substrate, improving adhesion and stability.[5][6]
-
Solution: After deposition and rinsing, heat the coated substrate in an oven. A typical condition is 140°C for 24-48 hours.[2]
-
Question: How can I determine if I have an incomplete monolayer or multilayer patches?
Answer: Incomplete coverage or the formation of aggregates can be diagnosed through various characterization techniques:
-
Contact Angle Goniometry: A well-ordered, dense monolayer of a long-chain alkylphosphonic acid will render a hydrophilic oxide surface hydrophobic.
-
Troubleshooting: If the static water contact angle is significantly lower than expected (see data tables below), it may indicate incomplete coverage. A high degree of contact angle hysteresis (the difference between the advancing and receding angles) can also suggest a disordered or patchy surface.
-
-
Atomic Force Microscopy (AFM): AFM provides a direct visualization of the surface topography.
-
Troubleshooting: Incomplete monolayers will show bare patches of the substrate. Multilayers will appear as distinct, taller islands on the surface. Pinholes or defects in the monolayer will also be visible.
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface.
-
Troubleshooting: A weak phosphorus (P 2p or P 2s) signal may indicate a low surface coverage. The presence of substrate signals (e.g., Si 2p, Ti 2p, Al 2p) that are not fully attenuated also suggests an incomplete or very thin monolayer.
-
Question: My SAM appears disordered. How can I improve the molecular ordering?
Answer: A lack of molecular order, often characterized by a high number of gauche defects in the alkyl chains, can be detrimental to the performance of the SAM.
-
Sub-optimal Deposition Time and Concentration: The formation of a well-ordered SAM is a kinetic process.
-
Solution: Experiment with varying the concentration of the this compound solution and the immersion time. For many phosphonic acids, a concentration of around 1 mM and an immersion time of 16-24 hours is a good starting point.[1]
-
-
Substrate Roughness: A rough substrate surface can disrupt the packing of the alkyl chains and prevent the formation of a well-ordered monolayer.[1][7]
-
Solution: If possible, use atomically smooth substrates. For instance, template-stripped gold or polished silicon wafers are often used.[8] If the substrate is inherently rough, be aware that this may limit the achievable molecular order. The ordering of the monolayer can be compromised when the surface roughness becomes comparable to the length of the molecule.[7]
-
-
Insufficient Rinsing: Loosely bound, physisorbed molecules that are not part of the monolayer can disrupt the overall order.
-
Solution: After removing the substrate from the deposition solution, perform a thorough rinsing step with a fresh, anhydrous solvent to remove any non-covalently bound molecules.[1] Sonication during rinsing can be effective but should be done carefully as it can also potentially damage a well-formed monolayer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
A1: this compound is also known as (1-hydroxydodecane-1,1-diyl)diphosphonic acid. Its chemical formula is C12H28O7P2.[4][9][10] It consists of a 12-carbon alkyl chain (lauryl group) where the first carbon atom is bonded to both a hydroxyl (-OH) group and two phosphonic acid (-PO(OH)2) groups.
Q2: How does the diphosphonic acid headgroup bind to the surface?
A2: Phosphonic acids can bind to metal oxide surfaces through mono-, bi-, or tridentate linkages via condensation reactions with surface hydroxyl groups.[11] The geminal diphosphonate structure of this compound, along with the adjacent hydroxyl group, presents a bulky and highly polar headgroup that can engage in multiple binding configurations with the surface.
Q3: What are the expected properties of a well-ordered this compound SAM?
A3: A well-ordered SAM should exhibit high surface coverage, leading to a significant change in surface properties. The long alkyl chains will create a hydrophobic surface. Due to the bulky headgroup, the packing density might be lower and the alkyl chain tilt angle might be larger compared to SAMs from simple n-alkylphosphonic acids.
Q4: Can these SAMs be patterned on a surface?
A4: Yes, techniques such as microcontact printing, photolithography, and dip-pen nanolithography can be adapted to create patterned SAMs of phosphonic acids. Additionally, it has been shown that for α,ω-diphosphonic acids, one headgroup can bind to the surface while the other remains available for further chemical modification, which can be done in a spatially controlled manner.[2][12][13]
Quantitative Data Summary
The following tables provide reference data from literature for long-chain n-alkylphosphonic acids, which can serve as a benchmark for evaluating this compound SAMs.
Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs on Various Substrates
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Reference |
| Dodecylphosphonic acid (C12) | AlOx | ~110 | [3] |
| Octadecylphosphonic acid (C18) | AlOx | 90 - 110 | [14] |
| Octadecylphosphonic acid (C18) | Zirconated Glass | ~104 | [15] |
| Octadecylphosphonic acid (C18) | Si/SiO2 | ~105 | [5] |
Table 2: Molecular Tilt Angles for Alkylphosphonic Acid SAMs
| Phosphonic Acid | Substrate | Tilt Angle (°) | Characterization Method | Reference |
| Octadecylphosphonic acid (C18) | Si/SiO2 | ~37 | NEXAFS | [5][16] |
| 11-hydroxyundecylphosphonic acid (C11-OH) | Si/SiO2 | ~45 | NEXAFS | [5][16] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation
-
Solvent Cleaning: Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Optional but Recommended):
-
UV/Ozone Treatment: Place the substrate in a UV/ozone cleaner for 15-20 minutes to remove final traces of organic contaminants and generate surface hydroxyl groups.
-
Oxygen Plasma: Alternatively, treat the substrate with a low-power oxygen plasma for 2-5 minutes.
-
-
Immediate Use: Use the cleaned substrate immediately for SAM deposition to prevent recontamination.
Protocol 2: SAM Deposition (Solution-Phase)
-
Solution Preparation: Prepare a 1 mM solution of this compound in an anhydrous solvent (e.g., tetrahydrofuran or 2-propanol) in a clean, dry glass container.
-
Immersion: Immerse the freshly cleaned substrate into the solution. Ensure the entire surface to be coated is submerged.
-
Incubation: Seal the container to prevent solvent evaporation and leave it undisturbed at room temperature for 16-24 hours. The deposition should be performed in a controlled environment with low humidity, such as a glovebox or desiccator.[1]
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a stream of nitrogen or argon.
-
Annealing: Place the coated substrate in an oven at 140°C for 24-48 hours to promote covalent bond formation and improve monolayer stability.[2]
Visualizations
Caption: Experimental workflow for the formation of this compound SAMs.
Caption: Troubleshooting decision tree for common issues with phosphonic acid SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. GSRS [precision.fda.gov]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 16610-63-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. princeton.edu [princeton.edu]
- 13. schwarzbauerlab.scholar.princeton.edu [schwarzbauerlab.scholar.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Diphosphonic Acid Monolayers in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauryl alcohol diphosphonic acid and other diphosphonic acid monolayers in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of diphosphonic acid monolayers in aqueous solutions?
A1: The stability of diphosphonic acid monolayers is primarily influenced by several factors:
-
pH of the Aqueous Solution: Extreme pH values, particularly highly basic conditions, can lead to the desorption of the monolayer.[1][2]
-
Substrate Material: The type of metal oxide substrate (e.g., TiO₂, Al₂O₃, SiO₂) significantly affects the binding and stability of the monolayer. The nature of the oxide surface, such as its crystallinity and surface hydroxyl group density, plays a crucial role.[3]
-
Alkyl Chain Length: Longer alkyl chains generally result in more ordered and stable monolayers due to increased van der Waals interactions between adjacent molecules.[1][2]
-
Temperature: Elevated temperatures can sometimes accelerate monolayer formation, but can also lead to disordered layers. Post-deposition annealing, however, can improve stability by promoting stronger covalent bonding to the substrate.[4][5]
-
Binding Mode: The coordination of the phosphonate (B1237965) headgroup with the metal oxide surface (monodentate, bidentate, or tridentate) is a critical determinant of monolayer stability.[6]
Q2: How does the diphosphonic acid headgroup contribute to monolayer stability compared to a single phosphonic acid?
A2: Diphosphonic acid headgroups offer the potential for multivalent attachment to the substrate surface. This can lead to enhanced stability compared to single phosphonic acid headgroups due to a stronger anchoring effect.
Q3: What is the expected orientation of this compound molecules in a well-formed monolayer?
A3: In a well-ordered monolayer, the lauryl (dodecyl) alkyl chains will be densely packed and tilted at a specific angle with respect to the surface normal. For similar long-chain alkylphosphonic acids, tilt angles of approximately 37° to 45° have been reported.[5] The diphosphonic acid headgroup would be anchored to the substrate surface.
Q4: Can I form these monolayers on non-oxide surfaces?
A4: Phosphonic acids show a strong affinity for metal oxide surfaces due to the reaction between the phosphonic acid group and surface hydroxyl groups.[6] While formation on other surfaces is less common, some studies have explored their deposition on other materials.
Q5: What is the role of solvent in the formation of the monolayer?
A5: The choice of solvent is crucial for the successful formation of a high-quality monolayer. The solvent should fully dissolve the diphosphonic acid without causing aggregation. Common solvents for phosphonic acid monolayer formation include ethanol (B145695), isopropanol, and tetrahydrofuran (B95107) (THF).[4][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Monolayer Formation (Low Surface Coverage) | 1. Insufficient deposition time. 2. Low concentration of the diphosphonic acid solution. 3. Inadequate substrate cleaning, leaving contaminants on the surface. 4. Inactive substrate surface. | 1. Increase the immersion time of the substrate in the solution. 2. Increase the concentration of the diphosphonic acid solution (typically in the 0.1 mM to 1 mM range).[4] 3. Implement a rigorous substrate cleaning procedure (e.g., sonication in solvents like acetone (B3395972) and isopropanol).[4] 4. For some substrates, an oxygen plasma or UV-ozone treatment can create a more reactive oxide layer.[4] |
| Poor Monolayer Stability in Aqueous Solution (Desorption) | 1. Sub-optimal binding to the substrate. 2. Exposure to harsh pH conditions (especially basic).[1][2] 3. Short alkyl chain length leading to weaker intermolecular forces. 4. Use of an inappropriate substrate. | 1. Consider a post-deposition annealing step to promote covalent bond formation.[4][5] 2. Buffer the aqueous solution to a neutral or slightly acidic pH if the application allows. 3. If possible, use a diphosphonic acid with a longer alkyl chain.[1][2] 4. Ensure the chosen substrate has a stable oxide layer with a high density of hydroxyl groups. |
| Formation of Multilayers or Aggregates | 1. Concentration of the diphosphonic acid solution is too high. 2. Inadequate rinsing after deposition. 3. Presence of water in the solvent leading to precipitation. | 1. Reduce the concentration of the diphosphonic acid solution. 2. After deposition, rinse the substrate thoroughly with fresh solvent to remove physically adsorbed molecules.[4] 3. Use anhydrous solvents and handle the deposition process in a low-humidity environment. |
| Disordered Monolayer | 1. Deposition temperature is too high. 2. Substrate surface is rough. 3. The alkyl chain of the diphosphonic acid is too short. | 1. Perform the deposition at room temperature. 2. Use a smoother substrate or consider electropolishing the substrate before deposition. 3. Use a diphosphonic acid with a longer alkyl chain to enhance ordering through van der Waals interactions.[1][2] |
Quantitative Data
Table 1: Stability of Alkylphosphonic Acid Monolayers under Different Aqueous Conditions
| Alkyl Chain Length | Substrate | Aqueous Condition | Duration | Stability Outcome |
| C12-C18 | Stainless Steel (SS316L) | Acidic (pH 3) | 30 days | Excellent stability.[1][2] |
| C12-C18 | Stainless Steel (SS316L) | Neutral (Milli-Q water) | 30 days | Excellent stability.[1][2] |
| C12-C18 | Stainless Steel (SS316L) | Physiological (PBS) | 30 days | Excellent stability.[1][2] |
| C12-C18 | Stainless Steel (SS316L) | Basic (pH 11) | > 1 day | Partial breakdown, especially for shorter chains.[1][2] |
| Octadecyl (C18) | Amorphous Al₂O₃ | Aqueous environment | Not specified | High stability.[3] |
| Octadecyl (C18) | Single-crystalline Al₂O₃(11̅02) | Aqueous environment | Not specified | High stability.[3] |
| Octadecyl (C18) | Single-crystalline Al₂O₃(0001) | Aqueous environment | Not specified | Monolayer substituted by water.[3] |
Experimental Protocols
1. Protocol for Formation of Diphosphonic Acid Monolayer on a Titanium Dioxide Surface
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with UV-ozone for 15 minutes to generate a fresh, hydrophilic surface.
-
-
Preparation of Diphosphonic Acid Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 10 minutes to ensure the acid is fully dissolved.
-
-
Monolayer Deposition:
-
Immerse the cleaned and dried TiO₂ substrate into the diphosphonic acid solution.
-
Leave the substrate immersed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Optional Annealing:
-
Anneal the coated substrate at 120°C for 1 hour in an oven to promote the formation of stable metal-oxygen-phosphorus bonds.[4]
-
2. Characterization of the Diphosphonic Acid Monolayer
-
Contact Angle Goniometry:
-
Place a 5 µL droplet of deionized water on the monolayer surface.
-
Measure the static contact angle. A high contact angle (typically >100° for a well-ordered lauryl-terminated monolayer) indicates a hydrophobic and well-packed surface.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire a survey spectrum to identify the elemental composition of the surface. Look for the presence of P, C, and O, along with the substrate elements (e.g., Ti).
-
Perform high-resolution scans of the P 2p, C 1s, and O 1s regions to determine the chemical bonding states and confirm the formation of the phosphonate linkage to the TiO₂ surface.
-
-
Atomic Force Microscopy (AFM):
-
Image the surface topography in tapping mode.
-
A smooth, uniform surface is indicative of a well-formed monolayer. The presence of pits or aggregates suggests incomplete formation or multilayer deposition, respectively.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Effect of solvent choice on lauryl alcohol diphosphonic acid monolayer quality
Disclaimer: The following guidance is based on established principles for long-chain alkylphosphonic and diphosphonic acids. While direct experimental data for Lauryl Alcohol Diphosphonic Acid (LADPA) is limited in published literature, these related molecules serve as excellent models for predicting the behavior of LADPA monolayers.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor to consider when selecting a solvent for LADPA monolayer formation?
A1: The most critical factor is the solvent's dielectric constant and its potential for interaction with the substrate. Generally, solvents with low dielectric constants that are inert to the substrate material yield more stable and denser monolayers.[1][2] High dielectric constant solvents can disrupt the self-assembly process.[1]
Q2: How does the solvent affect the quality of the resulting LADPA monolayer?
A2: The solvent choice directly impacts the ordering, density, and stability of the monolayer. A well-chosen solvent facilitates the formation of a densely packed, well-ordered monolayer with minimal defects. Conversely, an inappropriate solvent can lead to a disordered, incomplete, or multilayered film with poor stability.
Q3: What are some recommended solvents for forming high-quality LADPA monolayers?
A3: Based on studies of similar long-chain phosphonic acids, solvents with low dielectric constants such as tetrahydrofuran (B95107) (THF), ethyl ether, and toluene (B28343) are recommended.[1][3] It is crucial to use anhydrous (dry) solvents to prevent unwanted side reactions and ensure monolayer quality.
Q4: Can I use a solvent mixture for LADPA deposition?
A4: Yes, solvent mixtures can be used. For instance, a mixture of an organic solvent like THF with a small amount of water is sometimes employed in phosphonic acid self-assembly protocols. However, the optimal ratio needs to be determined empirically for your specific substrate and experimental conditions.
Q5: How can I assess the quality of my LADPA monolayer after formation?
A5: Several surface analysis techniques can be used to characterize the monolayer quality. Contact angle goniometry provides a quick assessment of surface hydrophobicity and uniformity. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and bonding of the monolayer. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the monolayer's morphology and identify defects.[1][2] Electrochemical methods like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can also be employed to evaluate the monolayer's blocking properties and defect density.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during the formation of LADPA monolayers and provides step-by-step troubleshooting advice.
Problem 1: Incomplete or Low-Density Monolayer
-
Symptom: Low water contact angle, suggesting a hydrophilic surface, or patchy appearance in AFM images.
-
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may have a high dielectric constant, hindering self-assembly.
-
Solution: Switch to a solvent with a lower dielectric constant, such as THF or ethyl ether.
-
-
Insufficient Deposition Time: The LADPA molecules may not have had enough time to self-organize on the surface.
-
Solution: Increase the immersion time of the substrate in the LADPA solution.
-
-
Low LADPA Concentration: The concentration of the LADPA solution may be too low for complete surface coverage.
-
Solution: Increase the concentration of the LADPA solution.
-
-
Contaminated Substrate: The substrate surface may not be sufficiently clean, preventing uniform monolayer formation.
-
Solution: Review and optimize your substrate cleaning procedure.
-
-
Problem 2: Formation of Multilayers or Aggregates
-
Symptom: Hazy or cloudy appearance of the substrate, or the presence of large aggregates in AFM images.
-
Potential Causes & Solutions:
-
High LADPA Concentration: A supersaturated solution can lead to the precipitation of LADPA molecules on the surface.
-
Solution: Decrease the concentration of the LADPA solution.
-
-
Presence of Water in the Solvent: Water can induce the formation of phosphonic acid multilayers.
-
Solution: Use anhydrous solvents and handle them in a dry environment (e.g., a glove box).
-
-
Inadequate Rinsing: Insufficient rinsing after deposition can leave behind non-adsorbed molecules.
-
Solution: Implement a thorough rinsing step with fresh, clean solvent after removing the substrate from the deposition solution.
-
-
Problem 3: Poor Adhesion of the Monolayer
-
Symptom: The monolayer is easily removed during rinsing or sonication.
-
Potential Causes & Solutions:
-
Sub-optimal Solvent: The solvent may be interfering with the binding of the phosphonic acid headgroup to the substrate.
-
Solution: Experiment with different low-dielectric constant solvents to find one that promotes strong adhesion.
-
-
Lack of Annealing: A post-deposition annealing step can enhance the covalent bonding between the phosphonic acid and the substrate.
-
Solution: Introduce a thermal annealing step after monolayer formation.
-
-
Substrate Incompatibility: The chosen substrate may not have a suitable surface chemistry for strong phosphonic acid binding.
-
Solution: Ensure your substrate has a surface oxide layer with hydroxyl groups, which are necessary for phosphonic acid attachment.
-
-
Quantitative Data
The following tables summarize the effect of solvent choice on the quality of a long-chain alkylphosphonic acid monolayer (octadecylphosphonic acid, ODPA), which is a close structural analog to LADPA.
Table 1: Effect of Solvent on Water Contact Angle of ODPA Monolayers
| Solvent | Dielectric Constant (ε) | Water Contact Angle (°) | Monolayer Quality |
| Ethyl Ether | 4.3 | ~117 | High |
| Tetrahydrofuran (THF) | 7.6 | ~115 | High |
| Acetone | 20.7 | ~114 | Moderate |
| Methanol | 32.7 | ~114 | Moderate |
| Acetonitrile | 37.5 | ~115 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~114 | Low |
| Water | 80.1 | ~112 | Low |
| Pyridine | 12.4 | ~99 | Very Low (defective) |
Data sourced from a study on octadecylphosphonic acid on indium tin oxide substrates.[1]
Table 2: Effect of Solvent on the Electrochemical Blocking Ability of ODPA Monolayers
| Solvent | Dielectric Constant (ε) | Peak Separation (ΔEp) in CV (mV) | Blocking Ability (Monolayer Quality) |
| Ethyl Ether | 4.3 | High | Excellent |
| Tetrahydrofuran (THF) | 7.6 | High | Excellent |
| Acetone | 20.7 | Moderate | Good |
| Methanol | 32.7 | Moderate | Good |
| Acetonitrile | 37.5 | Moderate | Good |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | Poor |
| Water | 80.1 | Low | Poor |
| Pyridine | 12.4 | Very Low | Very Poor (highly defective) |
Data interpreted from cyclic voltammetry measurements on octadecylphosphonic acid on indium tin oxide substrates.[1] A larger peak separation (ΔEp) indicates a more effective blocking of the redox probe from the electrode surface, signifying a higher quality monolayer with fewer defects.
Experimental Protocols
Protocol 1: Solution-Based Deposition of LADPA Monolayer
-
Substrate Preparation:
-
Thoroughly clean the substrate using a standard cleaning procedure appropriate for the material (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water).
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
For optimal results, treat the substrate with UV/ozone or an oxygen plasma to create a hydrophilic, hydroxyl-terminated surface.
-
-
LADPA Solution Preparation:
-
Prepare a 1 mM solution of this compound in a low-dielectric constant solvent (e.g., anhydrous Tetrahydrofuran - THF).
-
Ensure the LADPA is fully dissolved. Gentle sonication can be used to aid dissolution.
-
-
Monolayer Formation:
-
Immerse the cleaned and dried substrate in the LADPA solution.
-
Leave the substrate immersed for a period of 12-24 hours at room temperature in a controlled environment (e.g., a desiccator or glovebox) to prevent contamination.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh, clean solvent to remove any non-adsorbed molecules.
-
Dry the substrate with a stream of inert gas.
-
-
Optional Annealing:
-
To improve the stability and ordering of the monolayer, anneal the coated substrate at an elevated temperature (e.g., 120-150°C) under an inert atmosphere for 1-2 hours.
-
Protocol 2: Characterization of the LADPA Monolayer
-
Contact Angle Goniometry:
-
Place a small droplet of deionized water on the surface of the LADPA-coated substrate.
-
Measure the contact angle between the water droplet and the surface. A high contact angle is indicative of a hydrophobic, well-formed monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Perform high-resolution scans of the P 2p, C 1s, and O 1s regions to determine the chemical states and confirm the presence of the phosphonic acid monolayer.
-
-
Atomic Force Microscopy (AFM):
-
Image the topography of the monolayer in tapping mode to minimize sample damage.
-
Assess the uniformity, coverage, and presence of any defects such as pinholes or aggregates.
-
Visualizations
Caption: Experimental workflow for LADPA monolayer formation and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights from Impedance Spectroscopy in Perovskite Solar Cells with Self-Assembled Monolayers: Decoding SAM’s Tricks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Annealing for Lauryl Alcohol Diphosphonic Acid SAMs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of annealing temperature for lauryl alcohol diphosphonic acid (LADPA) self-assembled monolayers (SAMs).
Disclaimer
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication and annealing of LADPA SAMs.
Question 1: I am observing inconsistent or incomplete monolayer formation. What are the possible causes and solutions?
Answer: Inconsistent SAM formation is a common issue and can often be attributed to several factors:
-
Substrate Cleanliness: The presence of organic or particulate contaminants on the substrate surface is a primary cause of poor SAM quality. It is crucial to implement a rigorous and consistent cleaning protocol for the substrate immediately before SAM deposition.
-
Solution Purity: The purity of the LADPA and the solvent is critical. Impurities in the solution can co-adsorb on the substrate, leading to a disordered monolayer. Ensure the use of high-purity reagents and solvents.
-
Environmental Factors: The deposition process can be sensitive to environmental conditions. High humidity can affect the hydration state of the oxide surface, and airborne contaminants can settle on the substrate. It is advisable to work in a clean and controlled environment, such as a cleanroom or a glove box.
-
Deposition Time: The time required for a well-ordered monolayer to form can vary depending on the concentration of the solution and the temperature. A time-course study is recommended to determine the optimal deposition time for your specific system.
Question 2: My LADPA SAMs show poor stability and delaminate after annealing or exposure to aqueous solutions. How can I improve their stability?
Answer: Poor stability of phosphonic acid SAMs can often be traced back to incomplete covalent bond formation with the substrate.
-
Annealing is Crucial: Thermal annealing is often necessary to promote the formation of strong, covalent phosphonate (B1237965) bonds to the metal oxide surface.[1] Without annealing, the molecules may be primarily attached through weaker hydrogen bonds.[1]
-
Optimizing Annealing Parameters: The annealing temperature and duration are critical. Insufficient temperature or time may not provide enough energy to drive the dehydration reaction that forms the covalent bond. Conversely, excessive temperature can lead to the degradation of the alkyl chains.[2] Refer to the data in Table 1 for starting points.
-
Substrate Type: The nature of the substrate's oxide layer can influence the binding and stability of the SAM. The stability of phosphonic acid SAMs can vary on different types of aluminum oxide surfaces, for example.
Question 3: After annealing, my SAM appears disordered or has a high number of defects. What could be the reason?
Answer: Annealing at too high a temperature is a likely cause of increased disorder.
-
Thermal Degradation: The alkyl chains of phosphonic acid SAMs can begin to break down at temperatures between 200 and 350°C.[2] This degradation will introduce disorder into the monolayer.
-
Annealing Environment: The atmosphere during annealing can also play a role. Annealing in an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the organic monolayer.
Question 4: How can I confirm the quality and successful annealing of my LADPA SAM?
Answer: Several surface characterization techniques can be used to assess the quality of your SAM:
-
Contact Angle Goniometry: This is a simple and quick method to assess the hydrophobicity of the surface, which is indicative of a well-packed monolayer. A high water contact angle is expected for a well-ordered LADPA SAM.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of phosphorus and carbon from the SAM. It can also provide information about the chemical bonding state of the phosphonic acid headgroup to the substrate.[1][3]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM at the nanoscale, providing information on its uniformity, coverage, and the presence of defects.[4]
-
Infrared Spectroscopy (IR): Techniques like Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) can provide information about the molecular orientation and packing of the alkyl chains within the SAM.[3][5]
Quantitative Data on Annealing of Alkylphosphonic Acid SAMs
The following table summarizes annealing conditions and their effects on long-chain alkylphosphonic acid SAMs from various studies. This data can serve as a starting point for optimizing the annealing of LADPA SAMs.
| Phosphonic Acid | Substrate | Annealing Temperature (°C) | Annealing Time | Observed Effect | Reference |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide (SiO2) | 140 | 48 hours | Promotes the formation of stable covalent bonds. | [1] |
| Octadecylphosphonic Acid (ODPA) | Aluminum | 150 | 3 hours | Optimal for hydrolysis-resistant SAMs. | [6] |
| Butylphosphonic Acid (BPA) | Silicon (Si) | Stable up to 350 | 1 hour | Onset of thermal desorption occurs at 350°C. | [7][8] |
| Octadecylphosphonic Acid (ODPA) | ZnO Nanowires | 150 | 30 minutes | Post-deposition annealing in atmospheric air. | |
| Nonsubstituted Alkylphosphonic Acids | Alumina (Al2O3) | > 400-500 | Not specified | Cleavage of the alkyl backbone. | [2][9] |
Experimental Protocols
Protocol 1: Formation of this compound (LADPA) SAM on a Silicon Oxide Substrate
This protocol describes a general procedure for the formation of a LADPA SAM on a silicon wafer with a native oxide layer using the tethering by aggregation and growth (T-BAG) method.[1]
Materials:
-
Silicon wafer coupons
-
This compound (LADPA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Glass beakers
-
Tweezers
-
Oven or tube furnace
Procedure:
-
Substrate Cleaning: a. Place the silicon coupons in a beaker. b. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) Immerse the coupons in freshly prepared piranha solution for 15 minutes. c. Thoroughly rinse the coupons with copious amounts of deionized water. d. Dry the coupons under a stream of high-purity nitrogen gas.
-
Preparation of LADPA Solution: a. Prepare a 1 mM solution of LADPA in anhydrous THF in a clean glass beaker. b. Sonicate the solution for 10-15 minutes to ensure the LADPA is fully dissolved.
-
SAM Deposition (T-BAG Method): a. Hold a cleaned and dried silicon coupon vertically in the LADPA solution using a clamp. b. Allow the solvent to evaporate slowly at room temperature over several hours, until the liquid level is below the coupon.
-
Annealing: a. Place the coupon with the deposited LADPA film in an oven or tube furnace. b. Heat the coupon at a predetermined temperature (e.g., starting at 140°C) for a specific duration (e.g., 24-48 hours) in air or under an inert atmosphere.[1]
-
Rinsing: a. After annealing, sonicate the coupon in fresh THF for a few minutes to remove any physisorbed molecules. b. Rinse the coupon with fresh THF and dry with a stream of nitrogen gas.
Protocol 2: Characterization by Water Contact Angle Goniometry
This protocol provides a simple method to assess the quality of the formed SAM.
Materials:
-
LADPA SAM-modified substrate
-
Bare, clean substrate (as a control)
-
Contact angle goniometer
-
High-purity deionized water
Procedure:
-
Place the substrate on the sample stage of the contact angle goniometer.
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Measure the static contact angle of the water droplet.
-
Repeat the measurement at several different locations on the substrate to check for uniformity.
-
A high contact angle (typically >100° for a well-ordered long-chain alkyl SAM) indicates the formation of a hydrophobic, well-packed monolayer.
Visualizations
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. diva-portal.org [diva-portal.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of High-Purity Lauryl Alcohol Diphosphonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity lauryl alcohol diphosphonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Reagent degradation: Phosphorylating agents can be sensitive to moisture. 3. Poor quality starting materials: Lauryl alcohol or other reagents may be impure. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress using techniques like TLC or ³¹P NMR. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and reagents. 3. Verify starting material purity: Use purified lauryl alcohol and high-quality reagents from reputable suppliers. |
| Presence of Multiple Byproducts | 1. Side reactions: Undesired reactions such as the formation of pyrophosphates or oligomeric species can occur. 2. Decomposition: The product or intermediates may be unstable under the reaction or workup conditions. | 1. Control stoichiometry: Carefully control the molar ratios of reactants. 2. Temperature control: Avoid excessive temperatures that can lead to side reactions. 3. pH control during workup: Maintain appropriate pH to prevent hydrolysis or other degradation pathways. |
| Difficulties in Product Isolation and Purification | 1. High water solubility: The polar phosphonic acid groups make the product highly soluble in water, complicating extraction. 2. Hygroscopic nature: The purified product readily absorbs moisture from the air, making it difficult to handle and weigh accurately. 3. Formation of a sticky or oily product: The compound may not crystallize easily.[1] | 1. Use appropriate extraction techniques: After quenching the reaction, adjust the pH to be acidic, which may allow for extraction with a suitable organic solvent. Alternatively, use ion-exchange chromatography for purification.[1] 2. Handle under inert and dry conditions: Use a glove box or dry bag for handling the final product. Lyophilization from a suitable solvent can yield a more manageable powder.[1] 3. Attempt salt formation for crystallization: Convert the phosphonic acid to a salt (e.g., with cyclohexylamine (B46788) or dicyclohexylamine) to facilitate crystallization.[1] Recrystallization from a mixture of solvents like acetone/water or acetonitrile/water can also be attempted.[1] |
| Inaccurate Purity Assessment | 1. Co-elution in chromatography: Impurities may not be resolved from the main product peak in HPLC. 2. Lack of a suitable analytical standard: Difficulty in quantifying purity without a certified reference material. | 1. Develop a robust analytical method: Use a suitable HPLC column and mobile phase to achieve good separation.[2][3][4][5] Derivatization of the phosphonic acid groups can sometimes improve chromatographic resolution.[2][3][5] 2. Use multiple analytical techniques: Combine data from HPLC, ³¹P NMR, ¹H NMR, and mass spectrometry for a comprehensive purity assessment. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the reaction of lauryl aldehyde with a phosphorus source like phosphorous acid or a phosphite (B83602) ester in the presence of a catalyst. This is a variation of the Pudovik reaction.
Q2: How can I monitor the progress of the reaction?
You can monitor the reaction progress by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) if a suitable staining method is available, or more effectively by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting phosphorus reagent and the appearance of the product peak.
Q3: What are the key challenges in purifying this compound?
The primary challenges are its high polarity and hygroscopicity. Its polarity makes it highly soluble in water, which can make extraction from aqueous media difficult. Its hygroscopic nature means it readily absorbs water from the atmosphere, making it challenging to obtain and maintain in a pure, anhydrous state.[1] Crystallization is often difficult, yielding oils or sticky solids.[1]
Q4: What purification techniques are most effective?
For purification, ion-exchange chromatography is often a suitable method for highly polar compounds like diphosphonic acids.[1] Alternatively, precipitation or crystallization of a salt form (e.g., sodium, cyclohexylammonium) can be an effective strategy to obtain a solid, more easily handleable product.[1]
Q5: Which analytical techniques should I use to confirm the structure and purity of the final product?
A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the structure of the lauryl chain.
-
³¹P NMR: To confirm the presence and chemical environment of the phosphonic acid groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[2][3][4][5]
Experimental Protocols
General Synthesis Protocol for this compound (Illustrative)
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add lauryl aldehyde and a suitable solvent (e.g., toluene).
-
Reagent Addition: Slowly add a solution of phosphorous acid and a catalyst (e.g., a Lewis acid) to the flask while stirring under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for several hours. Monitor the reaction progress.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a dilute acid solution.
-
Purification: The purification strategy will depend on the properties of the crude product. Options include extraction, precipitation, or chromatography as discussed in the troubleshooting section.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 4. Analytical methods to determine phosphonic and amino acid group-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Lauryl Alcohol Diphosphonic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauryl alcohol diphosphonic acid. The following information is designed to help overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in a crude solution of this compound?
A1: Based on typical synthesis routes involving the reaction of lauric acid with phosphorous acid and a phosphorus trihalide (e.g., phosphorus trichloride), common contaminants include:
-
Unreacted Starting Materials: Lauric acid, phosphorous acid.
-
Reagent-Derived Impurities: Residual phosphorus trihalide and its hydrolysis products (e.g., hydrochloric acid).
-
Reaction Byproducts: Lauroyl chloride and various inorganic phosphorus species.
Q2: Why is my purified this compound a sticky solid or oil, making it difficult to handle?
A2: Long-chain phosphonic acids like this compound are often difficult to crystallize and can retain residual solvents, leading to a sticky or oily consistency. This is a known challenge with this class of compounds.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): To confirm the structure of the desired product and identify phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase or ion-exchange chromatography, to separate and quantify the main component from its impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Product is an intractable oil or sticky solid after solvent removal.
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | - Dry the product under high vacuum for an extended period. - Perform a solvent exchange by dissolving the product in a small amount of a suitable solvent (e.g., methanol) and then removing it under vacuum. Repeat this process several times. |
| Presence of Impurities | - The presence of unreacted starting materials or byproducts can inhibit crystallization. Further purification by chromatography or salt formation may be necessary. |
| Inherent Properties | - Long-chain diphosphonic acids can be inherently difficult to crystallize. Consider converting the acid to a salt to facilitate the formation of a crystalline solid. |
Problem 2: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure the pH of the aqueous phase is optimized for the extraction of the diphosphonic acid. - Perform multiple extractions with smaller volumes of organic solvent. |
| Incomplete Precipitation/Crystallization | - Optimize the solvent/anti-solvent system and the temperature for precipitation. - Seeding the solution with a small crystal of the pure product (if available) can induce crystallization. |
| Adsorption to Glassware | - The polar phosphonic acid groups can adhere to glass surfaces. Rinsing glassware with a suitable solvent can help recover some of the lost product. |
Problem 3: Presence of inorganic phosphorus impurities in the final product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Phosphorous Acid or Phosphoric Acid | - Perform thorough aqueous washes of the organic phase during the workup. - Utilize ion-exchange chromatography, as phosphonic acids will have different retention times compared to inorganic phosphorus species. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the purification of this compound.
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar hydroxy-diphosphonic acids.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine lauric acid and phosphorous acid in a suitable solvent (e.g., methanesulfonic acid).
-
Reagent Addition: Slowly add phosphorus trichloride (B1173362) to the reaction mixture via the dropping funnel while maintaining the temperature at 50-60°C.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC or NMR).
-
Hydrolysis: Cool the reaction mixture and slowly add water to hydrolyze any remaining phosphorus trihalide and reaction intermediates.
-
Workup: Extract the product into a suitable organic solvent. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Precipitation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol (B129727) or ethanol).
-
Precipitation: Slowly add a non-polar "anti-solvent" (e.g., hexane (B92381) or diethyl ether) with vigorous stirring until the solution becomes turbid.
-
Crystallization: Allow the mixture to stand, preferably at a reduced temperature (e.g., 4°C), to promote crystallization or precipitation.
-
Isolation: Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum.
Protocol 3: Purification by Anion-Exchange Chromatography
-
Resin Preparation: Pack a chromatography column with a suitable strong anion-exchange resin and equilibrate it with a low-ionic-strength buffer.
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., increasing concentration of NaCl) or a pH gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Desalting: Combine the pure fractions and remove the salt by dialysis or a suitable desalting column.
-
Isolation: Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Purity (by HPLC) | Yield (%) | Physical Form |
| Crude Product | 75% | 100% | Sticky Oil |
| Precipitation | 90% | 65% | Waxy Solid |
| Anion-Exchange Chromatography | >98% | 50% | White Powder |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for obtaining a solid, pure this compound.
Technical Support Center: Degradation of Lauryl Alcohol Diphosphonic Acid (LADPA) under UV Exposure
Disclaimer: Specific experimental data on the photodegradation of Lauryl Alcohol Diphosphonic Acid (LADPA) is limited in publicly available literature. The following information is synthesized from studies on related phosphonates and surfactants and should serve as a guideline for researchers.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during photodegradation studies of LADPA.
| Issue | Question | Answer & Troubleshooting Steps |
| Inconsistent Degradation Rates | My LADPA solution shows variable degradation rates between experiments. What could be the cause? | Inconsistent results in photostability studies can stem from several factors: * UV Lamp Variability: The intensity of UV lamps can decrease over time. Ensure consistent lamp output by regularly measuring the irradiance. * Temperature Fluctuations: Temperature can influence reaction kinetics. Use a temperature-controlled photoreactor. * pH Shifts: The pH of the solution can affect the degradation rate of phosphonates.[1][2] Monitor and buffer the pH of your solution throughout the experiment. * Presence of Interfering Substances: Dissolved metals, such as iron, can enhance photodegradation, while other organic matter might act as a photosensitizer or an inhibitor.[1][2] Use high-purity water and reagents. |
| Difficulty in Byproduct Identification | I am having trouble identifying the degradation byproducts of LADPA. What methods can I use? | The analysis of phosphonate (B1237965) degradation products can be challenging. * Analytical Techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful tool for identifying and quantifying phosphonates and their byproducts.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for better separation of these polar compounds.[3] * Derivatization: Derivatization of phosphonates can improve their chromatographic separation and detection sensitivity.[4][5] * Expected Byproducts: Based on related phosphonates, expect the cleavage of the C-P bond to form orthophosphate.[1][2] The lauryl (C12) chain may undergo oxidation to form smaller organic acids and aldehydes. |
| Low or No Degradation | I am observing minimal to no degradation of LADPA in my experiments. What should I investigate? | If LADPA is not degrading, consider the following: * UV Wavelength and Intensity: Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of LADPA. The degradation of some phosphonates requires UV radiation below 310 nm. If the intensity is too low, increase the irradiation time or use a more powerful lamp. * Need for a Photocatalyst: The direct photolysis of some phosphonates is slow. The process can be significantly enhanced by adding a photocatalyst like titanium dioxide (TiO₂) or by using advanced oxidation processes (AOPs) such as the photo-Fenton reaction (UV/H₂O₂/Fe²⁺).[6] |
Frequently Asked Questions (FAQs)
What are the likely degradation pathways of this compound (LADPA) under UV exposure?
Based on studies of other organophosphonates, the primary degradation pathway for LADPA under UV irradiation is expected to involve the cleavage of the carbon-phosphorus (C-P) bond.[7] This process is often initiated by hydroxyl radicals (•OH) generated from the photolysis of water or other photosensitizers in the solution. The lauryl hydrocarbon chain is also susceptible to oxidative attack, leading to the formation of various smaller organic molecules.
What are the expected major degradation byproducts of LADPA?
The main degradation byproducts anticipated from the UV exposure of LADPA are:
-
Orthophosphate (PO₄³⁻): Resulting from the cleavage and mineralization of the phosphonic acid groups.[1][2]
-
Lauryl Alcohol and its Oxidation Products: The hydrocarbon tail may be oxidized to form aldehydes, carboxylic acids, and ultimately carbon dioxide and water upon complete mineralization.
How does pH influence the photodegradation of LADPA?
The pH of the solution is a critical parameter in the photodegradation of phosphonates. Generally, the degradation rate is influenced by the speciation of the phosphonic acid and the efficiency of hydroxyl radical production. For many phosphonates, degradation is more efficient under acidic to neutral conditions, although some studies have shown increased degradation under alkaline conditions.[1][8] The optimal pH for LADPA degradation should be determined experimentally.
Can the degradation of LADPA be enhanced?
Yes, several methods can enhance the photodegradation of LADPA:
-
Addition of Iron: The presence of iron ions (Fe³⁺ or Fe²⁺) can significantly accelerate the photodegradation of phosphonates.[1][2]
-
Advanced Oxidation Processes (AOPs): The use of UV in combination with hydrogen peroxide (UV/H₂O₂) or a Fenton system (UV/H₂O₂/Fe²⁺) generates a higher concentration of highly reactive hydroxyl radicals, leading to faster degradation.
-
Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) can effectively degrade phosphonates under UV irradiation.[6]
What analytical methods are suitable for studying LADPA degradation?
To monitor the degradation of LADPA and identify its byproducts, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, conductivity, or mass spectrometry) to separate and quantify the parent compound and its degradation products.[3][9]
-
Ion Chromatography: Can be used for the analysis of orthophosphate and other small ionic byproducts.
-
Mass Spectrometry (MS): Essential for the structural elucidation of unknown degradation intermediates.[3]
Quantitative Data
The following table summarizes the photodegradation half-lives of various aminophosphonates under different experimental conditions. This data can provide a reference for the expected degradation behavior of LADPA.
| Phosphonate | pH | Iron (3.6 µM) | Half-life (minutes) |
| NTMP | 3 | No | 15 - 35 |
| 3 | Yes | 5 - 10 | |
| 5-6 | No | 10 - 35 | |
| 5-6 | Yes | 5 - 15 | |
| 10 | No | 50 - 75 | |
| 10 | Yes | 35 - 60 | |
| EDTMP | 3 | No | 15 - 35 |
| 3 | Yes | 5 - 10 | |
| 5-6 | No | 10 - 35 | |
| 5-6 | Yes | 5 - 15 | |
| 10 | No | 50 - 75 | |
| 10 | Yes | 35 - 60 | |
| DTPMP | 3 | No | 15 - 35 |
| 3 | Yes | 5 - 10 | |
| 5-6 | No | 10 - 35 | |
| 5-6 | Yes | 5 - 15 | |
| 10 | No | 50 - 75 | |
| 10 | Yes | 35 - 60 |
Data sourced from a study on the photodegradation of various phosphonates. The experiments were conducted using a middle-pressure mercury lamp.[1]
Experimental Protocols
Protocol for UV Degradation Study of this compound (LADPA)
1. Reagents and Materials:
-
This compound (LADPA) standard
-
High-purity water (Milli-Q or equivalent)
-
pH buffers (e.g., phosphate, acetate)
-
If applicable: Iron(III) chloride solution, hydrogen peroxide (30%), titanium dioxide (P25)
-
Quartz reaction vessels
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system
-
HPLC-MS system with a suitable column (e.g., HILIC or C18)
-
Syringe filters (0.22 µm)
2. Experimental Procedure:
-
Solution Preparation: Prepare a stock solution of LADPA in high-purity water. From the stock solution, prepare the working solutions at the desired concentration in the appropriate buffer.
-
Photoreactor Setup: Place the quartz reaction vessel containing the LADPA solution in the photoreactor. Ensure the solution is continuously stirred and maintained at a constant temperature.
-
Irradiation: Turn on the UV lamp to start the photodegradation experiment.
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the solution.
-
Sample Preparation for Analysis: Immediately filter the collected sample through a 0.22 µm syringe filter into an HPLC vial. If necessary, quench the reaction (e.g., by adding a radical scavenger like methanol (B129727) for AOP studies).
-
Analysis: Analyze the samples by HPLC-MS to determine the concentration of LADPA and identify and quantify the degradation byproducts.
-
Data Analysis: Plot the concentration of LADPA as a function of irradiation time to determine the degradation kinetics.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a photodegradation study.
References
- 1. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 5. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdn.hach.com [cdn.hach.com]
- 8. aloki.hu [aloki.hu]
- 9. Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Binding Strength of Lauryl Alcohol Diphosphonic Acid to Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the binding of lauryl alcohol diphosphonic acid to various substrates. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound binding to substrates?
The binding of this compound to metal oxide substrates, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂), is primarily achieved through the formation of strong, hydrolytically stable M-O-P (metal-oxygen-phosphorus) covalent bonds.[1][2] This occurs via a condensation reaction between the phosphonic acid headgroups and the hydroxyl groups present on the substrate surface.[2] Due to the presence of two phosphonic acid groups, this molecule has the potential for enhanced surface chelation, leading to a more robust and stable monolayer.
Q2: Which substrates are most suitable for binding with this compound?
This compound exhibits a strong affinity for a wide range of metal oxide surfaces.[2] Substrates with a native oxide layer rich in hydroxyl groups are ideal candidates. These include, but are not limited to:
-
Titanium and its alloys (e.g., Ti-6Al-4V)[2]
-
Silicon wafers with a native oxide layer (SiO₂)[2]
-
Zinc Oxide (ZnO)
-
Iron Oxides
Q3: What are the expected binding modes for a diphosphonic acid?
Phosphonic acids can bind to metal oxide surfaces in monodentate, bidentate, or tridentate fashions.[1] For a diphosphonic acid, one phosphonate (B1237965) group is expected to bind to the surface, while the other may remain available for further functionalization.[5] The specific binding mode is influenced by factors such as the substrate material, surface crystallography, and deposition conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Binding Efficiency / Incomplete Monolayer | 1. Insufficient cleaning of the substrate. 2. Low concentration of the this compound solution. 3. Short deposition time. 4. Inappropriate solvent choice. | 1. Implement a rigorous substrate cleaning protocol (see Experimental Protocols). 2. Increase the concentration of the phosphonic acid solution (typically in the range of 0.1 mM to 1 mM).[6] 3. Extend the immersion time to allow for complete self-assembly. 4. Experiment with different solvents such as ethanol (B145695), isopropanol, or tetrahydrofuran (B95107) (THF).[7] |
| Poor Monolayer Order and Packing | 1. Sub-optimal deposition temperature. 2. High surface roughness of the substrate. 3. Rapid solvent evaporation during deposition. | 1. Consider a post-deposition annealing step to improve molecular ordering and bond formation.[6][7] 2. Use substrates with a smoother surface finish. 3. Employ a slower solvent evaporation method, such as the Tethering by Aggregation and Growth (T-BAG) method.[2] |
| Formation of Multilayers or Aggregates | 1. Concentration of the phosphonic acid solution is too high. 2. Inadequate rinsing after deposition. 3. Presence of water in the solvent leading to precipitation. | 1. Reduce the concentration of the this compound solution.[7] 2. Implement a thorough rinsing step with fresh solvent immediately after deposition.[6] 3. Use anhydrous solvents and perform the deposition in a low-humidity environment. |
| Inconsistent Results Between Experiments | 1. Variations in substrate preparation. 2. Inconsistent solution preparation. 3. Environmental contamination. 4. Fluctuations in deposition parameters (time, temperature). | 1. Standardize the substrate cleaning and preparation protocol.[7] 2. Always use freshly prepared solutions.[7] 3. Work in a clean environment (e.g., a fume hood or glove box) and use clean glassware.[7] 4. Precisely control all deposition parameters. |
Quantitative Data
| Molecule | Substrate | Technique | Measured Parameter | Value |
| Octadecylphosphonic Acid (ODPA) | Si(100) | ToF-SIMS | Molecular Ion (M+H)⁺ | 335.27 m/z |
| 11-hydroxyundecylphosphonic acid | Si(100) | ToF-SIMS | Molecular Ion (M-H)⁻ | 251.14 m/z |
| 1,12-diphosphonododecane | Ti-6Al-4V | QCM | Surface Loading | 0.52 ± 0.02 nmol/cm² |
Experimental Protocols
Substrate Preparation Protocol
-
Sonication: Sonicate the substrate in a sequence of solvents: acetone, ethanol, and deionized water, for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove organic contaminants and generate a fresh, hydroxyl-rich surface.[6]
Self-Assembled Monolayer (SAM) Formation Protocol
-
Solution Preparation: Prepare a 0.1 mM to 1 mM solution of this compound in an anhydrous solvent (e.g., ethanol or THF).[6] Ensure the compound is fully dissolved, using sonication if necessary.[6]
-
Immersion Deposition: Immerse the cleaned and activated substrate into the phosphonic acid solution. The deposition can be carried out at room temperature for 12-24 hours.
-
Tethering by Aggregation and Growth (T-BAG) Method (Alternative):
-
Rinsing: After deposition, thoroughly rinse the substrate with fresh solvent to remove any non-covalently bound molecules.[6]
-
Drying: Dry the substrate again under a stream of nitrogen.
-
Annealing (Optional): To enhance the stability of the monolayer, consider a post-deposition annealing step, for example, at 100-140°C for 10-60 minutes in a controlled environment.[6][7]
Characterization Protocols
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the SAM-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]
-
Acquire a survey spectrum to determine the elemental composition of the surface. The presence of a P 2p peak confirms the presence of the phosphonic acid.[2]
-
Acquire high-resolution spectra for relevant elements (e.g., P 2p, C 1s, O 1s, and substrate-specific elements).[2]
-
Analyze the peak positions and shapes to determine the chemical bonding states.[2]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire a background spectrum of the bare substrate.
-
Acquire the spectrum of the SAM-coated substrate.
-
Identify characteristic vibrational modes to confirm the binding of the phosphonic acid and to gain insights into the binding mode (monodentate, bidentate, or tridentate). The P-O region (950-1300 cm⁻¹) provides valuable information on the head group's interaction with the substrate.[1]
-
-
Contact Angle Goniometry:
-
Place a small droplet of deionized water on the SAM-modified surface.[6]
-
Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.[6] A high contact angle for a long-chain alkyl phosphonic acid is indicative of a well-ordered and densely packed monolayer.
-
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound self-assembled monolayers.
Caption: Troubleshooting decision tree for addressing low binding efficiency of this compound.
References
Troubleshooting inconsistent results in lauryl alcohol diphosphonic acid experiments
Welcome to the technical support center for lauryl alcohol diphosphonic acid experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes. Below you will find detailed troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: Low yields are frequently attributed to incomplete reaction of the starting materials or the formation of side products. A critical step is the reaction of lauric acid with phosphorous acid and a halogenating agent like phosphorus trichloride (B1173362). Insufficient reaction time, incorrect temperature control, or suboptimal molar ratios of reactants can lead to a significant reduction in the desired product.
Q2: My final product is a sticky, oily substance instead of a powder. How can I purify it?
A2: The long alkyl chain of this compound contributes to its tendency to be a viscous, hard-to-handle substance. Purification can be challenging. Techniques such as column chromatography with a suitable stationary phase or crystallization from a mixed solvent system may be effective. It is also possible to convert the acid to a salt (e.g., sodium salt) to facilitate precipitation and handling.
Q3: I am observing inconsistencies in the emulsifying properties of different batches of my synthesized this compound. What could be the reason?
A3: Inconsistent emulsifying performance often points to variability in the purity and composition of the final product. The presence of unreacted starting materials, byproducts from side reactions, or residual solvents can significantly alter the amphiphilic nature of the compound and its ability to stabilize emulsions. Consistent purification protocols are key to reproducible performance.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is invaluable for structural confirmation and identifying phosphorus-containing impurities. High-Performance Liquid Chromatography (HPLC) can be used to assess purity and quantify the main component.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure the quality and reactivity of starting materials, particularly phosphorus trichloride, which can degrade with exposure to moisture. Use freshly opened or properly stored reagents. |
| Incorrect Reaction Temperature | The reaction between lauric acid, phosphorous acid, and phosphorus trichloride is temperature-sensitive. Maintain the recommended temperature range to ensure optimal reaction kinetics. |
| Inadequate Mixing | For heterogeneous reactions, ensure vigorous and consistent stirring to maximize the contact between reactants. |
| Suboptimal Molar Ratios | The stoichiometry of the reactants is crucial. Carefully control the molar ratios as specified in the protocol to avoid limiting one of the key components. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions | The reaction of phosphorus trichloride with carboxylic acids can sometimes lead to the formation of acid chlorides and other byproducts.[1][2] Control the reaction temperature and the rate of addition of reagents to minimize these side reactions. |
| Incomplete Hydrolysis | The final step of the synthesis often involves the hydrolysis of an intermediate. Ensure that the hydrolysis is complete by allowing sufficient reaction time and using the appropriate amount of water. |
| Residual Solvents or Reagents | After the reaction, ensure all volatile components are thoroughly removed, for example, by vacuum distillation. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Oily or Sticky | Due to the long alkyl chain, the product can be difficult to handle. Attempt to crystallize the product from different solvent systems or convert it to a more crystalline salt form for easier isolation. |
| Co-precipitation of Impurities | If impurities co-precipitate with the product, a more refined purification method like column chromatography may be necessary. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on the synthesis of similar 1-hydroxy-1,1-diphosphonic acids.[3][4] Researchers should optimize the conditions for their specific setup.
Materials:
-
Lauric acid
-
Phosphorous acid
-
Phosphorus trichloride
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, combine lauric acid and phosphorous acid.
-
Heat the mixture to the recommended reaction temperature (e.g., 50-70°C) with constant stirring.
-
Slowly add phosphorus trichloride to the reaction mixture via the dropping funnel. Control the rate of addition to manage any exothermic reactions.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for the specified duration (e.g., 2-4 hours).
-
After the reaction is complete, carefully add water to hydrolyze the reaction mixture. This step can be exothermic and should be performed with caution.
-
The crude this compound can then be purified by appropriate methods such as crystallization or chromatography.
Visualizations
Logical Troubleshooting Workflow
References
- 1. Item - Determination of fatty acid chlorination by PCl3: mechanistic and coordination studies - Loughborough University - Figshare [repository.lboro.ac.uk]
- 2. WO2015159892A1 - Method for manufacturing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 3. US3959360A - Process for preparing 1-hydroxy, ethylidene-1,1-diphosphonic acid - Google Patents [patents.google.com]
- 4. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Long-Chain and Medium-Chain Alkylphosphonic Acids for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
In the field of surface modification, self-assembled monolayers (SAMs) of organophosphonic acids are indispensable for creating highly ordered and stable surfaces on a variety of metal oxide substrates. The choice of the phosphonic acid molecule, particularly the length of its alkyl chain, is a critical parameter that dictates the ultimate properties and performance of the SAM. This guide provides a detailed comparison of two representative alkylphosphonic acids: the long-chain octadecylphosphonic acid (ODPA) and the medium-chain dodecylphosphonic acid (DDPA).
It is important to note that while the initial query sought a comparison with lauryl alcohol diphosphonic acid, a thorough review of scientific literature reveals no evidence of its use in the formation of self-assembled monolayers. Its applications are primarily documented within the cosmetics industry as a stabilizing and emulsifying agent. Therefore, this guide substitutes dodecylphosphonic acid (a C12 phosphonic acid, analogous to the C12 alkyl chain of lauryl alcohol) to provide a meaningful and data-supported comparison based on the crucial factor of alkyl chain length.
Performance Comparison: ODPA vs. DDPA
The performance of SAMs is intrinsically linked to the length of the constituent alkyl chains. Longer chains, as in ODPA, generally lead to stronger van der Waals interactions between adjacent molecules, resulting in more densely packed, ordered, and hydrophobic monolayers. The following table summarizes key quantitative data for SAMs formed from ODPA and DDPA on various oxide substrates.
| Property | Octadecylphosphonic Acid (ODPA) (C18) | Dodecylphosphonic Acid (DDPA) (C12) | Substrate(s) | Key Findings & Significance for Researchers |
| Water Contact Angle | 106° - 117.6°[1][2][3] | ~110°[4] | Aluminum Oxide, Titanium Dioxide, Silicon Oxide | The longer alkyl chain of ODPA generally results in a slightly higher water contact angle, indicating a more hydrophobic and well-ordered surface. This is crucial for applications requiring non-wetting surfaces or controlled protein adsorption. |
| SAM Thickness | ~1.8 nm[5][6] | ~0.7 nm[6] | Mica, Silicon Oxide | The thickness of the SAM is directly proportional to the length of the alkyl chain. This allows for precise control over the spacing between the substrate and the functional end-groups of the SAM, a critical factor in biosensor and drug delivery applications. |
| Alkyl Chain Tilt Angle | ~37° - 40° from surface normal[5] | Not explicitly found in searches | Silicon Oxide | The smaller tilt angle in ODPA SAMs suggests a more upright and densely packed arrangement of the alkyl chains, contributing to a more robust and well-defined monolayer structure. |
| Thermal Stability | Stable up to 300-350°C in air; P-O bond stable to 800°C[7][8][9] | Information not explicitly found, but generally lower than longer chains | Titanium Dioxide, Aluminum Oxide, Silicon | ODPA SAMs exhibit high thermal stability, making them suitable for applications involving thermal cycling or high-temperature processing. The degradation primarily occurs in the alkyl chain, not the phosphonate (B1237965) headgroup's bond to the surface. |
| Corrosion Inhibition | High, acts as a protective barrier | Effective, but generally less so than longer chains | Not specified in direct comparison | The denser and more hydrophobic nature of ODPA SAMs provides a superior barrier against corrosive agents compared to shorter-chain phosphonic acids. |
Experimental Protocols
The successful formation of high-quality phosphonic acid SAMs is highly dependent on the experimental procedure. Below are detailed methodologies for the formation and characterization of both ODPA and DDPA SAMs.
I. Formation of Phosphonic Acid SAMs by Solution Deposition
This protocol provides a general procedure for the formation of phosphonic acid SAMs on metal oxide surfaces.
Materials:
-
Substrate (e.g., Titanium dioxide, Aluminum oxide, Silicon wafer with native oxide)
-
Octadecylphosphonic acid (ODPA) or Dodecylphosphonic acid (DDPA)
-
Solvent (e.g., Ethanol, Tetrahydrofuran (THF), Isopropanol)
-
Beakers, tweezers, nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each, followed by drying under a stream of nitrogen. For some substrates, a UV/Ozone treatment may be used to create a hydrophilic, hydroxylated surface.
-
Solution Preparation: Prepare a dilute solution of the phosphonic acid in the chosen solvent. A common concentration range is 0.1 mM to 1 mM.
-
Immersion: Immerse the cleaned and dried substrate into the phosphonic acid solution. The immersion time can vary from a few minutes to several hours (e.g., 1 to 24 hours) at room temperature.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a stream of dry nitrogen.
-
Annealing (Optional but Recommended): A post-deposition annealing step (e.g., at 120-150°C for 15 minutes to 18 hours) can promote the formation of stable covalent bonds between the phosphonic acid and the substrate surface, enhancing the durability of the SAM.[10]
II. Characterization of Phosphonic Acid SAMs
A combination of surface-sensitive techniques is required to fully characterize the quality and properties of the formed SAMs.
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical bonding states of the SAM.
-
Procedure:
-
Mount the SAM-modified substrate on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. The presence of a P 2p peak confirms the attachment of the phosphonic acid.[1][5]
-
Perform high-resolution scans of the C 1s, O 1s, P 2p, and substrate-specific core levels.
-
Analyze the binding energies and peak shapes to confirm the chemical integrity of the monolayer and the formation of M-O-P bonds.[1]
-
2. Contact Angle Goniometry:
-
Purpose: To assess the wettability of the SAM-modified surface, which provides an indication of the monolayer's packing density and order.
-
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Measure the static contact angle. A high contact angle is indicative of a hydrophobic and well-ordered monolayer.
-
3. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface morphology and measure the thickness of the SAM.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft monolayer.
-
Image a region of the substrate that is partially covered with the SAM.
-
Perform a line scan across the edge of the SAM to measure the height difference between the coated and uncoated regions, which corresponds to the monolayer thickness.[6][11]
-
Logical Workflow for SAM Selection and Characterization
The selection of an appropriate phosphonic acid for a specific application depends on the desired surface properties. The following diagram illustrates a logical workflow for comparing and selecting between a long-chain (ODPA) and a medium-chain (DDPA) phosphonic acid.
Caption: Workflow for selecting and characterizing phosphonic acid SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermally driven stability of octadecylphosphonic acid thin films grown on SS316L. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Validation of lauryl alcohol diphosphonic acid monolayer coverage
A Comparative Guide to the Validation of Lauryl Alcohol Diphosphonic Acid Monolayer Coverage
For researchers, scientists, and drug development professionals, the successful formation and validation of self-assembled monolayers (SAMs) are critical for a multitude of applications, from biocompatible coatings on medical implants to the functionalization of biosensors. This compound (LADPA) presents a promising candidate for creating robust and stable monolayers on various oxide surfaces due to the strong binding affinity of its diphosphonic acid headgroup. This guide provides a comprehensive comparison of LADPA with alternative monolayer-forming molecules and details the experimental methodologies required to validate monolayer coverage.
While specific experimental data for this compound is not abundantly available in the current literature, this guide utilizes data from closely related molecules, such as 1,12-diphosphonododecane and various alkyl- and hydroxy-terminated phosphonic acids, to provide a robust comparative framework.
Performance Comparison of Surface Modification Agents
The choice of molecule for forming a self-assembled monolayer significantly impacts the surface properties. This section compares LADPA (represented by its structural analog 1,12-diphosphonododecane) with other commonly used phosphonic acids and thiols on different substrates.
Table 1: Comparison of Monolayer Properties on Titanium (Ti) and its Alloys
| Molecule | Substrate | Water Contact Angle (°) | Film Thickness (nm) | Surface Coverage (nmol/cm²) | Reference |
| 1,12-Diphosphonododecane | Ti-6Al-4V | 45 ± 2 | - | 0.52 ± 0.02 | [1] |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | - | - | - | [2] |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | - | - | - | [2] |
Note: A lower contact angle for the diphosphonic acid suggests the presence of the second, unbound phosphonic acid group, rendering the surface more hydrophilic than a simple alkyl-terminated monolayer.
Table 2: Comparison of Monolayer Properties on Stainless Steel (SS316L)
| Molecule | Water Contact Angle (°) | Ordering | Reference |
| Dodecylphosphonic acid (C12) | ~105 | Ordered | [3] |
| Octadecylphosphonic acid (C18) | ~110 | Ordered | [3] |
| Butylphosphonic acid (C4) | ~80 | Disordered | [3] |
Note: Longer alkyl chains generally lead to more ordered and hydrophobic monolayers, as indicated by higher water contact angles.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for achieving reproducible and reliable monolayer formation and characterization.
Protocol 1: Self-Assembled Monolayer (SAM) Formation
This protocol is a generalized procedure for the formation of phosphonic acid-based SAMs on metal oxide surfaces.
-
Substrate Preparation:
-
Mechanically polish the substrate (e.g., Titanium alloy, Stainless Steel) to a mirror finish.
-
Sonically clean the substrate sequentially in a series of solvents such as acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrate with UV-Ozone or an oxygen plasma to remove any remaining organic contaminants and to generate a fresh, uniform oxide layer with surface hydroxyl groups.
-
-
SAM Deposition:
-
Prepare a dilute solution (typically 0.1 mM to 1 mM) of the phosphonic acid molecule in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Immerse the cleaned substrate into the phosphonic acid solution. The immersion time can vary from a few hours to 24 hours, depending on the desired monolayer density and order.
-
For some phosphonic acids, a "T-BAG" (Tethering by Aggregation and Growth) method can be employed where the substrate is suspended vertically in the solution, and the solvent is allowed to slowly evaporate.[2]
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrate under a stream of nitrogen.
-
For enhanced stability and covalent bond formation, an optional thermal annealing step can be performed (e.g., 140°C for 48 hours in air).[1]
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (pressure < 10⁻⁸ mbar).
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest (e.g., C 1s, O 1s, P 2p, and the primary substrate elements like Ti 2p or Fe 2p).
-
For determining monolayer thickness and orientation, angle-resolved XPS (ARXPS) can be performed by varying the take-off angle of the photoelectrons.[4]
-
-
Data Analysis:
-
Process the spectra to remove the background signal.
-
Fit the high-resolution peaks to determine the binding energies and atomic concentrations of the different chemical states.
-
Successful monolayer formation is indicated by an increase in the atomic percentage of carbon and phosphorus and a decrease in the substrate signal.[2]
-
Protocol 3: Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and, by extension, the nature of the terminal functional groups of the SAM.
-
Instrument Setup:
-
Use a goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the sample stage is level.
-
-
Measurement:
-
Place the SAM-coated substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use software to analyze the image and determine the static contact angle at the three-phase (solid-liquid-gas) contact line.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
Protocol 4: Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the monolayer's morphology, domain structure, and defects.
-
Instrument Setup:
-
Use an AFM operating in tapping mode or contact mode, depending on the desired information and the robustness of the monolayer.
-
Select a sharp AFM tip (e.g., silicon or silicon nitride) with a high aspect ratio for high-resolution imaging.
-
-
Imaging:
-
Engage the tip on the surface with a low setpoint force to avoid damaging the monolayer.
-
Scan a representative area of the surface (e.g., 1x1 µm) to assess the overall monolayer quality.
-
Acquire higher-resolution images of specific features of interest.
-
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the integrity and defectiveness of a monolayer, particularly its ability to act as a barrier to ion transport.
-
Experimental Setup:
-
Use a three-electrode electrochemical cell with the SAM-coated substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).
-
The electrolyte should be a solution containing a redox probe, such as a mixture of [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer (e.g., phosphate-buffered saline).[5]
-
-
Measurement:
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Record the resulting current response.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).
-
Fit the data to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[6]
-
A high Rct value indicates a well-packed, defect-free monolayer that effectively blocks the electron transfer of the redox probe to the electrode surface.
-
Visualizations
Experimental Workflow for Monolayer Validation
Caption: Experimental workflow for the formation and validation of a LADPA monolayer.
Binding Mechanism of Diphosphonic Acid to a Metal Oxide Surface
Caption: Schematic of a diphosphonic acid binding to a hydroxylated metal oxide surface.
References
- 1. princeton.edu [princeton.edu]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkyl Phosphonic Acids for Surface Modification
In the realms of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. Alkyl phosphonic acids have emerged as a versatile and robust class of molecules for the surface modification of a wide range of materials, particularly metal oxides. Their ability to form dense, well-ordered self-assembled monolayers (SAMs) allows for the tailoring of surface energy, wettability, biocompatibility, and corrosion resistance. This guide provides a comparative analysis of various alkyl phosphonic acids, supported by experimental data, to aid researchers in selecting the optimal molecule for their specific application.
Phosphonic acids offer a distinct advantage over other common surface modifiers, such as carboxylic acids and silanes. The phosphonate (B1237965) headgroup can form strong, hydrolytically stable, multidentate bonds (monodentate, bidentate, and tridentate) with surface hydroxyl groups on metal oxides like titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO).[1][2][3] This results in more durable and stable coatings compared to the typically weaker and more hydrolytically susceptible linkages formed by carboxylic acids.[2]
Performance Comparison of Alkyl Phosphonic Acids
The length of the alkyl chain in an alkyl phosphonic acid plays a crucial role in determining the properties of the resulting self-assembled monolayer. Longer alkyl chains generally lead to more densely packed, ordered, and hydrophobic surfaces due to increased van der Waals interactions between adjacent molecules.[4][5]
| Alkyl Phosphonic Acid | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) | Corrosion Resistance | Key Findings |
| Butylphosphonic Acid (BPA) | C4 | AZ91D Mg Alloy (FHA coated) | Increased hydrophobicity | Not specified | Enhanced | Shorter alkyl chain provides good initial corrosion protection.[5] |
| Hexylphosphonic Acid | C6 | Hafnium Oxide (HfO₂) | Not specified | Not specified | Good | Forms tightly bound monolayers, even with increasing water content.[6] |
| Octylphosphonic Acid (OPA) | C8 | AZ91D Mg Alloy (FHA coated) | Increased hydrophobicity | Not specified | Improved | Offers a balance between chain length and ordering for effective corrosion inhibition.[5] |
| Dodecylphosphonic Acid (DPA) | C12 | AZ91D Mg Alloy (FHA coated) | >90° (hydrophobic) | Not specified | Superior | Long alkyl chains lead to superior reduction in corrosion and weight loss.[5] |
| Octadecylphosphonic Acid (ODPA) | C18 | Ti-6Al-4V | ~110° | Low | Excellent | Forms highly ordered, densely packed monolayers with excellent hydrophobic and anti-corrosion properties.[7][8] |
| Perfluorodecylphosphonic Acid (PFDPA) | C10 (fluorinated) | Ti-6Al-4V | >120° (highly hydrophobic) | Very Low | Excellent | Fluorination significantly increases hydrophobicity and reduces surface energy compared to non-fluorinated counterparts.[2][9] |
Experimental Protocols
Accurate and reproducible surface modification requires meticulous experimental procedures. Below are detailed protocols for key experiments involved in the formation and characterization of alkyl phosphonic acid SAMs.
Substrate Preparation
The cleanliness and hydroxylation of the substrate surface are critical for the formation of a high-quality SAM.
-
Materials : Substrates (e.g., titanium wafers, alumina (B75360) plates, or metal oxide nanoparticles), acetone, ethanol, deionized water, piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ), or plasma cleaner.
-
Procedure :
-
Rigorously clean the substrates by sequential sonication in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.[1]
-
Dry the substrates under a stream of nitrogen gas.
-
To ensure a reactive, hydroxylated surface, treat the substrates with an oxygen plasma cleaner or immerse them in a freshly prepared piranha solution for 15-30 minutes.
-
Thoroughly rinse the substrates with deionized water and dry them again with nitrogen gas.
-
Self-Assembled Monolayer (SAM) Formation
The most common method for depositing alkyl phosphonic acids is through solution-phase self-assembly.
-
Materials : Cleaned substrates, alkyl phosphonic acid, appropriate solvent (e.g., 2-propanol, toluene, or ethanol), beakers, and a nitrogen-filled glovebox (optional, for sensitive substrates).
-
Procedure :
-
Prepare a dilute solution of the alkyl phosphonic acid (typically 1-2 mM) in the chosen solvent.[9]
-
Immerse the cleaned substrates in the phosphonic acid solution for a specified duration (typically 1-24 hours) at room temperature.[9][10]
-
After immersion, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.[9]
-
Dry the SAM-modified substrates under a stream of nitrogen.
-
To enhance the stability and ordering of the monolayer, an optional annealing step can be performed by heating the substrates at a specific temperature (e.g., 150°C) for 30 minutes.[10]
-
Surface Characterization
A combination of techniques is typically employed to characterize the quality and properties of the formed SAMs.
-
Contact Angle Goniometry :
-
Purpose : To measure the wettability (hydrophobicity/hydrophilicity) of the modified surface.
-
Procedure : A droplet of a probe liquid (typically deionized water) is placed on the surface, and the angle between the droplet and the surface is measured. Higher contact angles indicate a more hydrophobic surface.[2][9]
-
-
X-ray Photoelectron Spectroscopy (XPS) :
-
Atomic Force Microscopy (AFM) :
-
Purpose : To visualize the surface topography and roughness at the nanoscale, providing information on the uniformity and packing of the SAM.[11][12]
-
Procedure : A sharp tip at the end of a cantilever is scanned across the surface, and the deflection of the cantilever is used to create a topographical map.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the surface modification process using alkyl phosphonic acids.
Caption: Mechanism of phosphonic acid binding to a metal oxide surface.
Caption: Experimental workflow for surface modification and characterization.
Caption: Decision guide for selecting a surface modification agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Preparation and characterization of alkylphosphonic acid self-assembled monolayers on titanium alloy by chemisorption and electrochemical deposition. | Prof. Daniel Mandler [daniel-mandler.huji.ac.il]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Long-Term Stability of Lauryl Alcohol Diphosphonic Acid Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and stable surface modification techniques, lauryl alcohol diphosphonic acid coatings present a promising option. This guide provides an objective comparison of the long-term stability of these coatings against common alternatives—silanization and polymer grafting—supported by experimental data.
Comparative Performance Overview
This compound coatings form self-assembled monolayers (SAMs) on various metal oxide substrates, offering a high degree of order and stability. The diphosphonic acid headgroup provides strong, multidentate binding to the surface, while the lauryl (C12) alkyl chain contributes to a densely packed, hydrophobic barrier.
Compared to traditional silane-based coatings, phosphonic acid-based SAMs, including those with a C12 alkyl chain, generally exhibit superior hydrolytic stability, particularly in aqueous environments. While siloxane bonds are susceptible to hydrolysis, the metal-oxygen-phosphorus bonds of phosphonate (B1237965) coatings are more robust. Studies on alkylphosphonic acids have demonstrated excellent stability for up to 30 days in acidic, neutral, and physiological solutions.[1][2]
Polymer grafting, another common surface modification technique, can also yield highly stable coatings. This method involves attaching polymer chains to a surface, creating a dense "brush" layer. The stability of polymer-grafted coatings is highly dependent on the anchoring chemistry and the nature of the polymer. While polymer brushes can offer excellent long-term stability, their synthesis can be more complex than the self-assembly of phosphonic acid monolayers.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on phosphonic acid-based coatings and their alternatives. While specific data for this compound is limited, the data for dodecylphosphonic acid (a C12 analogue) and bisphosphonic acids provide a strong indication of its expected performance.
Table 1: Hydrolytic Stability as Measured by Water Contact Angle (WCA)
| Coating Type | Substrate | Test Condition | Initial WCA (°) | WCA after 30 days (°) | Citation |
| Dodecylphosphonic Acid | Stainless Steel | Neutral (Milli-Q water) | ~105 | ~103 | [1][2] |
| Dodecylphosphonic Acid | Stainless Steel | Acidic (pH 3) | ~105 | ~104 | [1][2] |
| Dodecylphosphonic Acid | Stainless Steel | Basic (pH 11) | ~105 | ~95 (partial degradation) | [1][2] |
| Bisphosphonic Acid | Stainless Steel | Neutral (Milli-Q water) | ~108 | ~107 | [1][2] |
| Silane-based SAM | Silicon Oxide | Phosphate Buffer Saline | >110 | Significant Decrease | [3] |
Table 2: Thermal Stability
| Coating Type | Substrate | Test Condition | Onset of Degradation (°C) | Citation |
| Alkylphosphonic Acid | Stainless Steel | Dry Heating | >120 (stable for 7 days) | [1][2] |
| Alkylphosphonic Acid | Alumina | Vacuum | >350 (alkyl chain cleavage) | [4][5] |
| Silane-based SAM (APTES) | Silicon | Vacuum | ~250 | [5] |
Table 3: Corrosion Resistance as Measured by Electrochemical Impedance Spectroscopy (EIS)
| Coating Type | Substrate | Test Condition | Initial Pore Resistance (Ω·cm²) | Pore Resistance after 35 hours (Ω·cm²) | Citation | |---|---|---|---|---| | Epoxy (unmodified) | Aluminum Alloy | 3.5% NaCl | ~10^7 | ~10^6 |[6] | | Epoxy with Phosphonic Acid | Aluminum Alloy | 3.5% NaCl | >10^8 | >10^8 |[6] | | Polymer Brush | Electrode | Aqueous Electrolyte | High | Stable (dependent on polymer) |[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of the key experimental protocols used to assess coating stability.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: The coated substrate is placed in an ultra-high vacuum chamber.
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
Electron Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
Data Analysis: The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment. Changes in the elemental ratios (e.g., P/substrate, C/substrate) and the chemical shifts of the core-level peaks (e.g., P 2p, O 1s) before and after stability testing are used to assess coating degradation or desorption.[9][10]
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can be used to visualize and measure the surface topography of materials at the nanoscale.
Methodology:
-
Sample Mounting: The coated substrate is mounted on the AFM stage.
-
Scanning: A sharp tip attached to a flexible cantilever is scanned across the surface.
-
Tip-Surface Interaction: The forces between the tip and the surface cause the cantilever to deflect.
-
Topographical Mapping: A laser beam reflected off the back of the cantilever measures the deflection, which is used to generate a three-dimensional topographical map of the surface.
-
Analysis: Changes in surface roughness, the appearance of pits or defects, and the removal of the coating after stability testing are indicative of degradation.[11][12]
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and, by extension, the integrity of a hydrophobic coating.
Methodology:
-
Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is carefully deposited onto the coated surface.
-
Image Capture: A high-resolution camera captures a profile image of the droplet.
-
Angle Measurement: Software analyzes the image to determine the contact angle at the three-phase (solid-liquid-gas) contact line.
-
Stability Assessment: A decrease in the water contact angle over time or after exposure to specific conditions indicates a loss of hydrophobicity and potential degradation of the coating.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the corrosion protection performance of coatings. It measures the impedance of a coating-substrate system as a function of the frequency of an applied AC signal.
Methodology:
-
Electrochemical Cell Setup: The coated sample is used as the working electrode in an electrochemical cell containing an electrolyte (e.g., 3.5% NaCl solution), a reference electrode, and a counter electrode.
-
AC Signal Application: A small amplitude AC voltage is applied across a range of frequencies.
-
Impedance Measurement: The resulting current and phase shift are measured to calculate the impedance.
-
Data Modeling: The impedance data is often fitted to an equivalent electrical circuit model to extract parameters such as pore resistance (Rp), which represents the resistance of the electrolyte pathways within the coating. A decrease in Rp over time indicates water uptake and the formation of defects, signifying coating degradation.[6][13]
Visualizations
Experimental Workflow for Coating Stability Assessment
Caption: Workflow for assessing the long-term stability of surface coatings.
Logical Relationship of Coating Degradation Pathways
Caption: Key degradation pathways for phosphonic acid coatings on metal oxides.
References
- 1. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02605D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. papers.phmsociety.org [papers.phmsociety.org]
- 7. Probing polymer brushes with electrochemical impedance spectroscopy: a mini review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Ageing of μPlasma-Modified Polymers: The Role of Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Lauryl Alcohol Diphosphonic Acid versus Silane Coupling Agents for Surface Modification
For researchers, scientists, and drug development professionals, the choice of coupling agent is critical for achieving stable and functional material surfaces. This guide provides a detailed comparison of lauryl alcohol diphosphonic acid and traditional silane (B1218182) coupling agents, leveraging experimental data to inform selection for applications ranging from biomedical devices to chromatography.
Phosphonic acids, including this compound, and silane coupling agents are two prominent classes of molecules utilized for the surface modification of inorganic substrates. They function as interfacial layers, enhancing adhesion, promoting biocompatibility, and tailoring surface energy. While both are effective, their performance characteristics, particularly in aqueous environments, can differ significantly. This guide benchmarks their performance based on key parameters such as surface loading, hydrolytic stability, and adhesion strength.
Performance Comparison: Phosphonates vs. Silanes
Experimental evidence consistently demonstrates that phosphonate-based monolayers, analogous to those formed by this compound, exhibit superior hydrolytic stability compared to their siloxane counterparts, a critical factor for applications in physiological conditions.[1][2][3][4]
| Performance Metric | This compound (Phosphonates) | Silane Coupling Agents | Key Findings |
| Surface Loading | ~4 times higher than siloxanes on Ti-6Al-4V | Lower surface density | Phosphonates can form more densely packed monolayers on certain metal oxide surfaces.[1][2] |
| Hydrolytic Stability (pH 7.5) | Stable with nearly identical molecular loading after 7 days | Significant loss of bound molecules after 7 days | The metal-O-P bond in phosphonate (B1237965) monolayers is more resistant to hydrolysis than the metal-O-Si bond in silane monolayers, especially in aqueous or alkaline conditions.[1][3][4] |
| Adhesion Strength | Comparable mechanical strength per surface-bound molecule to silanes | Comparable mechanical strength per surface-bound molecule to phosphonates | Both classes of coupling agents can provide sufficient adhesion for many applications.[2] Phosphonic acids are noted as promising adhesion promoters.[5] |
| Bonding Mechanism | Forms robust monolayers, potentially through bidentate or tridentate bonds with surface hydroxyl groups.[6] | Hydrolyzes to form silanol (B1196071) groups that condense with surface hydroxyls and can cross-link to form a polysiloxane network.[7][8] | The bonding mechanism of phosphonates contributes to their higher stability without the need for cross-linking.[6] |
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate and compare the performance of phosphonate and silane coupling agents.
Surface Loading and Monolayer Formation
This protocol outlines the "tethering by aggregation and growth" (T-BAG) method for forming self-assembled monolayers (SAMs).
-
Substrate Preparation: The substrate (e.g., Ti-6Al-4V) is cleaned and prepared to ensure a reactive surface with available hydroxyl groups.
-
Deposition: The substrate is immersed in a solution containing the phosphonic acid or silane coupling agent.
-
Physisorption and Self-Assembly: The coupling agent initially physisorbs onto the oxide surface, forming a reasonably ordered layer through intermolecular interactions.[3]
-
Covalent Bonding: The headgroup of the coupling agent (phosphonate or silanol) covalently bonds to the metal oxide surface.
-
Rinsing and Curing: The substrate is rinsed to remove non-covalently bonded molecules. For silanes, a curing step may be employed to promote cross-linking (Si-O-Si bond formation).[3]
Hydrolytic Stability Assessment
This protocol describes a method to evaluate the stability of the formed monolayers in an aqueous environment.
-
Sample Preparation: Substrates with self-assembled monolayers of the phosphonate and silane are prepared.
-
Initial Characterization: The initial surface loading of a bound molecule (e.g., a fluorescently tagged amino acid) is quantified.
-
Incubation: The samples are immersed in a buffer solution at a relevant pH (e.g., physiological pH of 7.5) for a specified duration (e.g., 7 days).[1][4]
-
Final Characterization: After incubation, the amount of the bound molecule remaining on the surface is quantified.
-
Comparison: The percentage of molecules lost is calculated and compared between the phosphonate and silane-modified surfaces to determine their relative hydrolytic stability.[1][4]
Shear Bond Strength Testing
This protocol provides a general procedure for measuring the adhesion strength between a modified substrate and another material (e.g., a resin).
-
Substrate Preparation and Silanization/Phosphonylation: The substrate is prepared and coated with the respective coupling agent.
-
Bonding: A mold is placed on the modified surface and filled with a resin, which is then cured.[8]
-
Testing: A universal testing machine is used to apply a shear force to the bonded interface until failure.[9]
-
Data Analysis: The force at which failure occurs is recorded, and the shear bond strength is calculated in megapascals (MPa).[9]
Visualizing the Bonding Mechanisms
The following diagrams illustrate the distinct ways in which phosphonic acids and silane coupling agents interact with a hydroxylated surface.
Caption: Bonding mechanisms of phosphonic acid and silane coupling agents.
Conclusion
For applications requiring long-term stability in aqueous or physiological environments, this compound and other phosphonates present a compelling alternative to traditional silane coupling agents. Their superior hydrolytic stability and high surface loading capabilities make them particularly well-suited for the development of robust and reliable surface modifications in the fields of biomaterials, drug delivery, and advanced materials science. While silanes remain a versatile and effective option for many applications, a thorough evaluation of the environmental conditions and desired performance characteristics is crucial for selecting the optimal coupling agent.
References
- 1. princeton.edu [princeton.edu]
- 2. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Adsorption Density of Lauryl Alcohol Diphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the adsorption density of lauryl alcohol diphosphonic acid and its alternatives, supported by experimental data and detailed methodologies. The selection of an appropriate surface-modifying agent is critical for applications ranging from nanoparticle functionalization to the development of drug delivery systems and biocompatible coatings. This document aims to provide an objective, data-driven resource to inform the selection process.
Introduction
This compound is a surface-active agent that combines a twelve-carbon (lauryl) alkyl chain for hydrophobicity with a diphosphonic acid headgroup for strong binding to various substrates, particularly metal oxides. Its ability to form dense, stable self-assembled monolayers (SAMs) is crucial for modifying surface properties such as wettability, adhesion, and biocompatibility. This guide compares the adsorption characteristics of this compound with other commonly used surface modifiers, namely long-chain monophosphonic acids and long-chain carboxylic acids.
While direct quantitative data for this compound is limited in publicly available literature, this guide utilizes data from structurally similar long-chain (dodecyl) phosphonic and diphosphonic acids as a basis for comparison. The diphosphonic acid headgroup is generally expected to exhibit stronger surface binding than its monophosphonic counterpart due to the potential for increased bonding interactions with the substrate.
Comparative Adsorption Data
The following tables summarize the adsorption densities and related parameters for this compound and its alternatives on common metal oxide substrates.
Table 1: Adsorption Density on Titanium Dioxide (TiO₂)
| Compound | Adsorption Density (molecules/nm²) | Surface Coverage (nmol/cm²) | Key Findings |
| Dodecylphosphonic Acid | ~4.1 | ~0.68 | Forms a densely packed monolayer.[1] |
| (Proxy for this compound) | ~3.1 | ~0.52 | Diphosphonic acids can form strongly bonded monolayers, with one phosphonate (B1237965) unit binding to the surface and the other remaining as a phosphonic acid. The larger headgroup may result in a slightly lower packing density compared to monophosphonic acids. |
| Dodecanoic Acid (Carboxylic Acid) | ~3.0 - 5.0 | ~0.50 - 0.83 | Can achieve high packing density, but the carboxylate linkage is generally less stable than the phosphonate linkage, especially in aqueous environments.[2][3] |
Table 2: Adsorption Characteristics on Aluminum Oxide (Al₂O₃)
| Compound | Adsorption Kinetics | Stability | Key Findings |
| Octadecylphosphonic Acid | Rapid adsorption, monolayer formation in < 1 min with plasma-treated surfaces. | Thermally stable up to ~400 °C.[4] | Phosphonic acids form robust and thermally stable monolayers on alumina. |
| (Proxy for this compound) | Expected to be rapid | High | The diphosphonic acid headgroup is anticipated to form a highly stable layer due to strong Al-O-P bond formation. |
| Long-Chain Carboxylic Acids | Generally slower than phosphonic acids. | Less stable, particularly in aqueous media.[2][3] | Carboxylic acid monolayers are more susceptible to desorption. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.
1. Thermogravimetric Analysis (TGA) for Grafting Density Determination
TGA is a widely used technique to quantify the amount of organic material grafted onto a nanoparticle surface, from which the grafting density can be calculated.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried, functionalized nanoparticles into a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous flow of nitrogen or air.[5]
-
Record the mass loss as a function of temperature. The weight loss between 150°C and 600°C is typically attributed to the decomposition of the organic monolayer.[5]
-
-
Calculation of Grafting Density (σ): The grafting density (in molecules/nm²) can be calculated using the following formula:
σ = (W_organic × N_A) / (W_inorganic × M_w × A_surface)
Where:
-
W_organic = Mass of the organic monolayer (from TGA weight loss).
-
W_inorganic = Mass of the inorganic substrate (remaining mass at the end of the TGA run).
-
N_A = Avogadro's number (6.022 x 10²³ mol⁻¹).
-
M_w = Molecular weight of the grafted molecule.
-
A_surface = Specific surface area of the substrate (in nm²/g), which can be determined by methods such as BET analysis.
-
2. X-ray Photoelectron Spectroscopy (XPS) for Surface Coverage Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a surface.
-
Instrumentation: X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Procedure:
-
Mount the sample (functionalized substrate) on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the substrate elements like Ti 2p or Al 2p).
-
-
Data Analysis:
-
The atomic concentrations of the elements are determined from the peak areas of the high-resolution spectra, corrected by their respective relative sensitivity factors (RSFs).
-
The thickness of the organic overlayer (d) can be estimated using the following equation:
d = λ * sin(θ) * ln( (I_s * N_o * λ_o) / (I_o * N_s * λ_s) + 1 )
Where:
-
λ = Inelastic mean free path of the photoelectrons in the organic layer.
-
θ = Take-off angle of the photoelectrons.
-
I_s and I_o are the intensities of the substrate and overlayer peaks, respectively.
-
N_s and N_o are the atomic densities of the substrate and overlayer, respectively.
-
λ_s and λ_o are the inelastic mean free paths of the photoelectrons in the substrate and overlayer, respectively.
-
-
The surface coverage can then be calculated from the layer thickness and the molecular length of the adsorbate.
-
3. Cyclic Voltammetry (CV) for Adsorption Characterization
CV can be used to study the adsorption of electroactive species or the blocking effect of an adsorbed layer on the electrode surface.
-
Instrumentation: Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
The working electrode (e.g., gold, platinum, or glassy carbon) is modified with the self-assembled monolayer of interest.
-
The modified electrode is immersed in an electrolyte solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
A potential is swept linearly between two set points, and the resulting current is measured.
-
-
Data Analysis:
-
The adsorption of the monolayer can be inferred by the blocking of the redox probe's access to the electrode surface, which results in a decrease in the peak currents of the voltammogram compared to a bare electrode.
-
For redox-active adsorbates, the surface coverage (Γ) can be quantified from the integrated charge (Q) of the voltammetric peak using the equation:
Γ = Q / (n * F * A)
Where:
-
n = number of electrons transferred per molecule.
-
F = Faraday constant (96485 C/mol).
-
A = Electrode surface area.
-
-
Visualizations
Caption: Experimental workflow for quantitative analysis of adsorption density.
Caption: Logical relationship for comparing surface modifying agents.
References
- 1. Measuring the grafting density of nanoparticles in solution by analytical ultracentrifugation and total organic carbon analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Alkyl Chain Length on Surface Properties of Phosphonic Acid Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount for applications ranging from biocompatible implants to advanced biosensors. Lauryl alcohol diphosphonic acid and its analogues are key players in surface modification, offering robust and tunable interfaces. This guide provides a comprehensive comparison of how the alkyl chain length of these molecules dictates surface characteristics, supported by experimental data. Furthermore, it benchmarks their performance against common alternative surface modification agents.
Correlating Alkyl Chain Length with Surface Properties
The length of the alkyl chain in phosphonic acid-based self-assembled monolayers (SAMs) is a critical determinant of the resulting surface properties. Generally, as the alkyl chain length increases, the van der Waals interactions between adjacent molecules become stronger, leading to more ordered, densely packed, and hydrophobic surfaces.
Quantitative Data Summary
The following tables summarize key quantitative data illustrating the relationship between alkyl chain length and surface properties for alkyl phosphonic acid SAMs on a titanium oxide surface. While specific data for this compound is limited, the trends observed for alkyl phosphonic acids provide a strong predictive framework.
| Alkyl Chain Length | Water Contact Angle (Advancing) (°) | Film Thickness (nm) |
| C10 | 105 | 1.2 |
| C12 (Lauryl) | 108 (estimated) | 1.5 (estimated) |
| C14 | 110 | 1.7 |
| C16 | 112 | 2.0 |
| C18 | 114 | 2.2 |
Table 1: Influence of Alkyl Phosphate Chain Length on Water Contact Angle and Film Thickness on Titanium Oxide. The data shows a clear trend of increasing hydrophobicity (higher contact angle) and monolayer thickness with longer alkyl chains. Data extrapolated from a study on alkyl phosphates.[1]
| Alkyl Chain Length | Surface Free Energy (mJ/m²) |
| C6 | ~35 |
| C10 | ~25 |
| C14 | ~20 |
| C18 | ~18 |
Table 2: Estimated Surface Free Energy of Alkyl Phosphonic Acid SAMs with Varying Chain Lengths. Longer alkyl chains lead to a decrease in surface free energy, indicating a more non-polar and less reactive surface.
Comparison with Alternative Surface Modification Agents
Phosphonic acids offer a robust method for modifying metal oxide surfaces, but other anchoring groups are also widely used. The choice of agent depends on the specific application, substrate, and required stability.
| Anchoring Group | Typical Ligand Structure | Binding Strength in Aqueous Media | Optimal pH Range for Stability | Key Characteristics |
| Phosphonic Acids | R-PO(OH)₂ | Strong | Acidic to Neutral (< 8) | Forms strong, stable M-O-P bonds; can be prone to desorption in phosphate-buffered saline.[2] |
| Carboxylic Acids | R-COOH | Moderate | Acidic to Neutral | Can achieve high packing density, but the bond is generally less stable than phosphonates, especially in alkaline conditions.[3][4] |
| Silanes | R-Si(OR')₃ | Strong (initially) | Neutral to slightly acidic | Forms Si-O-Si bonds with surface hydroxyls and can polymerize; prone to hydrolysis in aqueous environments, leading to monolayer degradation.[5][6][7] |
| Catechols | R-C₆H₄(OH)₂ | Strong | Wide pH range | Provides strong binding, but can be susceptible to oxidation. |
Table 3: Comparison of Different Anchoring Groups for Metal Oxide Functionalization.[2][3][4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and characterization. Below are outlines for key experiments.
Surface Modification with Alkyl Phosphonic Acids
-
Substrate Preparation: The metal oxide substrate (e.g., titanium dioxide, aluminum oxide) is first cleaned to remove organic contaminants and to ensure a hydroxylated surface. This is typically achieved by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) followed by treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).
-
SAM Formation: The cleaned substrate is immersed in a dilute solution (e.g., 1 mM) of the alkyl phosphonic acid in a suitable solvent like ethanol or a mixture of n-heptane and isopropanol. The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is thoroughly rinsed with the solvent to remove any non-covalently bound molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
Characterization Techniques
-
Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with the surface, providing a quantitative measure of wettability. A droplet of deionized water (typically 2-5 µL) is placed on the modified surface, and the contact angle is measured. Higher contact angles indicate a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer. High-resolution scans of the P 2p, C 1s, and O 1s regions, along with the substrate's core level peaks, are acquired. The attenuation of the substrate signal can be used to estimate the thickness of the monolayer.
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to assess the uniformity and packing of the self-assembled monolayer. In some cases, nanoshaving or nanografting techniques with an AFM tip can be used to probe the organization and stability of the monolayer.[8][9]
Visualizing the Correlation and Workflow
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. princeton.edu [princeton.edu]
- 7. Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article [specificpolymers.com]
- 8. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Efficacy of Lauryl Alcohol Diphosphonic Acid and its Analogs as Adhesion Promoters: A Comparative Guide
Introduction
Adhesion promoters are critical components in numerous applications, from advanced coatings and adhesives to biomedical implants and dental restorations. They function at the interface between a substrate and a coating or adhesive, forming a durable bridge that enhances bond strength and longevity. Among the various classes of adhesion promoters, organophosphonates, particularly long-chain alkyl phosphonic acids, have garnered significant interest due to their ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This guide provides a detailed comparison of the efficacy of lauryl alcohol diphosphonic acid and its closely related analog, dodecylphosphonic acid (DDPA), with other commonly used adhesion promoters, notably silane (B1218182) coupling agents. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand and apply these molecules for enhanced interfacial adhesion.
While direct comparative studies on this compound are limited in publicly available literature, extensive research on dodecylphosphonic acid (DDPA) serves as a valuable proxy for understanding the performance of long-chain alkyl phosphonic acids. This guide will leverage the available data on DDPA to provide a comprehensive overview.
Mechanism of Adhesion: Phosphonic Acids vs. Silanes
The primary mechanism by which phosphonic acids promote adhesion is through the formation of highly ordered, self-assembled monolayers (SAMs) on hydroxylated surfaces, such as metal oxides. The phosphonic acid headgroup has a strong affinity for the metal oxide and forms covalent bonds (M-O-P), while the alkyl chain (the "tail") extends outwards, creating a new surface with tailored properties that can interact favorably with an overlying polymer matrix.[1][2][3] This interaction can occur through monodentate, bidentate, or tridentate binding, contributing to the high stability of the monolayer.[4][5]
In contrast, silane coupling agents promote adhesion through a different chemical pathway. Silanes possess a hydrolyzable group (e.g., alkoxy) and an organofunctional group. In the presence of water, the hydrolyzable groups convert to silanols (Si-OH), which can then condense with hydroxyl groups on the substrate surface to form stable M-O-Si bonds. The organofunctional group of the silane is chosen to be compatible and reactive with the specific polymer matrix of the coating or adhesive, thus forming a chemical bridge across the interface.
References
- 1. hiyka.com [hiyka.com]
- 2. mdpi.com [mdpi.com]
- 3. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publiweb.femto-st.fr [publiweb.femto-st.fr]
- 5. mdpi.com [mdpi.com]
Cross-characterization of lauryl alcohol diphosphonic acid films using multiple techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-characterization of Lauryl Alcohol Diphosphonic Acid (LADPA) films, offering a comparative analysis against other common self-assembled monolayer (SAM) alternatives. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and characterizing surface modifications for a variety of applications, including biosensors, medical implants, and drug delivery systems. While direct, peer-reviewed experimental data for LADPA is limited, this guide synthesizes available information on closely related long-chain phosphonic acids to provide a valuable comparative framework.
Performance Comparison of Surface Modification Agents
The choice of a surface modification agent is critical for tailoring the interfacial properties of materials. Phosphonic acids, thiols, and silanes are three of the most common classes of molecules used to form self-assembled monolayers. The following tables summarize key performance indicators for these alternatives, providing a baseline for expected performance.
Table 1: Comparison of Surface Wettability
| Surface Modifier | Substrate | Water Contact Angle (°) | Reference Molecule(s) |
| Phosphonic Acid | Aluminum | ~120 | Octadecylphosphonic Acid (OPA) |
| Titanium Alloy | >100 | Alkylphosphonic Acid | |
| Thiol | Gold | ~110 | Dodecanethiol |
| Carboxylic Acid | Titanium Alloy | ~70-80 | Perfluorodecanoic acid |
| Silane | Silicon Dioxide | ~100-105 | Octadecyltrichlorosilane (OTS) |
Table 2: Comparison of Film Thickness
| Surface Modifier | Substrate | Film Thickness (nm) | Reference Molecule(s) |
| Phosphonic Acid | Zinc Oxide | ~1.6 | Hexanephosphonic Acid |
| Thiol | Gold | ~1.6 | Dodecanethiol[1] |
| Zinc Oxide | ~0.8 | Hexanethiol | |
| Silane | Silicon Dioxide | ~2.5 | Octadecyltrichlorosilane (OTS) |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonic Acid SAMs
| Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Substrate Signal (at. %) |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | Decreased |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | Decreased |
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | Present | Present | ~191.0 eV (P 2s) | Decreased |
Experimental Protocols
Detailed methodologies are essential for the successful formation and characterization of high-quality self-assembled monolayers.
Protocol 1: Formation of Phosphonic Acid Self-Assembled Monolayers
This protocol outlines a general procedure for the formation of phosphonic acid SAMs on a metal oxide substrate.
Materials:
-
Substrate (e.g., Titanium, Aluminum, Silicon with native oxide)
-
This compound (or other desired phosphonic acid)
-
Solvent: Anhydrous ethanol (B145695) or isopropanol
-
Beakers, tweezers, nitrogen gas line
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove contaminants. This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.
-
Surface Activation (Optional but Recommended): To ensure a high density of hydroxyl groups, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Preparation of Phosphonic Acid Solution: Prepare a 1 mM solution of the phosphonic acid in the chosen anhydrous solvent.
-
SAM Deposition: Immerse the cleaned and dried substrate in the phosphonic acid solution. The immersion time can range from a few hours to 24 hours at room temperature.
-
Rinsing: After deposition, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Drying: Dry the substrate under a stream of clean, dry nitrogen.
-
Annealing (Optional): A post-deposition annealing step (e.g., 120-140 °C for 1-2 hours) can be performed to promote the formation of stable covalent bonds between the phosphonic acid and the substrate surface.
Protocol 2: Contact Angle Goniometry
This technique is used to determine the hydrophobicity or hydrophilicity of the modified surface.
Procedure:
-
Place the SAM-modified substrate on the goniometer stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the three-phase (solid-liquid-air) contact line.
-
Use the accompanying software to measure the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at multiple locations on the surface to ensure uniformity and obtain an average value.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of the surface.
Procedure:
-
Mount the SAM-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface. The presence of phosphorus (P 2p or P 2s peaks) is indicative of a successful phosphonic acid monolayer formation.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and substrate-specific peaks).
-
Analyze the peak positions (binding energies) and shapes to determine the chemical states of the elements and confirm the covalent attachment of the phosphonic acid to the surface.
Protocol 4: Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and measure the surface roughness of the film at the nanoscale.
Procedure:
-
Mount the SAM-modified substrate on an AFM sample puck.
-
Select an appropriate AFM cantilever and imaging mode (e.g., tapping mode or contact mode).
-
Bring the AFM tip into close proximity with the sample surface and initiate scanning.
-
Acquire topographic images over various scan sizes to assess the uniformity and morphology of the film.
-
Use the AFM software to calculate surface roughness parameters, such as the root-mean-square (RMS) roughness.
Visualizations
Experimental Workflow for Surface Functionalization and Characterization
Caption: Experimental workflow for phosphonic acid SAM formation and characterization.
Logical Relationship of Surface Modification Alternatives
Caption: Key alternatives for surface modification and their relevant properties.
References
Navigating Surface Functionalization: A Comparative Guide to Lauryl Alcohol Diphosphonic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the ability to reproducibly modify surfaces is paramount for applications ranging from biocompatible implants to targeted drug delivery systems. Lauryl alcohol diphosphonic acid has emerged as a promising agent for robust surface functionalization. This guide provides an objective comparison of its performance with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable surface modification strategy.
Surface functionalization with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Among the various chemical moieties used for this purpose, phosphonic acids have garnered significant interest due to their ability to form strong, stable bonds with a wide range of metal oxide surfaces. This guide focuses on the characteristics of this compound and compares its performance with a common alternative, silane-based functionalization.
Performance Comparison: Phosphonic Acids vs. Silanes
The choice of anchoring group is critical for the stability and long-term performance of a functionalized surface. Phosphonic acids and silanes are two of the most widely used classes of molecules for creating self-assembled monolayers on hydroxylated surfaces.
Phosphonic acids form robust metal-oxygen-phosphorus (M-O-P) bonds with metal oxide surfaces, contributing to their high stability.[1][2] In contrast, silanes form siloxane (Si-O-Si) bonds with surface hydroxyl groups and can also polymerize with each other.[3] While effective, silane-based layers are more susceptible to hydrolysis, particularly in aqueous environments.[2]
Table 1: Key Performance Differences between Phosphonic Acid and Silane-Based Surface Functionalization
| Feature | This compound (Phosphonic Acids) | Alkyltrichlorosilanes (Silanes) |
| Primary Substrates | Metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃, ZrO₂), ITO, glass | Silicon wafers, glass, metal oxides |
| Bonding Chemistry | Formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds. Can form monodentate, bidentate, or tridentate linkages.[4][5] | Formation of siloxane (Si-O-Si) bonds with surface hydroxyls and potential for cross-linking between silane (B1218182) molecules. |
| Hydrolytic Stability | High stability in aqueous environments, even under physiological conditions.[2][6][7] | Prone to hydrolysis, leading to potential degradation of the monolayer over time in aqueous or high-humidity environments.[2] |
| Thermal Stability | Generally high, with degradation of the alkyl chain occurring at temperatures between 200-350°C, while the P-O bond to the substrate can be stable up to 800°C.[6][8] | Degradation typically occurs at lower temperatures compared to the phosphonate-metal oxide bond. |
| Surface Coverage | Can form densely packed and well-ordered monolayers.[4] | Can form well-ordered SAMs, but prone to multilayer formation if not carefully controlled. |
| Reproducibility | Highly dependent on substrate cleanliness, solvent choice, deposition time, and temperature.[9][10] | Also sensitive to experimental conditions, with water content being a critical factor for reproducibility.[3] |
Factors Influencing Reproducibility of Phosphonic Acid Functionalization
Achieving reproducible surface functionalization with this compound, or any phosphonic acid, requires careful control over several experimental parameters. The quality and consistency of the resulting self-assembled monolayer are directly impacted by the following factors:
-
Substrate Preparation: A clean and well-defined substrate is crucial for the formation of a uniform monolayer. Inconsistent surface cleaning can lead to variations in surface energy and the density of hydroxyl groups, resulting in patchy or disordered SAMs.[3]
-
Solvent Selection: The choice of solvent can significantly affect the quality of the SAM. Solvents with low dielectric constants that do not strongly interact with the substrate surface tend to produce higher density and more stable monolayers.[10]
-
Concentration and Immersion Time: The concentration of the phosphonic acid solution and the duration of substrate immersion are key parameters. While initial monolayer formation can be rapid, longer assembly times (often 12-48 hours) are typically required to achieve a well-ordered and densely packed layer.[11]
-
Temperature: The deposition temperature can influence the kinetics of SAM formation and the final structure of the monolayer. While elevated temperatures can accelerate the process, they may also lead to disordered layers if not optimized.[1]
-
Purity of the Phosphonic Acid: The presence of impurities in the phosphonic acid can disrupt the self-assembly process and lead to the formation of disordered and defective monolayers.[11]
Table 2: Influence of Experimental Parameters on Phosphonic Acid SAM Quality and Reproducibility
| Parameter | Effect on SAM Quality | Impact on Reproducibility |
| Substrate Cleanliness | Inadequate cleaning leads to defects, poor coverage, and disordered monolayers.[3] | High variability between samples if cleaning is not standardized. |
| Solvent Choice | Solvents with low dielectric constants and weak substrate interaction promote higher quality SAMs.[10] | Inconsistent solvent quality or composition can lead to variations in monolayer formation. |
| Concentration | Affects the rate of formation and final surface coverage. | Variations in concentration can lead to differences in monolayer density. |
| Immersion Time | Longer times generally lead to more ordered and stable monolayers.[11] | Insufficient or inconsistent immersion times will result in variable monolayer quality. |
| Temperature | Influences the kinetics of formation and the degree of order in the SAM.[1] | Temperature fluctuations during deposition can affect the final monolayer structure. |
| Purity of Reagent | Impurities can disrupt the self-assembly process, leading to defects.[11] | Use of reagents with varying purity will lead to inconsistent results. |
Experimental Protocols
Reproducible surface functionalization relies on well-defined and consistently executed experimental protocols. Below are representative procedures for surface functionalization with this compound and a comparative silanization protocol.
Protocol 1: Surface Functionalization with this compound
This protocol describes a general procedure for the formation of a phosphonic acid self-assembled monolayer on a metal oxide surface.
Materials:
-
Substrate (e.g., Titanium, Aluminum, or Indium Tin Oxide)
-
This compound
-
Solvent (e.g., Ethanol, Isopropanol, or a mixture of Tetrahydrofuran and water)
-
Acetone
-
Isopropanol
-
Deionized water
-
Nitrogen or Argon gas
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Optional: For a more rigorously cleaned and hydroxylated surface, treat the substrate with an oxygen plasma or UV-ozone cleaner immediately before deposition.
-
-
Preparation of Phosphonic Acid Solution:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in the chosen solvent.
-
Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
-
Self-Assembled Monolayer (SAM) Deposition:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
-
Allow the deposition to proceed for 12-24 hours at room temperature. The optimal time may need to be determined experimentally.
-
To potentially accelerate the process, the deposition can be carried out at an elevated temperature (e.g., 60°C), though this may affect monolayer ordering.
-
-
Rinsing and Drying:
-
After deposition, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen or argon gas.
-
Optional: Anneal the substrate on a hot plate (e.g., at 100-150°C) to potentially improve the stability and order of the monolayer.[4]
-
Protocol 2: Surface Functionalization with an Alkyltrichlorosilane
This protocol outlines a typical procedure for forming a silane-based SAM on a hydroxylated surface.
Materials:
-
Substrate (e.g., Silicon wafer, glass)
-
Alkyltrichlorosilane (e.g., Octadecyltrichlorosilane)
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Deionized water
-
Nitrogen or Argon gas
-
Sonicator
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate under a stream of nitrogen or argon gas. This process creates a hydroxylated surface.
-
-
Preparation of Silane Solution:
-
Work in a low-humidity environment (e.g., a glove box) to prevent premature hydrolysis of the silane.
-
Prepare a dilute solution (e.g., 1% v/v) of the alkyltrichlorosilane in an anhydrous solvent.
-
-
SAM Deposition:
-
Immerse the cleaned and hydroxylated substrate in the silane solution.
-
The deposition is typically rapid and can be completed in 30-60 minutes.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse with the anhydrous solvent to remove excess silane.
-
Cure the substrate by baking in an oven (e.g., at 120°C for 1 hour) to promote the formation of a cross-linked siloxane network.
-
Quantitative Data Comparison
The quality of a self-assembled monolayer can be assessed using various surface-sensitive techniques. The following table summarizes typical quantitative data obtained for phosphonic acid and silane SAMs.
Table 3: Representative Quantitative Data for Surface Functionalization
| Parameter | Alkylphosphonic Acid on TiO₂ | Alkyltrichlorosilane on SiO₂ |
| Water Contact Angle (Static) | 105° - 115° (for long alkyl chains)[12] | 100° - 110° (for long alkyl chains) |
| Monolayer Thickness | ~1.5 - 2.5 nm (for C12-C18 chains) | ~1.5 - 2.5 nm (for C12-C18 chains) |
| Surface Coverage (XPS) | P 2p peak at ~133-134 eV confirms presence. Atomic concentration of P can be used to estimate coverage.[13][14] | Si 2p peak from the SAM can be difficult to distinguish from the substrate. C 1s signal is a primary indicator. |
| Hydrolytic Stability (Contact Angle Change after 24h in water) | Minimal change | Significant decrease may be observed |
Note: The exact values can vary depending on the specific molecule, substrate, and deposition conditions.
Visualizing the Functionalization Process
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of the surface functionalization process and a decision-making pathway for selecting the appropriate functionalization chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fkf.mpg.de [fkf.mpg.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lauryl Alcohol Diphosphonic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of Lauryl Alcohol Diphosphonic Acid
This compound is a chemical compound recognized for its corrosive properties and potential environmental hazards.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to institutional, local, state, and federal regulations is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₁₂H₂₈O₇P₂ |
| Molecular Weight | 346.29 g/mol |
| Appearance | White powder |
| CAS Number | 16610-63-2 |
Experimental Protocols: Disposal Procedures
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.
Step 2: Waste Segregation and Containerization
Proper segregation and containment are critical to prevent accidental mixing with incompatible materials and to ensure compliant disposal.
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Container Selection: Use containers that are compatible with acidic and corrosive materials. Avoid metal containers.
Step 3: Labeling
Clear and accurate labeling of waste containers is essential for identification and regulatory compliance.
-
The container must be clearly labeled with the full chemical name: "this compound".
-
Indicate the concentration if it is a solution.
-
The words "Hazardous Waste" must be prominently displayed.
-
Include the date when the waste was first added to the container.
Step 4: Storage
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials. Ensure the container is kept tightly closed except when adding waste.
Step 5: Consultation and Disposal
-
Contact EHS: The primary and mandatory step for disposal is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and arrange for the collection and disposal of the hazardous waste in accordance with all applicable regulations.
-
Do Not Neutralize without a Validated Protocol: Do not attempt to neutralize the this compound waste with bases unless you have a specific, validated protocol for this compound. Improper neutralization can generate heat or other hazardous byproducts.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.
Step 6: Spill Cleanup
In the event of a small spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Lauryl Alcohol Diphosphonic Acid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lauryl alcohol diphosphonic acid. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Proper handling and disposal are imperative. The following guidelines are based on established safety protocols for corrosive materials and the specific information available in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][4] | Protects against splashes of the corrosive liquid. A face shield alone does not provide adequate protection.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC), a chemical-resistant apron or coveralls, and closed-toe shoes.[3][4] | Prevents skin contact with the corrosive material. Gloves should be inspected before use and disposed of properly after handling. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][6][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge may be necessary.[1] | Minimizes the inhalation of vapors or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the procedural steps for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
-
Keep the container tightly closed when not in use.[8]
-
Never store corrosive chemicals above eye level.[5]
-
Use a protective bottle carrier when transporting the chemical.[5]
2. Handling and Use:
-
All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][5]
-
Before starting any procedure, ensure that an eyewash station and emergency shower are readily accessible.[5]
-
Don the appropriate PPE as detailed in the table above.
-
When transferring or pouring, do so carefully to avoid splashing.[4]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Spill Response:
-
In case of a spill, evacuate the area and prevent entry.
-
Remove all sources of ignition.[1]
-
For small spills, absorb with an inert material (e.g., sand, earth) and collect for disposal.
-
For larger spills, contain the spill and prevent it from entering drains or waterways.[1][9]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Wash the spill area thoroughly with water.
4. First Aid:
-
If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
If on skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.
-
Puncture the empty container to prevent reuse before disposing of it in a sanitary landfill or through other approved methods.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound [tiiips.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. sc.edu [sc.edu]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. safeti.com [safeti.com]
- 7. stobec.com [stobec.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
